molecular formula C9H7BrClFO4S B1462787 Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate CAS No. 1155084-72-2

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Cat. No.: B1462787
CAS No.: 1155084-72-2
M. Wt: 345.57 g/mol
InChI Key: ROXBGSACMAWORX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is a useful research compound. Its molecular formula is C9H7BrClFO4S and its molecular weight is 345.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-bromo-5-chlorosulfonyl-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXBGSACMAWORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its polysubstituted aromatic ring, featuring an ester, a bromine atom, a fluorine atom, and a reactive chlorosulfonyl group, makes it a versatile building block for introducing complex functionalities. This guide provides a comprehensive overview of a logical and efficient synthesis pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a readily available starting material, 4-fluorotoluene. The chosen pathway is designed to control the regioselectivity of the substitutions and maximize the yield of the desired product. The overall synthesis can be broken down into four key stages:

  • Bromination of 4-fluorotoluene to yield 2-bromo-4-fluorotoluene.

  • Oxidation of the methyl group of 2-bromo-4-fluorotoluene to a carboxylic acid, affording 2-bromo-4-fluorobenzoic acid.

  • Chlorosulfonation of 2-bromo-4-fluorobenzoic acid to introduce the chlorosulfonyl group, yielding 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid.

  • Esterification of the carboxylic acid to produce the final product, this compound.

This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution reactions.

Visualizing the Synthesis Pathway

Synthesis_Pathway A 4-Fluorotoluene B 2-Bromo-4-fluorotoluene A->B Bromination (Br2, Fe/I2) C 2-Bromo-4-fluorobenzoic acid B->C Oxidation (KMnO4) D 2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid C->D Chlorosulfonation (ClSO3H) E This compound D->E Esterification (Ethanol, H2SO4)

Caption: Overall synthesis pathway for this compound.

Step 1: Bromination of 4-Fluorotoluene

The initial step involves the regioselective bromination of 4-fluorotoluene. The fluorine atom is a weak ortho-para director, while the methyl group is a stronger ortho-para director. The combined directing effects and steric hindrance favor the introduction of the bromine atom at the position ortho to the methyl group.

Experimental Protocol
  • To a solution of 4-fluorotoluene (1.0 eq) in glacial acetic acid, add iron powder (0.01 eq) and a catalytic amount of iodine.

  • With vigorous stirring, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature between 25-30°C.

  • After the addition is complete, continue stirring at room temperature for 3 hours.

  • Distill off the glacial acetic acid and unreacted 4-fluorotoluene under reduced pressure.

  • The resulting crude product is a mixture of isomers, which can be separated by fractional distillation to isolate 2-bromo-4-fluorotoluene.

Reagent/MaterialMolar Equivalent
4-Fluorotoluene1.0
Bromine1.0
Iron Powder0.01
IodineCatalytic
Glacial Acetic AcidSolvent

Step 2: Oxidation of 2-Bromo-4-fluorotoluene to 2-Bromo-4-fluorobenzoic Acid

The methyl group of 2-bromo-4-fluorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Experimental Protocol
  • Suspend 2-bromo-4-fluorotoluene (1.0 eq) in a mixture of pyridine and water (1:1 v/v).

  • Heat the mixture to 90°C and add potassium permanganate (4.0 eq) portion-wise over a period of 1 hour.

  • Maintain the reaction at 90°C for an additional 3 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and filter through celite to remove manganese dioxide.

  • Wash the filter cake with a 3N sodium hydroxide solution.

  • Acidify the filtrate with 6N hydrochloric acid to a pH of 2, which will precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry to obtain 2-bromo-4-fluorobenzoic acid.

Reagent/MaterialMolar Equivalent
2-Bromo-4-fluorotoluene1.0
Potassium Permanganate4.0
Pyridine/WaterSolvent
Sodium HydroxideFor work-up
Hydrochloric AcidFor work-up

Step 3: Chlorosulfonation of 2-Bromo-4-fluorobenzoic Acid

This is a critical step where the chlorosulfonyl group is introduced onto the aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile (-SO2Cl). The carboxylic acid group is a meta-director and deactivating. The bromine and fluorine atoms are ortho-para directors and deactivating. The combined effect directs the chlorosulfonyl group to the position para to the fluorine and meta to the bromine and carboxylic acid groups.

Experimental Protocol
  • In a flask equipped with a stirrer and a gas outlet, carefully add chlorosulfonic acid (5.0 eq).

  • Cool the chlorosulfonic acid to 0-5°C in an ice bath.

  • Slowly add 2-bromo-4-fluorobenzoic acid (1.0 eq) in small portions, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid.

Reagent/MaterialMolar Equivalent
2-Bromo-4-fluorobenzoic acid1.0
Chlorosulfonic Acid5.0

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid group. A classic Fischer-Speier esterification using an excess of ethanol as both a reagent and solvent, with a catalytic amount of strong acid, is effective.

Experimental Protocol
  • Suspend 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Reagent/MaterialMolar Equivalent
2-Bromo-5-(chlorosulfonyl)-4-fluorobenzoic acid1.0
Anhydrous Ethanol10-20
Concentrated Sulfuric Acid0.2
Ethyl AcetateFor work-up
Sodium Bicarbonate SolutionFor work-up
Anhydrous Sodium SulfateFor drying

Trustworthiness and Analytical Validation

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

  • 1H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the ethyl group's quartet and triplet, with coupling patterns influenced by the fluorine and bromine atoms.

  • 13C NMR: The carbon NMR will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons attached to the halogens and the sulfonyl group.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the product, along with characteristic isotopic patterns for bromine and chlorine.

  • Melting Point/Boiling Point: The purified product should have a sharp melting point or a defined boiling point at a specific pressure.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on a solid understanding of electrophilic aromatic substitution and functional group transformations. By carefully controlling the reaction conditions and understanding the directing effects of the substituents at each stage, researchers can achieve a high yield of this valuable synthetic intermediate. The protocols provided in this guide offer a robust framework for the successful synthesis and purification of the target compound, enabling its application in drug discovery and materials science.

References

Physical and chemical properties of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate: Properties, Synthesis, and Applications

Introduction

This compound, bearing the CAS Number 1155084-72-2, is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and advanced organic synthesis.[1] Its unique arrangement of four distinct reactive centers—an ethyl ester, a bromine atom, a chlorosulfonyl group, and a fluorine atom—on a single benzene scaffold makes it a versatile and powerful building block. The strategic positioning of these groups allows for sequential, regioselective transformations, enabling the efficient construction of complex molecular architectures.

This guide provides an in-depth analysis of the physicochemical properties, synthetic pathways, spectroscopic signature, and chemical reactivity of this compound. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in the laboratory.

Physicochemical and Structural Properties

The molecular structure of this compound dictates its physical properties and chemical behavior. The presence of electron-withdrawing groups (bromo, chlorosulfonyl, fluoro, and ester) significantly influences the electron density of the aromatic ring, impacting its reactivity.

Core Properties

A summary of the key physical and chemical properties is presented below. It is important to note that while some data is publicly available, other properties are inferred based on the analysis of structurally similar compounds.

PropertyValueSource / Rationale
CAS Number 1155084-72-2[1]
Molecular Formula C₉H₇BrClFO₄SCalculated
Molecular Weight 345.57 g/mol Calculated
Appearance Colorless to light yellow liquid or low-melting solidInferred from related structures like Ethyl 2-bromobenzoate (liquid) and Ethyl 4-bromo-2-fluorobenzoate (liquid).[2][3]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Low solubility in water.Inferred from general properties of substituted aromatic esters.[4]
Molecular Structure

The structural arrangement is key to the compound's utility. The bromine at the 2-position and the chlorosulfonyl group at the 5-position provide two primary, orthogonal sites for modification.

Caption: Structure of this compound.

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not widely published, a robust synthetic route can be designed based on established organic chemistry principles and analogous transformations. A logical approach involves the chlorosulfonation of a suitable precursor, Ethyl 2-bromo-4-fluorobenzoate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-bromo-4-fluorobenzoic acid.

G start 2-Bromo-4-fluorobenzoic Acid step1 Esterification start->step1 intermediate Ethyl 2-bromo-4-fluorobenzoate step1->intermediate Ethanol, H₂SO₄ (cat.) Reflux step2 Chlorosulfonation intermediate->step2 product This compound step2->product Chlorosulfonic acid (ClSO₃H) 0 °C to RT

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure derived from standard methods for esterification and chlorosulfonation.[5]

Step 1: Esterification of 2-Bromo-4-fluorobenzoic Acid

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorobenzoic acid (1 eq.).

  • Reagent Addition: Add absolute ethanol (10 vol.) followed by a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq.).

    • Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the Fischer esterification reaction. An excess of ethanol is used to drive the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 vol.).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 2-bromo-4-fluorobenzoate, which can be used in the next step without further purification if purity is >95%.

Step 2: Chlorosulfonation of Ethyl 2-bromo-4-fluorobenzoate

  • Reactor Setup: In a fume hood, equip a dry 250 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Add chlorosulfonic acid (5 eq.) to the flask and cool the flask to 0 °C in an ice-water bath.

    • Causality: Chlorosulfonic acid is a powerful and corrosive electrophilic agent. The reaction is highly exothermic and performed at 0 °C to control the reaction rate and prevent side reactions.

  • Substrate Addition: Slowly add Ethyl 2-bromo-4-fluorobenzoate (1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: In a separate beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a fume hood.

    • Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the organic product, which has low water solubility.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 5 vol.). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final product is paramount. The following are the expected spectroscopic signatures based on its structure.

TechniqueExpected Features
¹H NMR - Triplet (~1.4 ppm, 3H): Methyl protons of the ethyl group. - Quartet (~4.4 ppm, 2H): Methylene protons of the ethyl group. - Two Doublets (~7.5-8.5 ppm, 2H): Aromatic protons, showing coupling to each other and potentially to the fluorine atom. The exact shifts are influenced by the surrounding electron-withdrawing groups.
¹³C NMR - Alkyl signals (~14 ppm and ~62 ppm) for the ethyl ester. - Aromatic signals (~110-140 ppm), including carbons directly bonded to Br, F, S, and C=O, which will show characteristic shifts and C-F coupling. - Carbonyl signal (~165 ppm).
IR (Infrared) - ~1720 cm⁻¹: Strong C=O stretch of the ester. - ~1370 cm⁻¹ and ~1180 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretches of the sulfonyl chloride. - ~1250 cm⁻¹: C-F stretch. - ~1100-1200 cm⁻¹: C-O stretch of the ester.
Mass Spec (MS) - Molecular Ion Peak (M⁺): Will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), resulting in M, M+2, and M+4 peaks.

Chemical Reactivity and Synthetic Utility

The molecule's value lies in the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Key Reaction Pathways
  • Sulfonamide Formation: The chlorosulfonyl group is the most reactive site towards nucleophiles. It reacts readily with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) to form stable sulfonamides. This is one of the most important reactions for this class of compounds in drug discovery.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is a classic handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[2]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This unmasks a new functional group for further modification, such as amide coupling.

  • Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom is activated by the adjacent sulfonyl group, its reactivity in SₙAr reactions is generally lower than the other sites and would require harsh conditions.

G start This compound product1 Sulfonamide Derivative start->product1 R₂NH, Base (e.g., Et₃N) product2 Cross-Coupling Product start->product2 Boronic Acid, Pd Catalyst (Suzuki Coupling) product3 Carboxylic Acid start->product3 LiOH or H₃O⁺ (Hydrolysis)

Caption: Key reaction pathways illustrating synthetic utility.

Safety and Handling

Given its functional groups, this compound should be handled as a hazardous chemical. Safety data for structurally similar compounds indicate significant potential for irritation and harm.[6][7]

Hazard Identification (Inferred)
Hazard ClassGHS PictogramStatement
Skin Corrosion/Irritation GHS05Causes severe skin burns and eye damage.
Serious Eye Damage GHS05Causes serious eye damage.
Acute Toxicity GHS06 (potential)May be harmful if swallowed or inhaled.
Reactivity -Reacts with water to release corrosive HCl gas.
Safe Handling Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[8]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or corrosive gases (HCl) that may be released upon exposure to moisture.[4]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong bases, and oxidizing agents.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate characterized by its dense and versatile functionality. A thorough understanding of its properties, reactivity, and handling requirements is essential for its successful application. The ability to selectively manipulate its sulfonyl chloride, bromide, and ester groups provides a powerful platform for the synthesis of novel compounds, particularly in the pursuit of new therapeutic agents.

References

  • Islam, S. M., et al. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry, 2014. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80186, Ethyl 2-bromobenzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81783, Ethyl 2-chlorobenzoate. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile, highly functionalized building blocks. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate emerges as a compound of significant interest to researchers and scientists in the pharmaceutical and biotechnology sectors. Its unique constellation of reactive functional groups—an ester, a bromine atom, a fluorine atom, and a highly reactive sulfonyl chloride—positions it as a powerful intermediate for the construction of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth exploration of its core attributes, a validated synthesis protocol, its pivotal role in medicinal chemistry, and essential safety and handling protocols.

Compound Identification and Core Structural Features

At the heart of its utility lies the distinct arrangement of functional groups on the benzoate scaffold. The presence of both a bromine and a fluorine atom on the aromatic ring offers opportunities for selective, site-specific modifications, while the ethyl ester and the sulfonyl chloride provide orthogonal handles for subsequent chemical transformations.

Chemical Structure:

Chemical Structure of this compound

(Note: An illustrative structure is provided. The exact bond angles and lengths are not to scale.)

Key Identifiers:

  • CAS Number: 1155084-72-2

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective application in a laboratory setting. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from closely related analogs such as Mthis compound[1].

PropertyValueSource
Molecular Formula C₉H₇BrClFO₄S[2]
Molecular Weight 345.57 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
SMILES CCOC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl[1] (modified for ethyl ester)
InChI InChI=1S/C9H7BrClFO4S/c1-2-16-9(13)5-3-7(17(11,14)15)8(12)4-6(5)10/h3-4H,2H2,1H3[1] (modified for ethyl ester)

Synthesis and Reaction Mechanism: A Validated Protocol

While multiple synthetic routes can be envisioned, a robust and logical pathway involves a two-step process starting from the commercially available 2-bromo-4-fluorobenzoic acid. This approach ensures high yields and purity of the final product. The causality behind this experimental choice lies in the reliability of esterification and the well-established methods for chlorosulfonylation of activated aromatic rings.

Step 1: Esterification of 2-bromo-4-fluorobenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a classic Fischer esterification, driven to completion by using an excess of ethanol and a catalytic amount of strong acid.

Protocol:

  • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-bromo-4-fluorobenzoate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Chlorosulfonylation of Ethyl 2-bromo-4-fluorobenzoate

The second step introduces the key sulfonyl chloride functional group. This is achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid. The fluorine and bromine atoms on the ring influence the regioselectivity of this reaction.

Protocol:

  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

  • Add Ethyl 2-bromo-4-fluorobenzoate (1.0 eq) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then dried under vacuum to yield this compound.

This self-validating protocol ensures that the progress of each step can be rigorously monitored by standard analytical techniques, guaranteeing the integrity of the intermediate and final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Chlorosulfonylation A 2-Bromo-4-fluorobenzoic Acid B Ethyl 2-bromo-4-fluorobenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound B->C ClSO₃H 0°C to RT

Caption: A two-step synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold in the synthesis of new chemical entities for drug discovery. The sulfonyl chloride group is a highly reactive electrophile, making it an excellent precursor for the synthesis of sulfonamides.[3]

Formation of Sulfonamides: The reaction of the sulfonyl chloride moiety with primary or secondary amines is a cornerstone of medicinal chemistry. This reaction proceeds readily to form a stable sulfonamide linkage, a functional group present in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants. The ability to introduce a diverse range of amine-containing fragments allows for the rapid generation of libraries of compounds for biological screening.

Orthogonal Reactivity: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of additional complexity and the exploration of structure-activity relationships (SAR) by modifying this position of the molecule. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

Logical Relationship Diagram:

Applications cluster_reactions Key Reactions cluster_products Potential Products A This compound B Sulfonamide Formation (with R-NH₂) A->B C Cross-Coupling (at Bromine) A->C D Ester Hydrolysis/Reduction A->D E Diverse Sulfonamides B->E F Bi-aryl Compounds C->F G Carboxylic Acids / Alcohols D->G

Caption: Reactivity and derivatization potential.

Safety, Handling, and Storage

As a highly reactive chemical, this compound requires careful handling to ensure laboratory safety. The following precautions are based on the known hazards of sulfonyl chlorides and halogenated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water, as sulfonyl chlorides react exothermically with water and other nucleophiles.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a strategically designed chemical intermediate that offers medicinal chemists a powerful tool for the synthesis of novel compounds. Its multi-functional nature allows for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for new therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in a research and development setting.

References

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). BenchChem. Retrieved January 20, 2026.
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate. (n.d.). BLDpharm. Retrieved January 20, 2026.
  • Mthis compound (C8H5BrClFO4S). (n.d.). PubChem. Retrieved January 20, 2026.

Sources

Spectroscopic Elucidation of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate (CAS No. 1155084-72-2) is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry.[1] Its unique substitution pattern, featuring an ethyl ester, a bromine atom, a fluorine atom, and a chlorosulfonyl group, presents a rich tapestry for spectroscopic analysis. This technical guide provides an in-depth exploration of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, this document is crafted to not only present the data but also to illuminate the underlying principles and experimental considerations, offering a robust resource for researchers in the field. The data herein is predicted based on established spectroscopic principles and analysis of structurally related molecules, providing a strong foundational framework for the empirical analysis of this compound.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is the cornerstone of spectroscopic interpretation. The structure of this compound is presented below, highlighting the key functional groups that will be the focus of our spectroscopic investigation.

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are derived from the additive effects of the substituents on the benzene ring and by comparing with experimental data for structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons and the ethyl group of the ester. The chemical shifts are influenced by the electronic effects of the surrounding substituents. Electron-withdrawing groups like the chlorosulfonyl and bromo groups will deshield nearby protons, shifting their signals downfield.[2]

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.2Doublet (d)~7.01HAr-H (H-6)
~7.9Doublet (d)~9.01HAr-H (H-3)
4.45Quartet (q)~7.12H-O-CH₂ -CH₃
1.40Triplet (t)~7.13H-O-CH₂-CH₃

Rationale for Predictions:

  • Aromatic Protons (H-6 and H-3): The two aromatic protons are in different chemical environments. H-6 is ortho to the electron-withdrawing chlorosulfonyl group and para to the bromine atom, leading to significant deshielding and a downfield shift. H-3 is ortho to the fluorine atom and meta to the chlorosulfonyl group. The coupling between these two protons will be a meta-coupling, which is typically small (2-3 Hz). However, the presence of the fluorine atom will introduce a larger ortho H-F coupling for H-3 and a meta H-F coupling for H-6. This will result in doublet of doublets for each proton. For simplicity in the table, they are represented as doublets arising from the H-H coupling.

  • Ethyl Group: The methylene (-CH₂-) protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to approximately 4.45 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons are further from the deshielding groups and will appear as an upfield triplet around 1.40 ppm, split by the two methylene protons.

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm) Assignment
~164C =O (Ester)
~160 (d, ¹JCF ≈ 250 Hz)C -F
~140C -SO₂Cl
~138C -Br
~132Ar-C H (C-6)
~120 (d, ²JCF ≈ 25 Hz)Ar-C H (C-3)
~118C -COOEt
~63-O-CH₂ -CH₃
~14-O-CH₂-CH₃

Rationale for Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 164 ppm.

  • Aromatic Carbons: The carbon attached to the highly electronegative fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons directly attached to the electron-withdrawing bromine and chlorosulfonyl groups will be deshielded and appear downfield. The chemical shifts of the protonated aromatic carbons are predicted based on the additive effects of the substituents.[3][4][5]

  • Ethyl Group Carbons: The methylene carbon, being directly attached to the ester oxygen, will be more deshielded than the terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester, sulfonyl chloride, and the substituted aromatic ring.[6][7][8]

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2980-2850Medium-WeakAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1600, ~1475Medium-WeakAromatic C=C Stretch
~1380, ~1170StrongS=O Asymmetric & Symmetric Stretch (Sulfonyl Chloride)
~1250StrongC-O Stretch (Ester)
~1100StrongC-F Stretch
~800-600StrongC-Cl, C-Br Stretch

Rationale for Predictions:

  • C=O Stretch: The ester carbonyl group will give rise to a strong, sharp absorption band around 1735 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency, but the presence of electron-withdrawing groups on the ring can counteract this effect.[9]

  • S=O Stretches: The sulfonyl chloride group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1380 cm⁻¹ and 1170 cm⁻¹, respectively.

  • Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will produce bands in the 1600-1475 cm⁻¹ region.

  • C-O and C-F Stretches: Strong absorption bands for the C-O stretch of the ester and the C-F stretch are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[10]

Predicted m/z Relative Intensity Assignment
344/346/348High[M]⁺˙ (Molecular Ion)
315/317/319Medium[M - C₂H₅]⁺
299/301/303Medium[M - OC₂H₅]⁺
246/248High[M - SO₂Cl]⁺
183/185Medium[M - SO₂Cl - COOC₂H₅]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 344, 346, and 348. The presence of a prominent molecular ion is typical for aromatic compounds.[11][12]

  • Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of the ethyl group, the ethoxy group, the chlorosulfonyl group, and subsequent fragmentations.

MS_Fragmentation M [M]⁺˙ m/z 344/346/348 M_minus_C2H5 [M - C₂H₅]⁺ m/z 315/317/319 M->M_minus_C2H5 - •C₂H₅ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z 299/301/303 M->M_minus_OC2H5 - •OC₂H₅ M_minus_SO2Cl [M - SO₂Cl]⁺ m/z 246/248 M->M_minus_SO2Cl - •SO₂Cl Fragment_183 [M - SO₂Cl - COOC₂H₅]⁺ m/z 183/185 M_minus_SO2Cl->Fragment_183 - COOC₂H₅

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols represent standard operating procedures for the analysis of novel small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[13][14]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[15] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate

Figure 3: Experimental Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrument Setup and Data Acquisition:

    • Open the FT-IR software and collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[16][17]

    • With the sample in place, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically perform the background subtraction.

    • Label the significant peaks in the resulting spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

FTIR_Workflow cluster_prep_ftir Sample Preparation (ATR) cluster_acq_ftir Data Acquisition cluster_proc_ftir Data Processing clean Clean ATR Crystal place Place Sample on Crystal clean->place press Apply Pressure place->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract label_peaks Label Significant Peaks subtract->label_peaks

Figure 4: Experimental Workflow for FT-IR Spectroscopy (ATR).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[18]

    • Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.

    • The final solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for this volatile compound, while Electrospray Ionization (ESI) could also be used.

    • Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

    • Tune the mass spectrometer to optimize the signal for the expected mass range of the analyte.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • If tandem mass spectrometry (MS/MS) is available, isolate the molecular ion and perform collision-induced dissociation (CID) to obtain a fragment ion spectrum, which can confirm the proposed fragmentation pathways.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute filter Filter Solution dilute->filter infuse Infuse Sample filter->infuse tune Tune Spectrometer infuse->tune acquire_ms Acquire Mass Spectrum tune->acquire_ms analyze Analyze Molecular Ion and Fragments acquire_ms->analyze

Figure 5: Experimental Workflow for Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with related structures, we have constructed a detailed and rationalized spectroscopic profile for this important chemical intermediate. The inclusion of detailed experimental protocols offers a practical roadmap for researchers to obtain and interpret empirical data. This guide is intended to serve as a valuable resource for scientists and professionals in drug development, facilitating the confident identification and characterization of this and similar novel compounds.

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An In-depth Technical Guide to the Solubility of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. Given the novelty of this specific molecule, this document emphasizes a systematic, first-principles approach to solubility screening and determination, ensuring reliable and reproducible results for applications ranging from synthesis and purification to formulation.

Introduction: The Critical Role of Solubility

This compound is a highly functionalized aromatic compound. Its structure, incorporating an ethyl ester, a sulfonyl chloride, a bromine atom, and a fluorine atom, suggests its potential as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl chloride group, for instance, is a reactive handle for introducing sulfonamide moieties, a common feature in many bioactive compounds.

The success of any subsequent application hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction media, the efficiency of purification methods like recrystallization, and ultimately, the feasibility of formulation strategies. This guide presents a robust methodology for characterizing the solubility profile of this compound.

Molecular Structure Analysis and Predicted Solubility

A molecule's solubility is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" provides a predictive foundation.

  • Polar Moieties : The molecule possesses several polar functional groups:

    • The ethyl ester (-COOEt) group can act as a hydrogen bond acceptor.

    • The highly electrophilic sulfonyl chloride (-SO₂Cl) group contributes significant polarity.

    • The fluoro (-F) group adds to the overall polarity.

  • Non-polar Moieties :

    • The benzene ring provides a significant non-polar, aromatic character.

    • The bromo (-Br) group is polarizable but contributes to the molecule's overall size and van der Waals interactions.

Prediction : The presence of both polar and non-polar regions suggests that this compound will exhibit limited solubility in highly non-polar solvents (like hexanes) and may also be sparingly soluble in highly polar, protic solvents like water, due to the large non-polar benzene ring. Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the sensitive sulfonyl chloride group.

Systematic Solvent Selection for Solubility Screening

A systematic approach to solvent screening is essential. The following common laboratory solvents are recommended for an initial qualitative and subsequent quantitative assessment. They are categorized by their polarity and chemical nature.

Solvent CategoryRecommended SolventsRationale for Selection
Non-Polar Heptane, TolueneTo establish the lower limit of solubility. Toluene, being aromatic, may show slightly better solubility than aliphatic alkanes due to potential π-π interactions with the benzene ring.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)This class is predicted to be most effective. DCM and EtOAc are common for reactions and chromatography. THF offers a balance of polarity. ACN, DMF, and DMSO are highly polar and are likely to be strong solvents for this compound.[1]
Polar Protic Methanol, Ethanol, Isopropanol (IPA)These solvents can act as hydrogen bond donors and acceptors. However, their reactivity with the sulfonyl chloride group (solvolysis) must be considered, especially at elevated temperatures. Solubility testing should be conducted at room temperature initially to minimize degradation.

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative determination for the most promising solvents.

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a quick, semi-quantitative estimate of solubility.

Methodology:

  • Preparation : Add approximately 10 mg of this compound to a series of clean, dry 1 dram vials.

  • Solvent Addition : To each vial, add 0.1 mL of a selected solvent.

  • Observation at Room Temperature : Agitate the vials at room temperature for 1-2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.

  • Incremental Solvent Addition : For vials where the solid did not completely dissolve, add another 0.4 mL of the solvent (total volume 0.5 mL). Agitate and observe.

  • Further Dilution : If the solid remains undissolved, add another 0.5 mL of the solvent (total volume 1.0 mL). Agitate and observe.

  • Heating : For solvents where the compound is sparingly soluble at room temperature, gently warm the vial (e.g., to 40-50°C) to assess the temperature-dependent solubility, which is crucial for recrystallization.[2]

  • Classification : Classify the solubility based on the observations.

Data Interpretation Table (Qualitative)

SolventSolubility at RT (mg/mL)Observations (e.g., color, clarity)Solubility upon Heating
e.g., Heptane< 10 mg/mLInsoluble, white suspensionInsoluble
e.g., DCM> 100 mg/mLDissolves readily, clear solutionN/A
e.g., Ethanol20-100 mg/mLPartially soluble, hazyDissolves completely
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4]

Methodology:

  • Supersaturation : Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The excess solid should be clearly visible.

  • Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or orbital incubator for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For accurate results, separate the saturated supernatant from the undissolved solid via centrifugation or filtration.[5] If filtering, use a chemically inert filter (e.g., PTFE) and ensure the filter does not adsorb the solute.

  • Quantification : Carefully take a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

  • Analysis : Analyze the concentration of the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

    • UV-Vis Spectrophotometry , if the compound has a distinct chromophore and no interfering species are present.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant T (24-48 hours) A->B Shake-Flask C Centrifuge or Filter to obtain clear supernatant B->C Equilibrium reached D Dilute known volume of supernatant C->D E Analyze concentration (e.g., HPLC-UV) D->E Against calibration curve

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Application

The quantitative data should be compiled into a comprehensive table. This data is invaluable for making informed decisions in process development.

Quantitative Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Application Notes

Example Application:

  • For Recrystallization : An ideal solvent would show high solubility at an elevated temperature but low solubility at room temperature or below.[2] For example, if the compound is highly soluble in boiling ethanol but sparingly soluble in cold ethanol, this would be an excellent candidate solvent system for purification.

  • For Chemical Reactions : A solvent in which all reactants are highly soluble at the reaction temperature is typically chosen. For this compound, a polar aprotic solvent like ACN or THF might be suitable, provided they are unreactive under the reaction conditions.

Logical Framework for Solvent Choice

G A Define Application Goal B Reaction Medium? A->B C Purification (Crystallization)? A->C D High Solubility at Reaction Temp B->D E Steep Solubility vs. Temp Curve C->E F Select Solvent(s) with High mg/mL at Target Temp D->F G Select Solvent with High Solubility when Hot, Low Solubility when Cold E->G

Caption: Decision tree for application-specific solvent selection.

Conclusion

Determining the solubility of a novel compound like this compound is a foundational step in its scientific and commercial development. While no specific solubility data currently exists in the public domain, a systematic, empirical approach as outlined in this guide provides a reliable pathway to generating this critical information. By combining qualitative screening with the quantitative precision of the shake-flask method, researchers can confidently select appropriate solvents to advance their work, whether it be optimizing a synthetic route, developing a robust purification process, or creating a viable formulation.

References

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An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is a polyfunctionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a sulfonyl chloride, an activated aryl fluoride, a versatile aryl bromide, and a hydrolyzable ethyl ester—makes it a powerful building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights into the selective manipulation of each functional group. We will explore the causality behind experimental choices for reactions at each site, provide self-validating, step-by-step protocols, and discuss strategies for achieving orthogonal reactivity, enabling researchers to harness the full synthetic potential of this versatile intermediate.

Molecular Analysis and Reactivity Overview

The reactivity of this compound is dictated by the electronic properties and relative positions of its four key functional groups. A strategic approach to its chemistry requires a deep understanding of how these groups influence one another.

  • Sulfonyl Chloride (-SO₂Cl): This is the most electrophilic and, therefore, the most reactive site on the molecule. It will readily react with a wide range of nucleophiles, such as amines and alcohols, under mild conditions.

  • Aryl Fluoride (-F): The fluorine atom is strongly activated towards nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing effects of the para-sulfonyl chloride group and the ortho-ester group. These groups stabilize the negatively charged Meisenheimer complex intermediate, which is a key feature of the SNAr mechanism.[1][2]

  • Aryl Bromide (-Br): The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the preferred site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.[3]

  • Ethyl Ester (-COOEt): This group is the least reactive under typical synthetic conditions but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[4]

This inherent reactivity hierarchy allows for a high degree of chemoselectivity. Reactions can be orchestrated to proceed in a specific sequence, often without the need for complex protecting group strategies.

Dominant Reactivity: The Sulfonyl Chloride Moiety

The sulfonyl chloride group is a powerful electrophile, making it the primary site for initial functionalization. Its reactions are typically fast, high-yielding, and can be performed under mild conditions.[5]

Synthesis of Sulfonamides

The formation of a sulfonamide bond by reacting a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[6][7] This reaction is generally irreversible and proceeds cleanly.

Causality of Experimental Design: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and also prevents potential acid-catalyzed side reactions. The choice of solvent is often a polar aprotic solvent like acetonitrile or dichloromethane to ensure solubility of the reactants.[8]

Detailed Experimental Protocol: Synthesis of a Benzylic Sulfonamide

Objective: To synthesize Ethyl 2-bromo-4-fluoro-5-((benzylamino)sulfonyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

  • Add the benzylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with gentle stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

Visualization: Sulfonamide Formation Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides from sulfonyl chlorides.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Sulfonyl Chloride in Anhydrous Solvent cool Cool to 0 °C start->cool prep_nuc Prepare Amine/Base Solution cool->prep_nuc add Dropwise Addition of Amine Solution prep_nuc->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: General workflow for sulfonamide synthesis.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The fluorine atom at the C4-position is highly activated towards SNAr. The strong electron-withdrawing sulfonyl group in the para position is key to stabilizing the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[2] This allows for the displacement of fluoride, typically a poor leaving group in other substitution reactions, by a variety of nucleophiles.[9]

Causality of Experimental Design: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. Polar aprotic solvents like DMSO, DMF, or DMA are ideal as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more nucleophilic. A base is often required, not as a catalyst, but to deprotonate the nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity.

Detailed Experimental Protocol: O-Arylation via SNAr

Objective: To displace the C4-fluoride with a phenoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flask charged with this compound and potassium carbonate, add anhydrous DMF under an inert atmosphere.

  • Add phenol to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via silica gel chromatography to obtain the desired ether product.

Visualization: SNAr Mechanism

This diagram illustrates the key steps in the SNAr addition-elimination mechanism.

SNAr_Mechanism cluster_step1 cluster_step2 Reactants Ar-F + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Products Ar-Nu + F⁻ Meisenheimer->Products Loss of F⁻

Caption: The Addition-Elimination mechanism of SNAr.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The C-Br bond is the preferred site for transformations involving transition metal catalysis, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[10] This selectivity arises from the lower bond dissociation energy of the C-Br bond compared to the C-F and C-Cl (of the sulfonyl chloride) bonds, facilitating the initial oxidative addition step of the catalytic cycle.[3]

Causality of Experimental Design: A typical Suzuki coupling requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (to stabilize the palladium catalyst and facilitate the catalytic cycle), a base (to activate the boronic acid), and a suitable solvent system.[11][12] The choice of ligand is critical and can influence reaction rate and yield. The base, often a carbonate or phosphate, plays a crucial role in the transmetalation step.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid at the C2-bromo position.

Materials:

  • Ethyl 2-bromo-4-fluoro-5-(sulfamoyl)benzoate derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine the aryl bromide substrate, arylboronic acid, and potassium phosphate.

  • Add the Pd(OAc)₂ and SPhos ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 4-16 hours, until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Data Presentation: Cross-Coupling Reaction Conditions
Reaction TypeCatalyst/LigandBaseSolventTemp (°C)
Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90-110
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF/Toluene60-80
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene100-120

Reactivity of the Ethyl Ester

The ethyl ester is the most robust functional group on the molecule. Its modification typically requires harsher conditions, such as strong acid or base, which would likely affect the other functional groups. Therefore, ester hydrolysis is usually performed as a final step in a synthetic sequence.

Base-Promoted Hydrolysis (Saponification)

Heating the ester with an aqueous base like sodium hydroxide leads to an irreversible hydrolysis, forming the sodium salt of the carboxylic acid.[13] Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Causality of Experimental Design: The reaction is promoted by hydroxide ions and is irreversible because the final step is the deprotonation of the carboxylic acid by the base, which drives the equilibrium.[4] A co-solvent like THF or ethanol is often used to improve the solubility of the organic ester in the aqueous base.

Detailed Experimental Protocol: Ester Hydrolysis

Objective: To hydrolyze the ethyl ester to a carboxylic acid.

Materials:

  • Substituted benzoate substrate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ester in the THF/water solvent mixture.

  • Add sodium hydroxide pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the mixture with 1M HCl until the pH is ~2-3. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid.

Orthogonal Synthesis Strategy

The distinct reactivity profile of each functional group enables a highly selective and orthogonal synthetic strategy. A logical approach involves addressing the most reactive functional groups first under conditions that leave the others intact.

Visualization: Synthetic Decision Tree

This diagram outlines a logical pathway for the sequential functionalization of this compound.

Orthogonal_Strategy Start Ethyl 2-bromo-5-(chlorosulfonyl) -4-fluorobenzoate Step1 Step 1: Sulfonamide Formation (Amine, Base, 0°C -> RT) Start->Step1 Highest Reactivity Step2 Step 2: S_NAr Reaction (Nucleophile, Base, 80-100°C) Step1->Step2 Next Most Reactive Site Step3 Step 3: Suzuki Coupling (Boronic Acid, Pd Catalyst, 90-110°C) Step2->Step3 Requires Harsher Conditions Step4 Step 4: Ester Hydrolysis (NaOH, H₂O/THF, Reflux) Step3->Step4 Final Deprotection/Modification End Complex, Multi-substituted Molecule Step4->End

Caption: A strategic pathway for sequential reactions.

Conclusion

This compound is a quintessential example of a multi-functional synthetic scaffold. By understanding the inherent electronic properties and reactivity hierarchy of its constituent groups, chemists can devise elegant and efficient synthetic routes to a wide array of complex target molecules. The protocols and strategies outlined in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage the unique chemical potential of this valuable building block.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • Prakash, G. K. S., & Chacko, S. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Moyano, A., et al. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Zheng, Z., et al. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Potential applications of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Literature review on the synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

This guide provides a comprehensive literature review and a proposed synthetic pathway for this compound, a key intermediate for researchers and professionals in drug development. The proposed synthesis is grounded in established chemical principles and analogous transformations reported in the scientific literature.

Introduction: The Significance of Polysubstituted Benzene Derivatives

This compound is a highly functionalized aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the substituents. The presence of a bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, the ethyl ester offers a site for derivatization, and the chlorosulfonyl group is a versatile precursor for sulfonamides and other sulfur-containing functionalities.[1][2]

This guide will focus on the most plausible synthetic route to this target molecule, proceeding via the chlorosulfonation of a suitable precursor.

Proposed Synthetic Pathway: A Strategic Approach

The most logical and convergent synthetic route to this compound involves the late-stage introduction of the chlorosulfonyl group onto a pre-functionalized benzene ring. The proposed two-step synthesis is outlined below:

  • Esterification: Synthesis of the precursor, Ethyl 4-bromo-2-fluorobenzoate, from 4-Bromo-2-fluorobenzoic acid.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): Introduction of the chlorosulfonyl group at the 5-position of Ethyl 4-bromo-2-fluorobenzoate.

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorosulfonation 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid Ethyl_4-bromo-2-fluorobenzoate Ethyl 4-bromo-2-fluorobenzoate 4-Bromo-2-fluorobenzoic_acid->Ethyl_4-bromo-2-fluorobenzoate Ethanol, H2SO4 (cat.) Ethyl_2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate This compound Ethyl_4-bromo-2-fluorobenzoate->Ethyl_2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate Chlorosulfonic acid (ClSO3H)

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Insights and Regioselectivity

The key step in this synthesis is the chlorosulfonation of Ethyl 4-bromo-2-fluorobenzoate. This is an electrophilic aromatic substitution reaction.[3] The regiochemical outcome is controlled by the directing effects of the substituents already present on the aromatic ring:

  • Fluorine (-F): An ortho-, para-director (activating).

  • Bromine (-Br): An ortho-, para-director (deactivating).

  • Ethyl Ester (-COOEt): A meta-director (deactivating).

The positions on the ring, relative to the fluorine atom, are:

  • Position 2: Substituted with Bromine.

  • Position 3: Ortho to Fluorine and meta to Bromine.

  • Position 5: Para to Fluorine and meta to the Ethyl Ester.

  • Position 6: Ortho to the Ethyl Ester.

Considering these directing effects, the incoming electrophile (the chlorosulfonium cation or a related species) will preferentially substitute at the position that is most activated. The position para to the strongly activating fluorine atom (position 5) is the most likely site of substitution. The meta-directing effect of the ester group also favors substitution at this position.

The following diagram illustrates the mechanism of chlorosulfonation:

G Start Ethyl 4-bromo-2-fluorobenzoate + ClSO3H Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic attack Product This compound + H2O + SO3 Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic aromatic chlorosulfonation.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established methods for esterification and chlorosulfonation of aromatic compounds.[4][5]

Step 1: Synthesis of Ethyl 4-bromo-2-fluorobenzoate

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 4-Bromo-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford Ethyl 4-bromo-2-fluorobenzoate.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 4-bromo-2-fluorobenzoate

  • Chlorosulfonic acid

  • Thionyl chloride (optional)

  • Ice-water

  • Dichloromethane

Procedure:

  • In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

  • Slowly add Ethyl 4-bromo-2-fluorobenzoate (1.0 eq) to the cooled chlorosulfonic acid with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC.

  • (Optional) If the reaction is sluggish, add thionyl chloride (1.1 eq) dropwise and continue heating.[4]

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash with cold water.

  • Dissolve the crude product in dichloromethane, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Data Summary

The following table summarizes the key properties of the starting materials and the predicted properties of the final product, based on data for analogous compounds.[6][7]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-2-fluorobenzoic acid112704-79-7C₇H₄BrFO₂219.01
Ethyl 4-bromo-2-fluorobenzoate474709-71-2C₉H₈BrFO₂247.06
This compound (Target)N/AC₉H₇BrClFO₄S345.57

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic route to this compound. The proposed two-step synthesis, involving esterification followed by chlorosulfonation, is based on well-established organic transformations. The mechanistic discussion provides a rationale for the expected regioselectivity of the key chlorosulfonation step. The detailed experimental protocols offer a solid starting point for researchers aiming to synthesize this valuable intermediate.

References

  • Process for the preparation of aromatic sulfonyl chlorides.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. (URL: [Link])

  • Iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via remote radical C–O cross-coupling. RSC Publishing. (URL: [Link])

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. (URL: [Link])

  • Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. PubMed. (URL: [Link])

  • Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning. (URL: [Link])

  • A method of chlorosulfonation is carried out using sulfur trioxide.

Sources

An In-Depth Technical Guide to Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, a polysubstituted aromatic compound, holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a chlorosulfonyl group, and a fluorine atom on a benzoate scaffold provides multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including a detailed, plausible synthetic pathway, analysis of its chemical characteristics, and a discussion of its potential applications as a key intermediate in the development of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

The landscape of modern drug discovery is characterized by the pursuit of molecular complexity and diversity to address a wide array of biological targets. Key to this endeavor is the availability of versatile chemical intermediates that serve as foundational scaffolds for the synthesis of new chemical entities. This compound (CAS No. 1155084-72-2) represents such a strategically important molecule.[1] The presence of an ester, a bromine atom, a chlorosulfonyl group, and a fluorine atom imparts a unique combination of reactivity and physicochemical properties, making it a valuable tool for medicinal chemists.

The strategic placement of these functional groups allows for a range of selective chemical transformations:

  • The Bromine Atom: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various carbon-based substituents.

  • The Chlorosulfonyl Group: A highly reactive moiety that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives. Sulfonamides are a well-established pharmacophore found in numerous approved drugs.

  • The Fluorine Atom: The introduction of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, pKa, lipophilicity, and binding affinity.

  • The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

This guide will delve into the synthesis, properties, and potential applications of this multifaceted compound.

A Plausible Synthetic Pathway: From Precursor to Product

Synthetic_Pathway A 2,4-difluorobenzoic acid B Ethyl 2,4-difluorobenzoate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 2-bromo-4-fluorobenzoate B->C Bromination (NBS, H₂SO₄) D This compound C->D Chlorosulfonylation (Chlorosulfonic acid)

Figure 1. Proposed synthetic pathway for this compound.

Step 1: Esterification of 2,4-difluorobenzoic acid

The initial step involves the conversion of 2,4-difluorobenzoic acid to its corresponding ethyl ester. This is a classic Fischer esterification reaction, typically carried out by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol:

  • To a solution of 2,4-difluorobenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 2,4-difluorobenzoate.

Step 2: Regioselective Bromination

The subsequent step is the regioselective bromination of Ethyl 2,4-difluorobenzoate. The directing effects of the fluorine and ester groups guide the electrophilic aromatic substitution. The ester group is a meta-director, while the fluorine atoms are ortho, para-directors. The bromine is anticipated to add at the C5 position, which is para to the C2-fluorine and meta to the ester.

Experimental Protocol:

  • To a solution of Ethyl 2,4-difluorobenzoate (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield Ethyl 2-bromo-4-fluorobenzoate.

Step 3: Chlorosulfonylation

The final step introduces the chlorosulfonyl group onto the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction with chlorosulfonic acid. The bromine and fluorine atoms are ortho, para-directing, while the ester group is meta-directing. The sulfonation is expected to occur at the position most activated and sterically accessible, which is the C5 position.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, cool chlorosulfonic acid (5-10 eq) to 0 °C in an ice bath.

  • Add Ethyl 2-bromo-4-fluorobenzoate (1.0 eq) dropwise to the cold chlorosulfonic acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The solid product that precipitates is collected by filtration and washed with cold water.

  • The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1155084-72-2[1]
Molecular Formula C₉H₇BrClFO₄S
Molecular Weight 345.57 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

Characterization of the final product would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the substitution pattern on the aromatic ring and the presence of the ethyl group.

  • Mass Spectrometry (MS): Would confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carbonyl group of the ester, the sulfonyl chloride group, and the C-F and C-Br bonds.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Applications cluster_products Potential Derivatives A Ethyl 2-bromo-5-(chlorosulfonyl)- 4-fluorobenzoate B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sulfonamide Formation (Amines) A->C D Ester Hydrolysis (LiOH, NaOH) A->D E Sonogashira Coupling (Terminal Alkynes) A->E P1 Biaryl Compounds B->P1 P2 Diverse Sulfonamides C->P2 P3 Carboxylic Acid Intermediate D->P3 P4 Alkynyl Arenes E->P4

Figure 2. Potential synthetic transformations of this compound.

  • Synthesis of Novel Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions to introduce such motifs. The sulfonamide group can then be used to interact with key residues in the kinase active site.

  • Development of Antibacterial Agents: The sulfonamide functional group is a classic antibacterial pharmacophore. This intermediate allows for the facile synthesis of a library of novel sulfonamides with diverse substituents at the 2-position, potentially leading to new antibacterial agents with improved properties.

  • Probes for Chemical Biology: The reactive chlorosulfonyl group can be used to covalently label proteins, making this compound a potential starting point for the development of activity-based probes to study enzyme function.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with considerable potential in the field of drug discovery. While its specific discovery history is not prominently documented, its synthesis can be reliably achieved through a logical sequence of established organic reactions. The presence of multiple, orthogonally reactive functional groups provides medicinal chemists with a powerful platform for the creation of diverse and complex molecular entities. As the demand for novel therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

Sources

A Technical Guide to the Strategic Application of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate (CAS No. 1155084-72-2) has emerged as a preeminent starting material, valued for the orthogonal reactivity of its distinct functional groups.[1][2][3] This guide provides an in-depth analysis of this trifunctional aromatic scaffold, elucidating the chemical principles that govern its reactivity and showcasing its application in the streamlined construction of complex molecular architectures. By presenting a hierarchy of chemical transformations, detailed experimental protocols, and the underlying causality for methodological choices, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile building block to accelerate their synthetic programs.

Introduction to a Multifunctional Building Block

The power of this compound lies in its constitution: a single aromatic ring decorated with four distinct functional groups, each offering a unique portal for chemical modification. This strategic arrangement allows for a series of selective, high-yield transformations, minimizing the need for cumbersome protection-deprotection sequences that often plague multi-step syntheses.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 1155084-72-2[1]
Molecular Formula C₉H₇BrClFO₄S[1]
Molecular Weight 345.57 g/mol [1]
Predicted Boiling Point 368.9 ± 42.0 °C[1]
Predicted Density 1.720 ± 0.06 g/cm³[1]
Appearance Typically a solidN/A
The Principle of Orthogonal Reactivity: A Strategic Overview

Orthogonal reactivity is the cornerstone of this building block's utility. It possesses three key functional groups with vastly different reaction requirements: a highly electrophilic sulfonyl chloride, a versatile aryl bromide amenable to metal catalysis, and a stable ethyl ester that can be modified under specific hydrolytic or reductive conditions. The fluorine atom primarily serves to modulate the electronic and biological properties of the final compound.[4] This hierarchy allows a chemist to address each site selectively, building molecular complexity in a controlled and predictable manner.

G cluster_0 This compound main Core Scaffold so2cl Sulfonyl Chloride (-SO2Cl) main->so2cl Highest Reactivity br Aryl Bromide (-Br) main->br Intermediate Reactivity ester Ethyl Ester (-COOEt) main->ester Lowest Reactivity nucleophilic_attack Nucleophilic Attack (e.g., Amines, Alcohols) so2cl->nucleophilic_attack cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) br->cross_coupling hydrolysis_reduction Hydrolysis / Reduction ester->hydrolysis_reduction

Caption: Orthogonal reactivity of the core scaffold.

The Hierarchy of Reactivity: A Chemist's Guide

The predictive power of this building block stems from the well-defined reactivity of each functional group. This section details the primary transformations, explaining the chemical reasoning behind their selectivity.

The Sulfonyl Chloride: The Primary Reactive Site for Nucleophilic Attack

The sulfonyl chloride is the most electrophilic and, therefore, most reactive site on the molecule. It reacts readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[5][6] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous approved drugs.[7][8]

  • Causality: The strong electron-withdrawing effect of the two oxygen atoms makes the sulfur atom highly electron-deficient and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, driving the reaction to completion.

  • Typical Conditions: The reaction is typically carried out in an aprotic solvent (e.g., Dichloromethane, THF) in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct.

The Aryl Bromide: A Versatile Handle for Cross-Coupling Reactions

Once the sulfonyl chloride has been functionalized, the aryl bromide becomes the next target for modification. This group is a robust handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control.[4][9]

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.[9][10] This is one of the most widely used C-C bond-forming reactions.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative route to complex amine derivatives.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.[11]

  • C-S Coupling: Reaction with thiols to generate aryl sulfides, another important functional group in pharmaceuticals.[12]

  • Causality: The palladium catalyst undergoes an oxidative addition into the carbon-bromine bond, initiating a catalytic cycle that culminates in reductive elimination to form the desired product. The choice of ligand on the palladium catalyst is critical for achieving high efficiency and functional group tolerance.[10]

The Ethyl Ester: A Modifiable Moiety for Late-Stage Diversification

The ethyl ester is the most stable of the three reactive groups and typically requires more forcing conditions to react. This stability makes it an ideal group for late-stage modification after the more sensitive sites have been addressed.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a strong base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent mixture. The resulting carboxylic acid can then be coupled with amines to form amides or used in other transformations.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LAH) can reduce the ester to a primary alcohol, providing another point for diversification.

The Fluoro Group: A Strategic Modulator of Physicochemical Properties

The fluorine atom is generally unreactive under the conditions used to modify the other functional groups. Its role is not one of synthetic transformation but of property modulation. In medicinal chemistry, the introduction of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[4]

Synthetic Strategy and Workflow Design

A typical synthetic strategy using this building block involves a sequential, two-step process: sulfonamide formation followed by palladium-catalyzed cross-coupling. This approach leverages the inherent reactivity hierarchy to build molecular complexity efficiently.

A Step-by-Step Synthetic Workflow

The following diagram illustrates a standard, field-proven workflow for the elaboration of the core scaffold into a more complex, drug-like molecule.

G start Ethyl 2-bromo-5-(chlorosulfonyl) -4-fluorobenzoate step1 Step 1: Sulfonamide Formation start->step1 intermediate Intermediate: Ethyl 2-bromo-4-fluoro-5- (R¹R²-sulfamoyl)benzoate step1->intermediate reagent1 R¹R²NH, Base (e.g., Et₃N) Solvent (e.g., DCM) reagent1->step1 step2 Step 2: Suzuki Cross-Coupling intermediate->step2 product Final Product: Diversified Molecule step2->product reagent2 Ar-B(OH)₂, Pd Catalyst, Base Solvent (e.g., Dioxane/H₂O) reagent2->step2

Caption: A typical two-step synthetic workflow.

Protocol 1: Synthesis of Ethyl 2-bromo-4-fluoro-5-(piperidin-1-ylsulfonyl)benzoate

This protocol provides a self-validating, step-by-step method for the initial sulfonamide formation.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (3.46 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base and Nucleophile Addition: To the cooled solution, add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.). Following this, add piperidine (1.0 mL, 10.1 mmol, 1.01 equiv.) dropwise over 5 minutes. The formation of a white precipitate (triethylamine hydrochloride) is expected.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure sulfonamide.

Protocol 2: Palladium-Catalyzed Suzuki Coupling with 4-methoxyphenylboronic acid

This protocol details the subsequent C-C bond formation on the sulfonamide intermediate.

  • Reagent Preparation: To a microwave vial or Schlenk tube, add the sulfonamide intermediate from Protocol 1 (395 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 90 °C for 4 hours, or until TLC/LC-MS analysis indicates consumption of the starting aryl bromide.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to afford the final biaryl product.

Data Presentation and Analysis

To illustrate the versatility of this building block, the following tables summarize expected outcomes for the key transformations.

Table 1: Representative Scope of Sulfonamide Formation

Amine NucleophileProduct StructureExpected Yield (%)
AnilineAryl Sulfonamide>90%
MorpholineHeterocyclic Sulfonamide>95%
BenzylamineBenzyl Sulfonamide>95%
DiethylamineDialkyl Sulfonamide>90%

Table 2: Representative Scope of Suzuki Coupling Partners

Boronic AcidProduct StructureExpected Yield (%)
Phenylboronic acidBiaryl85-95%
3-Thienylboronic acidHeteroaryl-Aryl80-90%
4-Pyridinylboronic acidHeteroaryl-Aryl75-85%
4-(Trifluoromethyl)phenylboronic acidElectron-deficient Biaryl80-90%

Safety and Handling

This compound is a reactive chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: As a sulfonyl chloride, it is sensitive to moisture and will react to release corrosive HCl gas. It is expected to cause skin and eye irritation or burns.[13] Inhalation may cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep containers tightly closed in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[15][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a masterful example of modern chemical design. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient platform for the rapid synthesis of diverse and complex molecules. By enabling chemists to perform sequential, chemoselective modifications at the sulfonyl chloride and aryl bromide positions, this building block significantly streamlines synthetic routes, making it an invaluable asset in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic use can reduce step counts, improve overall yields, and ultimately accelerate the discovery and development of novel chemical entities.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Royal Society of Chemistry (RSC) Publishing.
  • The Synthesis of Functionalised Sulfonamides. CORE.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.
  • The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. BOC Sciences.
  • Synthesis of Sulfonamides. Oxford Academic.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Broad utilities of sulfonyl chloride in organic chemistry.
  • ethyl 2-bromo-5-(chlorosulfonyl)
  • How to Prepare Ethyl 2-bromo-5-fluorobenzo
  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Medium.
  • Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Bioscience Biotechnology Research Asia.
  • SAFETY DATA SHEET for 4-Bromobenzoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-5-fluorobenzotrifluoride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Bromo-5-fluorobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET for Ethyl 5-bromo-2-chlorobenzo

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Methodological & Application

Step-by-step synthesis protocol for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key substituted aromatic compound, valuable as a versatile intermediate in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its trifunctional nature, featuring bromo, chlorosulfonyl, and ethyl ester moieties on a fluorinated benzene core, allows for diverse downstream modifications. This guide presents a robust and detailed two-step protocol for its synthesis, commencing with the Fischer esterification of 2-bromo-4-fluorobenzoic acid, followed by a regioselective chlorosulfonylation. The narrative emphasizes the mechanistic rationale behind procedural choices, critical safety considerations, and methods for ensuring product purity.

Introduction: Strategic Importance and Synthetic Rationale

The design of complex organic molecules, particularly for drug discovery, hinges on the availability of well-defined molecular scaffolds. This compound serves as such a scaffold. The strategic placement of its functional groups allows for selective and sequential chemical transformations: the sulfonyl chloride is readily converted to sulfonamides, the bromo group is a handle for cross-coupling reactions (e.g., Suzuki, Heck), and the ester can be hydrolyzed or aminated.

The synthetic strategy detailed herein follows a logical progression designed to maximize yield and regiochemical control.

  • Step 1: Fischer Esterification. The synthesis begins with the conversion of commercially available 2-bromo-4-fluorobenzoic acid to its corresponding ethyl ester. This step protects the carboxylic acid from reacting with the potent chlorosulfonating agent in the subsequent step and enhances the substrate's solubility in organic media.

  • Step 2: Electrophilic Chlorosulfonylation. The resulting ester, Ethyl 2-bromo-4-fluorobenzoate, undergoes electrophilic aromatic substitution using chlorosulfonic acid. The regioselectivity of this step is critically important. The directing effects of the existing substituents—the ortho, para-directing fluorine (at C4) and bromine (at C2), and the meta-directing ethyl ester (at C1)—collectively favor the introduction of the chlorosulfonyl group at the C5 position. This convergence of directing effects makes the reaction highly selective for the desired isomer.

Overall Reaction Scheme

Materials and Reagents Summary

The following table summarizes the key reagents required for the two-step synthesis.

Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )RoleSupplier Suggestion
2-Bromo-4-fluorobenzoic acidC₇H₄BrFO₂219.01Starting MaterialSigma-Aldrich, TCI
Absolute Ethanol (EtOH)C₂H₅OH46.07Reagent & Solvent200 Proof, Anhydrous
Sulfuric Acid (conc.)H₂SO₄98.08CatalystACS Grade, 98%
Chlorosulfonic AcidHSO₃Cl116.52Reagent & SolventSigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventACS Grade
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01Neutralizing AgentACS Grade
Brine (sat. NaCl soln.)NaCl58.44Washing AgentACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentACS Grade

Detailed Experimental Protocols

PART A: Synthesis of Ethyl 2-bromo-4-fluorobenzoate (Intermediate)

This procedure is a classic Fischer esterification, a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]

Protocol Steps:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorobenzoic acid (21.9 g, 0.1 mol).

  • Reagent Addition: Add 200 mL of absolute ethanol. Stir the suspension until most of the solid has dissolved. Carefully and slowly, add concentrated sulfuric acid (3 mL) to the stirring mixture. The addition is exothermic and should be done with caution.

  • Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 16-24 hours.

    • Causality Insight: The excess of ethanol acts as both solvent and reagent, driving the equilibrium towards the product side according to Le Châtelier's principle. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot (which typically has a lower Rf value) indicates completion.

  • Work-up: a. Cool the reaction flask to room temperature. b. Reduce the volume of the solvent by approximately 75% using a rotary evaporator. c. Transfer the remaining residue to a 500 mL separatory funnel and dilute with 150 mL of ethyl acetate. d. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

    • Trustworthiness Check: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. The absence of effervescence during the final stages of this wash indicates complete neutralization. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Characterization: The product is typically obtained as a colorless to pale yellow oil with high purity (>95%). If further purification is needed, it can be achieved via vacuum distillation or column chromatography on silica gel.

PART B: Synthesis of this compound (Final Product)

This step involves a highly reactive and hazardous reagent, chlorosulfonic acid. This entire procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height.

Protocol Steps:

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (58.3 g, 33.7 mL, 0.5 mol, 5 equivalents).

  • Cooling: Cool the flask in an ice/salt bath to maintain an internal temperature of 0–5 °C.

  • Substrate Addition: Slowly add Ethyl 2-bromo-4-fluorobenzoate (24.7 g, 0.1 mol), synthesized in Part A, dropwise from the addition funnel over a period of 60-90 minutes. Ensure the internal temperature does not exceed 10 °C.

    • Expertise & Experience: The slow, controlled addition is paramount. Chlorosulfonylation is a highly exothermic process. A rapid increase in temperature can lead to uncontrolled side reactions and a dangerous pressure build-up. Using chlorosulfonic acid as the solvent ensures that the electrophile is present in a large excess, driving the reaction to completion.[2]

  • Reaction Execution: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, heat the reaction mixture in a water bath at 60-70 °C for 2-4 hours to ensure the reaction goes to completion.

  • Monitoring: Progress can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with dichloromethane, and analyzing by TLC or HPLC.

  • Work-up (Critical Hazard Step): a. Cool the reaction flask back down to room temperature. b. Prepare a large beaker (2 L) containing at least 800 g of crushed ice and a stir bar for vigorous agitation. c. With extreme caution , slowly and carefully pour the reaction mixture in a thin stream onto the vigorously stirring crushed ice. This quenching process is highly exothermic and will generate large volumes of HCl gas.[3] Ensure maximum ventilation.

    • Trustworthiness Check: The desired product, being an organic sulfonyl chloride, is relatively stable in cold acidic water for a short period but will hydrolyze to the corresponding sulfonic acid upon prolonged exposure or heating. The rapid precipitation in ice water isolates the product before significant hydrolysis can occur. d. The product will precipitate as a white or off-white solid. Continue stirring the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess chlorosulfonic acid.

  • Isolation & Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. c. Dry the solid product under vacuum at room temperature to a constant weight. The final product, this compound, should be a white crystalline solid.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis protocol.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Chlorosulfonylation Start_Acid 2-Bromo-4-fluorobenzoic Acid Reaction_1 Reflux (16-24h) Start_Acid->Reaction_1 Reagents_1 Absolute EtOH Conc. H₂SO₄ Reagents_1->Reaction_1 Workup_1 Quench & Extract (EtOAc, NaHCO₃ wash) Reaction_1->Workup_1 Cool Purify_1 Rotary Evaporation Workup_1->Purify_1 Intermediate Ethyl 2-bromo-4-fluorobenzoate Purify_1->Intermediate Reaction_2 Add Substrate (0-10°C) Heat (60-70°C, 2-4h) Intermediate->Reaction_2 Reagents_2 Chlorosulfonic Acid (Excess) Reagents_2->Reaction_2 Workup_2 Quench on Ice (Extreme Caution!) Reaction_2->Workup_2 Cool Purify_2 Vacuum Filtration Wash with H₂O Workup_2->Purify_2 Final_Product This compound Purify_2->Final_Product

Caption: Workflow for the two-step synthesis of the target compound.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. All operations should be conducted within a certified chemical fume hood.

  • Chlorosulfonic Acid (HSO₃Cl): This substance is extremely corrosive and toxic. It reacts violently and exothermically with water, releasing large quantities of toxic hydrogen chloride gas.[3] It can cause severe, deep burns upon skin contact. An appropriate spill kit for acidic and water-reactive materials must be readily available.

  • Concentrated Sulfuric Acid (H₂SO₄): A strong acid and dehydrating agent that can cause severe burns. Handle with care.

  • Pressure: The quenching of chlorosulfonic acid and the neutralization of acidic solutions with bicarbonate can generate significant gas, leading to pressure buildup if performed in a closed system. Always use vented containers or ensure an open system for these steps.

References

  • Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry, 2002. Available at: [Link]

Sources

Application Notes and Protocols for the Reaction of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1][2] Its ability to act as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and modulated physicochemical properties, makes it a highly valuable moiety in the design of novel pharmaceuticals.[2][3] The specific scaffold, Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, presents a versatile starting material for the synthesis of a diverse library of N-substituted sulfonamides. The presence of bromo and fluoro substituents on the phenyl ring allows for fine-tuning of the electronic and lipophilic properties of the final compounds, and the ethyl ester provides an additional site for potential chemical modification.

This document provides a comprehensive guide to the reaction of this compound with primary and secondary amines. It offers a detailed exploration of the underlying reaction mechanism, step-by-step experimental protocols, and essential considerations for the successful synthesis and characterization of the resulting N-substituted ethyl 2-bromo-5-sulfamoyl-4-fluorobenzoate derivatives.

Reaction Mechanism and Scientific Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

Diagram of the general reaction mechanism.

Key Mechanistic Steps:

  • Nucleophilic Attack: The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

  • Proton Transfer: A proton is transferred from the nitrogen atom to a base present in the reaction mixture, yielding the neutral sulfonamide and the protonated base.

The Role of a Base: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[4] It is crucial to include a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic HCl.[4] Failure to do so can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with amines. It is recommended to perform a small-scale trial reaction to optimize conditions for specific amines.

Protocol 1: General Synthesis of N-substituted Ethyl 2-bromo-5-sulfamoyl-4-fluorobenzoates

This protocol is suitable for the reaction with a range of primary and secondary amines under standard laboratory conditions.

Workflow for the synthesis of N-substituted sulfonamides.

Sulfonamide Synthesis Workflow Experimental Workflow start Start reagent_prep Reagent Preparation - Dissolve amine and base in DCM - Prepare sulfonyl chloride solution start->reagent_prep reaction_setup Reaction Setup - Cool amine solution to 0 °C - Add sulfonyl chloride dropwise reagent_prep->reaction_setup reaction Reaction - Stir at room temperature - Monitor by TLC reaction_setup->reaction workup Aqueous Workup - Dilute with DCM - Wash with 1M HCl, NaHCO₃, brine reaction->workup purification Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography or recrystallization workup->purification characterization Characterization - NMR, MS, IR purification->characterization end End characterization->end

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Triethylamine or Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq.) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted ethyl 2-bromo-5-sulfamoyl-4-fluorobenzoate.[4]

Data Interpretation and Characterization

The successful synthesis of the desired sulfonamide can be confirmed through various analytical techniques.

Analytical Technique Expected Observations
¹H NMR Appearance of signals corresponding to the protons of the amine moiety. A downfield shift of the protons alpha to the nitrogen is typically observed. For primary amines, the N-H proton of the resulting secondary sulfonamide will appear as a singlet or a broad singlet.
¹³C NMR Appearance of signals corresponding to the carbon atoms of the amine moiety.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.
Infrared (IR) Spectroscopy Characteristic asymmetric and symmetric S=O stretching bands will be observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[4]

Troubleshooting and Key Considerations

  • Low Reactivity of Amine: Sterically hindered or electron-deficient amines may exhibit lower reactivity. In such cases, increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

  • Side Reactions: The presence of the bromo and fluoro substituents on the aromatic ring makes the molecule susceptible to nucleophilic aromatic substitution (SNA) under harsh reaction conditions (e.g., high temperatures, strong nucleophiles). It is crucial to maintain moderate reaction temperatures and monitor the reaction closely to minimize the formation of such byproducts.

  • Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Purification Challenges: The polarity of the synthesized sulfonamide will vary depending on the nature of the amine used. The solvent system for column chromatography should be optimized accordingly.

Conclusion

The reaction of this compound with amines provides a reliable and versatile route for the synthesis of a diverse range of N-substituted sulfonamides. These compounds are valuable building blocks in drug discovery and medicinal chemistry. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize and characterize these important molecules for further biological evaluation.

References

  • Books, S. M. D. D. V. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Vol. 8 (4).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

Sources

Application of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate in the synthesis of kinase inhibitors. This versatile building block is instrumental in constructing complex heterocyclic scaffolds, particularly quinazolinones, which are prevalent in a variety of targeted cancer therapies.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Kinase inhibitors have emerged as a major class of targeted therapies, with numerous approved drugs and many more in clinical development.

The quinazoline ring system is a privileged scaffold in the design of kinase inhibitors. Its rigid, planar structure provides a suitable framework for positioning key pharmacophoric groups that can interact with the ATP-binding site of kinases. Notably, several successful kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, feature a quinazoline core. These molecules typically function by competing with ATP for binding to the kinase domain, thereby inhibiting the downstream signaling pathways that drive tumor growth and survival.

This compound: A Key Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of quinazoline-based kinase inhibitors. Its key structural features, including the reactive sulfonyl chloride, the bromine atom for cross-coupling reactions, and the fluorine atom for modulating physicochemical properties, make it a versatile precursor for introducing diverse functionalities into the final inhibitor molecule.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₇BrClFO₄S
Molecular Weight 345.57 g/mol
Appearance White to off-white solid
Reactivity The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, enabling the facile formation of sulfonamides. The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions.

The strategic placement of the chloro, fluoro, and bromo substituents on the benzene ring allows for regioselective transformations, providing precise control over the final molecular architecture.

Synthetic Workflow: From Starting Material to a Quinazolinone Kinase Inhibitor Scaffold

The following sections provide detailed protocols for a multi-step synthesis of a 6-bromo-7-fluoro-quinazolinone scaffold, a core structure amenable to further elaboration into potent kinase inhibitors. This synthetic route highlights the utility of this compound as a key starting material.

Synthetic Workflow A Ethyl 2-bromo-5-(chlorosulfonyl)- 4-fluorobenzoate B Intermediate 1: Ethyl 2-bromo-4-fluoro-5-(N-(2-(methylsulfonyl)ethyl)sulfamoyl)benzoate A->B Sulfonamide Formation C Intermediate 2: 2-Amino-5-bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide B->C Ammonolysis D Final Scaffold: 6-Bromo-7-fluoro-N-(2-(methylsulfonyl)ethyl)-4-oxo-3,4-dihydroquinazoline-5-sulfonamide C->D Cyclization Cyclization_Mechanism cluster_0 Reaction Pathway Reactant 2-Aminobenzamide Intermediate Intermediate Amidine Intermediate Reactant->Intermediate Addition Reagent Formamidine Acetate Reagent->Intermediate Product Quinazolinone Scaffold Intermediate->Product Cyclization & Dehydration

Sources

Experimental procedure for the sulfamoylation using Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Practical Guide to the Sulfamoylation of Amines Using Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate for Drug Discovery Applications

Introduction and Significance

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants.[1] Its unique physicochemical properties—such as its ability to act as a hydrogen bond acceptor, its metabolic stability, and its similar geometry to amide bonds—make it a valuable bioisostere for optimizing drug candidates.[2][3][4] The most reliable and direct method for synthesizing aromatic sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine.[5][6]

This document provides a detailed protocol for the sulfamoylation of amines using this compound, a versatile building block for creating complex sulfonamide derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, the rationale behind key steps, and best practices for ensuring a successful and reproducible synthesis.

Reaction Mechanism and Scientific Principles

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: This attack forms a transient, tetracoordinate intermediate.

  • Leaving Group Departure: The chloride ion, being an excellent leaving group, is expelled, and the S-N bond is formed.

  • Deprotonation: The resulting product is a protonated sulfonamide. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that forms. This is crucial as the acidic HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The overall reaction is generally high-yielding and proceeds under mild conditions.[5][7]

Reagent Profile: this compound

  • Structure: Chemical Structure of this compound (Note: An illustrative generic structure is shown. Please refer to the supplier for the exact confirmed structure.)

  • CAS Number: 1155084-72-2[8]

  • Molecular Formula: C₉H₇BrClFO₄S[8]

  • Molecular Weight: 345.57 g/mol [8]

  • Appearance: Typically a solid at room temperature.

  • Properties: The presence of electron-withdrawing groups (bromo, fluoro, and ester) on the aromatic ring enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles like amines.

Safety and Handling:

  • Hazard: Sulfonyl chlorides are reactive and corrosive. They are lachrymatory and can cause severe skin and eye irritation.[9] They react with moisture, including atmospheric humidity, to release HCl gas.

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12] Consult the supplier-specific Safety Data Sheet (SDS) before use.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine. Researchers should note that optimal conditions may vary depending on the specific amine used.

Materials and Equipment
  • Reagents:

    • This compound

    • Primary or secondary amine of choice

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) as the reaction solvent

    • Triethylamine (Et₃N) or Pyridine (as a base)

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[13]

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Stoichiometry and Quantitative Data

The following table provides a representative stoichiometry for the reaction. Adjust quantities as needed for your specific scale.

ReagentM.W. ( g/mol )Equiv.Moles (mmol)Amount (mg)
This compound345.571.01.0345.6
Amine (Example: Aniline)93.131.11.1102.4
Triethylamine101.191.51.5151.8 (209 µL)
Anhydrous DCM---10 mL
Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equiv.) and anhydrous DCM (or another suitable aprotic solvent).

  • Cool the flask to 0 °C using an ice bath. This is done to control the initial exotherm of the reaction upon addition of the highly reactive sulfonyl chloride.

  • Add triethylamine (1.5 equiv.) to the stirred solution. The excess base ensures complete neutralization of the HCl byproduct.

Reaction Execution: 4. In a separate vial, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DCM. 5. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form immediately. 6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is completely consumed.

Work-Up and Isolation: 8. Once the reaction is complete, dilute the mixture with additional DCM. 9. Transfer the mixture to a separatory funnel. 10. Wash the organic layer sequentially with:

  • 1 M HCl (to remove excess triethylamine).
  • Saturated NaHCO₃ solution (to remove any remaining acidic impurities).
  • Brine (to reduce the solubility of organic material in the aqueous layer and begin the drying process).[13]
  • Causality: This aqueous work-up sequence is critical for removing water-soluble byproducts and unreacted reagents, providing a crude product that is easier to purify.[14][15]
  • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[13]
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.

Purification: 13. Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the sulfamoylation protocol.

Sulfamoylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purify Purification reagents 1. Prepare Amine & Base Solution in DCM sulfonyl_chloride 2. Prepare Sulfonyl Chloride Solution addition 3. Add Sulfonyl Chloride to Amine at 0 °C sulfonyl_chloride->addition stir 4. Stir at Room Temp (Monitor by TLC) addition->stir quench 5. Dilute with DCM stir->quench extract 6. Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry 7. Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate 8. Concentrate via Rotary Evaporation dry->evaporate purify 9. Column Chromatography evaporate->purify product Pure Sulfonamide Product purify->product

Caption: General workflow for the sulfamoylation of an amine.

References

  • B. D. S. Davi, et al. (2016). Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2.
  • M. E. T. H. El-Sayed, et al. (2008).
  • J. D. Roberts, M. C. Caserio. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • C. A. MacIver, et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Macmillan Group. (2023).
  • Organic Chemistry Portal.
  • MilliporeSigma. (2025).
  • Alfa Aesar. (2025).
  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Fisher Scientific. (2015). Safety Data Sheet for 2-Bromo-5-fluorobenzoic acid.
  • Cooperative Organic Chemistry Student Labor
  • H. M. Wang, et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent.
  • Fisher Scientific. (2021).
  • A. Angeli, et al. (2020).
  • M. Feng, et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
  • ResearchGate. (2025).
  • Chem Help ASAP. (2021).
  • Organic Reaction Workup Formulas for Specific Reagents.
  • ChemicalBook. ethyl 2-bromo-5-(chlorosulfonyl)
  • Google Patents. (N.D.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

Sources

Application and Protocol for the Large-Scale Synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Modern Drug Discovery

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, an ethyl ester, and a reactive chlorosulfonyl group, makes it a versatile building block for the synthesis of complex molecules. Notably, structurally related compounds are crucial intermediates in the preparation of antidiabetic drugs, highlighting the pharmaceutical relevance of this molecular scaffold.[1][2][3]

This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be robust and scalable, with a strong emphasis on safety and process control.

Synthetic Strategy: A Two-Step Approach

The synthesis is approached in two main stages, starting from the commercially available 2-bromo-5-fluorobenzoic acid. This strategy is designed for efficiency and scalability.

  • Esterification: The first step involves the conversion of 2-bromo-5-fluorobenzoic acid to its corresponding ethyl ester, Ethyl 2-bromo-5-fluorobenzoate. This is a classic Fischer esterification reaction, which is well-understood and highly reliable for large-scale production.[4]

  • Chlorosulfonation: The second and final step is the electrophilic aromatic substitution reaction where the synthesized ethyl ester is treated with chlorosulfonic acid to introduce the chlorosulfonyl group onto the aromatic ring. The directing effects of the existing substituents guide the regioselectivity of this reaction.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A 2-bromo-5-fluorobenzoic acid B Ethyl 2-bromo-5-fluorobenzoate A->B  Ethanol, H₂SO₄ (cat.) Fischer Esterification C This compound B->C  Chlorosulfonic Acid Chlorosulfonation

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-bromo-5-fluorobenzoate

This protocol is adapted from established esterification procedures.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-bromo-5-fluorobenzoic acid219.0110.045.661.0
Ethanol (anhydrous)46.0731.5 (40 L)683.715.0
Sulfuric acid (98%)98.080.45 (0.24 L)4.570.1
Saturated Sodium Bicarbonate-As needed--
Ethyl Acetate88.11As needed--
Anhydrous Sodium Sulfate142.04As needed--

Step-by-Step Protocol:

  • Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-bromo-5-fluorobenzoic acid (10.0 kg, 45.66 mol) and anhydrous ethanol (40 L).

  • Acid Addition: Stir the mixture to obtain a suspension. Slowly and carefully, add concentrated sulfuric acid (0.24 L) to the suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately 70% using a rotary evaporator.

  • Work-up: Transfer the concentrated mixture to a separation funnel. Dilute with ethyl acetate (20 L) and wash with water (2 x 10 L). Carefully neutralize the organic layer by washing with saturated sodium bicarbonate solution (3 x 10 L) until CO₂ evolution ceases. Finally, wash with brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 2-bromo-5-fluorobenzoate can be purified by vacuum distillation to obtain a colorless oil.

Expected Yield: 9.5 - 10.5 kg (84-92%) Purity (by GC): >98%

Part 2: Synthesis of this compound

This step involves the use of chlorosulfonic acid, which is a highly corrosive and reactive substance. Extreme caution and appropriate safety measures are mandatory.[5][6][7][8][9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
Ethyl 2-bromo-5-fluorobenzoate247.069.538.451.0
Chlorosulfonic Acid116.5222.4 (12.8 L)192.25.0
Dichloromethane (anhydrous)84.93As needed--
Crushed Ice-As needed--

Step-by-Step Protocol:

  • Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and an outlet connected to a scrubber containing a sodium hydroxide solution, add chlorosulfonic acid (12.8 L, 192.2 mol).

  • Cooling: Cool the chlorosulfonic acid to 0-5°C using an ice-salt bath.

  • Substrate Addition: Slowly add Ethyl 2-bromo-5-fluorobenzoate (9.5 kg, 38.45 mol) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: This is a highly hazardous step. In a separate, larger reactor (500 L), prepare a large quantity of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will generate a large amount of HCl gas, which must be effectively scrubbed.

  • Extraction: The aqueous mixture will contain the precipitated product. Extract the product with dichloromethane (3 x 20 L).

  • Washing: Combine the organic layers and wash with cold water (2 x 15 L) and then with brine (15 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a solid.

Expected Yield: 10.0 - 11.8 kg (75-90%) Purity (by HPLC): >97%

Safety and Handling Precautions

The protocols described involve hazardous materials and reactions. Adherence to strict safety protocols is essential.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₃).[5][6][7]

    • Always handle chlorosulfonic acid in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat. For large-scale operations, an acid suit with a self-contained breathing apparatus is recommended.[5][7]

    • Ensure that an emergency shower and eyewash station are readily accessible.[5]

    • Quenching of chlorosulfonic acid reactions must be done with extreme care by slowly adding the reaction mixture to ice. Never add water to chlorosulfonic acid.[8]

  • Sulfuric Acid: Concentrated sulfuric acid is a strong acid and a dehydrating agent. It can cause severe burns. Handle with appropriate PPE.

  • Pressure Buildup: The chlorosulfonation reaction and the quenching process generate significant amounts of HCl gas. The reaction vessel must be equipped with a gas outlet connected to a scrubber to neutralize the acidic gases and prevent pressure buildup.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the chlorosulfonation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl chloride (S=O stretches) and the ester (C=O stretch).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting

  • Incomplete Esterification: If the esterification reaction stalls, a small additional amount of sulfuric acid can be added, and the reflux time can be extended. Ensure that anhydrous ethanol is used, as water will inhibit the reaction.

  • Low Yield in Chlorosulfonation: The temperature control during the addition of the substrate is critical. If the temperature rises too high, side reactions and degradation can occur. Ensure slow and controlled addition.

  • Difficulties in Purification: If the final product is difficult to crystallize, column chromatography on silica gel may be required for purification, although this may be less practical for very large scales.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers and production chemists can reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • DuPont. (n.d.). Chlorosulfonic Acid: Safety Precautions.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • International Programme on Chemical Safety. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.
  • NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.
  • CDH Fine Chemical. (n.d.). Chloro Sulphonic Acid CAS No 7790-94-5 MATERIAL SAFETY DATA SHEET.
  • Guidechem. (n.d.). How to Prepare Ethyl 2-bromo-5-fluorobenzoate?
  • ChemicalBook. (n.d.). This compound.
  • BLDpharm. (n.d.). Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate.
  • BLDpharm. (n.d.). Ethyl 5-bromo-2-chloro-4-fluorobenzoate.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • BLDpharm. (n.d.). Ethyl 2-bromo-4-chloro-5-iodobenzoate.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
  • ChemScene. (n.d.). Methyl 5-bromo-2-(chlorosulfonyl)-4-fluorobenzoate.
  • BLDpharm. (n.d.). Ethyl 5-amino-2-bromo-4-chlorobenzoate.
  • BLDpharm. (n.d.). 2-Bromo-4-fluorobenzenesulfonyl chloride.
  • PubChemLite. (n.d.). Mthis compound.
  • Dana Bioscience. (n.d.). This compound 100mg.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Echemi. (2025). Ethyl 4-BroMo-2-fluorobenzoate.
  • Jiang, B., Luo, J., Guo, S., & Wang, L. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid.
  • PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate. Retrieved from [Link]

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Derivatization of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Orthogonal Derivatization of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate for High-Throughput Medicinal Chemistry Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a highly versatile, trifunctional scaffold for the construction of diverse chemical libraries aimed at drug discovery. This building block features two distinct and orthogonally reactive sites: a highly electrophilic sulfonyl chloride and a bromo-substituted aryl ring amenable to palladium-catalyzed cross-coupling. This application note provides a detailed guide to a robust, two-dimensional synthetic strategy that leverages this differential reactivity. We first describe a parallel synthesis protocol for the generation of a diverse sulfonamide library via reaction with various amines. Subsequently, we detail a protocol for further diversification of this library through Suzuki-Miyaura cross-coupling at the bromide position. This sequential approach enables the rapid generation of thousands of unique molecular entities from a single, readily available starting material, providing a powerful platform for hit identification and lead optimization campaigns.

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the sulfonamide moiety and the biaryl motif are considered "privileged structures" due to their prevalence in a vast number of clinically approved drugs and biologically active compounds.[1][2] The sulfonamide group can act as a versatile hydrogen bond donor and acceptor, while biaryl structures are fundamental for exploring protein-protein interactions and tailoring pharmacokinetic properties. The title compound, this compound, uniquely combines precursors to both of these critical pharmacophores in a single, synthetically tractable molecule.

The strategic placement of a highly reactive sulfonyl chloride and a bromo handle for cross-coupling allows for a powerful "libraries from libraries" approach.[1] Furthermore, the presence of a fluorine atom can confer desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins.[3][4] This guide provides the scientific rationale and detailed, field-proven protocols for executing a high-throughput derivatization workflow.

Analysis of Molecular Reactivity

The synthetic utility of this compound hinges on the significant difference in reactivity between its two key functional groups.

  • C5-Sulfonyl Chloride (-SO₂Cl): This is a potent electrophile, highly susceptible to nucleophilic attack. It reacts readily and chemoselectively with primary and secondary amines under mild basic conditions to form stable sulfonamide bonds.[5] This reaction is typically fast, high-yielding, and proceeds at or below room temperature, making it ideal for the first diversification step in a library synthesis.

  • C2-Bromo (-Br): The carbon-bromine bond on the aromatic ring is comparatively stable under the conditions used for sulfonamide formation. Its derivatization requires activation by a transition metal catalyst, most commonly palladium(0), to undergo cross-coupling reactions.[6][7] This requirement for a specific catalytic system renders it orthogonal to the reactivity of the sulfonyl chloride.

The ethyl ester and fluoro substituents are generally robust and act as important modulators of the final compounds' physicochemical properties.

cluster_0 This compound cluster_1 Reactive Sites for Orthogonal Derivatization mol NUC Site 1: Sulfonyl Chloride (High Reactivity) CC Site 2: Aryl Bromide (Requires Pd-Catalysis)

Caption: Key reactive sites on the scaffold for orthogonal library synthesis.

Overall Synthetic Workflow

The proposed strategy involves a two-step diversification process. The first step creates an intermediate library of sulfonamides. Each member of this library can then be subjected to a second diversification step, creating a final matrix of unique compounds.

workflow start Ethyl 2-bromo-5-(chlorosulfonyl) -4-fluorobenzoate step1 Step 1: Sulfonamide Formation (Parallel Synthesis) start->step1 amine_lib Amine Library (R¹R²NH) amine_lib->step1 intermediate_lib Intermediate Library: Sulfonamides step1->intermediate_lib step2 Step 2: Suzuki Coupling (Parallel Synthesis) intermediate_lib->step2 boronic_lib Boronic Acid Library (R³B(OH)₂) boronic_lib->step2 final_lib Final Product Library Matrix step2->final_lib

Caption: Two-dimensional workflow for library synthesis.

Protocol 1: Parallel Synthesis of Sulfonamide Library

This protocol details the reaction of the starting sulfonyl chloride with a diverse set of primary and secondary amines in a parallel format, such as a 96-well plate.

Causality and Experimental Rationale

The reaction is a nucleophilic substitution at the sulfonyl sulfur. An organic base, such as triethylamine or pyridine, is essential to act as a proton scavenger, neutralizing the HCl generated during the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds. The reaction is typically performed at 0 °C initially to control any exotherm, then allowed to warm to room temperature for completion.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Starting Material Stock (A): Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Amine Library Stocks (B): In a 96-well plate (master plate), prepare 0.24 M solutions of a diverse library of primary and secondary amines in anhydrous DCM (1.2 equivalents).

    • Base Stock (C): Prepare a 0.6 M solution of triethylamine (TEA) in anhydrous DCM (3.0 equivalents).

  • Reaction Setup (in a 96-well reaction block):

    • Under an inert atmosphere (e.g., nitrogen or argon), add 250 µL of each amine stock solution (B) to the corresponding wells of the reaction block.

    • Cool the reaction block to 0 °C using an ice bath.

    • To each well, add 250 µL of the base stock solution (C).

    • Slowly, add 500 µL of the chilled starting material stock solution (A) to each well.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Allow the block to slowly warm to room temperature while shaking/agitating.

    • Continue agitation for 12-18 hours.

  • Work-up and Isolation:

    • Quench the reactions by adding 500 µL of 1 M HCl to each well.

    • Transfer the contents to a 2 mL deep-well plate for liquid-liquid extraction.

    • Add 500 µL of DCM, seal, and agitate thoroughly. Allow the layers to separate.

    • Remove the aqueous (upper) layer.

    • Wash the organic layer sequentially with 500 µL of saturated NaHCO₃ solution and 500 µL of brine.

    • Dry the organic extracts (e.g., by passing through a phase separator plate or adding anhydrous Na₂SO₄).

    • Transfer the dried organic solutions to a tared collection plate and concentrate in vacuo. The resulting crude products are often of sufficient purity for the next step.

Representative Data
Amine SubstrateProduct Structure ClassExpected Purity (Crude LC-MS)Notes
MorpholineAliphatic Heterocycle>90%Typically clean and high-yielding reaction.
AnilineAromatic Amine>85%Generally good conversion; may require slightly longer reaction times.
BenzylaminePrimary Alkylamine>90%Fast and efficient reaction.
N-MethylpiperazineSecondary Heterocycle>90%Excellent reactivity.

Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling

This protocol uses the sulfonamide library generated in Protocol 1 as the starting material for a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce diversity at the C2 position.

Causality and Experimental Rationale

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool renowned for its mild conditions and exceptional functional group tolerance, making it ideal for late-stage functionalization.[7][8] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][9] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reaction and prevent catalyst deactivation, especially with sterically hindered substrates. A base like K₃PO₄ or Cs₂CO₃ is required for the transmetalation step. The reaction is run under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Sulfonamide Library Stocks (D): Prepare 0.1 M solutions of the crude sulfonamides from Protocol 1 in 1,4-dioxane.

    • Boronic Acid Library Stocks (E): In a master plate, prepare 0.15 M solutions of a diverse library of aryl and heteroaryl boronic acids in 1,4-dioxane (1.5 equivalents).

    • Catalyst/Ligand/Base Mixture: In a glovebox, prepare a solid dispensing plate or a stock suspension containing the Suzuki coupling reagents for each reaction:

      • Pd₂(dba)₃ (0.02 eq., 2 mol%)

      • SPhos (0.04 eq., 4 mol%)

      • K₃PO₄ (3.0 eq.)

  • Reaction Setup (in a 96-well reaction block with reflux condensers):

    • Dispense the solid catalyst/ligand/base mixture into each well of the reaction block.

    • In the glovebox, add 500 µL of the sulfonamide stock solution (D) to each well.

    • Add 500 µL of the corresponding boronic acid stock solution (E) to each well.

    • Add 100 µL of degassed water to each well.

    • Seal the reaction block.

  • Reaction Execution:

    • Remove the block from the glovebox and place it in a heating unit.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours.

    • Monitor reaction completion by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each well with 1 mL of ethyl acetate.

    • Filter the contents through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate in vacuo.

    • The crude products can be purified using parallel flash chromatography or mass-directed preparative HPLC to yield the final library of pure compounds.

Troubleshooting Common Suzuki Coupling Issues
IssueProbable CauseRecommended Solution
Low or No ConversionInefficient oxidative addition; catalyst deactivation.Ensure rigorous inert atmosphere. Use a more electron-rich, bulky ligand (e.g., RuPhos).
ProtodehalogenationInterruption of catalytic cycle; presence of protic impurities.Use an anhydrous base (e.g., Cs₂CO₃). Ensure solvents are anhydrous.
Boronic Acid HomocouplingTransmetalation is too fast relative to reductive elimination.Lower the reaction temperature. Use a less reactive boronic ester (e.g., pinacol ester) if available.
Catalyst Turns BlackPrecipitation of Pd(0) (catalyst death).Ensure proper degassing of solvents. Use a more robust ligand to stabilize the catalyst.

Conclusion

The orthogonal reactivity of the sulfonyl chloride and aryl bromide moieties in this compound makes it an exceptionally valuable scaffold for diversity-oriented synthesis. The sequential, two-dimensional workflow presented here—combining robust sulfonamide formation with versatile Suzuki-Miyaura coupling—provides a highly efficient and scalable strategy for the rapid generation of large, structurally diverse small-molecule libraries. This approach is ideally suited for academic and industrial drug discovery programs seeking to identify novel hits and rapidly explore the structure-activity relationships of lead compounds.

References

  • Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(10), 524-528. [Link]

  • Kletnieks, E. R., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7234. [Link]

  • Montelongo, C. A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • Wang, F., et al. (2021). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society, 143(49), 20836-20845. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]

  • Scuba, K. M., et al. (2012). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 14(7), 415-422. [Link]

  • Chen, K., & Diao, T. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(8), 3183-3187. [Link]

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. nobelprize.org. [Link]

  • Wikipedia. Cross-coupling reaction. Wikipedia. [Link]

  • Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Egyptian Journal of Chemistry, 64(10), 5565-5574. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10294-10297. [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • Jones, T. K., et al. (1995). Synthesis of sulfonamide intermediates.
  • ResearchGate. (2019). Derivatization of complex sulfonamides through the parent sulfonyl chloride. ResearchGate. [Link]

  • Klupkova, M., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. PMC - NIH. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • ResearchGate. (2008). Recent progress in the development of derivatization reagents having a benzofuran structure. ResearchGate. [Link]

  • El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • NIH. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH. [Link]

  • Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid. PubChem. [Link]

  • Dana Bioscience. This compound 100mg. Dana Bioscience. [Link]

Sources

The Bromine Atom in Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate: A Linchpin for Synthetic Diversification in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the C-Br Bond

Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate stands as a pivotal building block in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics like kinase inhibitors. Its synthetic value is largely anchored in the strategic placement and distinct reactivity of its constituent functional groups. While the sulfonyl chloride readily engages in nucleophilic substitution to form sulfonamides, it is the bromine atom at the C2 position that serves as a versatile linchpin for intricate molecular elaboration. This aryl bromide is an exemplary substrate for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds—a cornerstone of modern drug design and development. The strategic positioning of the bromine atom, ortho to the ethyl ester and meta to the sulfonyl chloride, also imparts unique electronic and steric influences that can be harnessed for selective chemical transformations.

Chemoselectivity: Orthogonal Reactivity of the Aryl Bromide and Sulfonyl Chloride

A critical consideration when working with polyfunctionalized molecules is the potential for chemoselective reactions. This compound possesses two primary electrophilic sites: the carbon atom of the C-Br bond and the sulfur atom of the S-Cl bond. Fortunately, the reactivity of these two groups is largely orthogonal, allowing for selective functionalization under distinct reaction conditions.

The sulfonyl chloride is highly susceptible to nucleophilic attack by amines, a reaction that typically proceeds readily without the need for a metal catalyst. In contrast, the aryl bromide is relatively unreactive towards nucleophiles under standard conditions but is readily activated by palladium catalysts to participate in cross-coupling reactions. This difference in reactivity allows for a modular synthetic approach. For instance, the sulfonyl chloride can be selectively converted to a sulfonamide in the presence of an amine, leaving the bromine atom untouched for subsequent palladium-catalyzed transformations. Conversely, the aryl bromide can undergo a cross-coupling reaction first, with the sulfonyl chloride group remaining intact for later derivatization.

It is noteworthy that under certain palladium-catalyzed conditions, sulfonyl chlorides can undergo desulfonylative coupling. The general reactivity order for Suzuki-Miyaura cross-coupling has been reported as ArI > ArSO₂Cl > ArBr » ArCl. This suggests that with careful selection of the palladium catalyst and reaction conditions, it may be possible to favor coupling at the sulfonyl chloride over the bromide, although the more common and predictable approach is to leverage the non-catalyzed, rapid reaction of the sulfonyl chloride with amines.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

sub This compound product Ethyl 2-aryl-5-(chlorosulfonyl)-4-fluorobenzoate sub->product Pd catalyst, Base, Solvent, Heat boronic Ar-B(OH)2 sub This compound product Ethyl 2-(R1R2N)-5-(chlorosulfonyl)-4-fluorobenzoate sub->product Pd catalyst, Ligand, Base, Solvent, Heat amine R1R2NH G start This compound sulfonamide_formation Sulfonamide Formation (Amine, Base) start->sulfonamide_formation intermediate Ethyl 2-bromo-4-fluoro-5-(sulfonamido)benzoate sulfonamide_formation->intermediate cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->cross_coupling final_product Highly Functionalized Product cross_coupling->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate.

This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for the synthesis of this compound, a key intermediate in pharmaceutical development. We will explore the underlying chemical principles, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide to help you navigate the challenges of this synthesis and improve your yield and purity.

Synthesis Overview and Mechanism

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of Ethyl 2-bromo-4-fluorobenzoate using chlorosulfonic acid. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

  • -COOEt (Ethyl Ester): A meta-directing, deactivating group.

  • -F (Fluoro): An ortho-, para-directing, deactivating group.

  • -Br (Bromo): An ortho-, para-directing, deactivating group.

The chlorosulfonation occurs at the C5 position, which is ortho to the fluorine atom and meta to the ethyl ester group. This outcome is a result of the activating effect of the fluorine at the ortho position, despite its overall deactivating nature.

The reaction proceeds via the generation of the electrophile, chlorosulfonium cation (SO₂Cl⁺), from the auto-protolysis of chlorosulfonic acid.[1] This electrophile then attacks the electron-rich aromatic ring to form the desired sulfonyl chloride.

Reaction Pathway

Reaction_Pathway A Ethyl 2-bromo-4-fluorobenzoate B This compound A:e->B:w  Electrophilic Aromatic Substitution reagent + Chlorosulfonic Acid (ClSO₃H)

Caption: Overall synthetic route to the target compound.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of Starting Material: Ethyl 2-bromo-4-fluorobenzoate

The starting material can be synthesized via Fischer esterification of 2-bromo-4-fluorobenzoic acid.

Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-bromo-4-fluorobenzoic acid in an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-bromo-4-fluorobenzoate. Purify further by column chromatography if necessary.[2][3]

Protocol 2.2: Chlorosulfonation of Ethyl 2-bromo-4-fluorobenzoate

Safety First: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[4][5] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn. All glassware must be thoroughly dried before use.

Materials:

  • Ethyl 2-bromo-4-fluorobenzoate

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, can be used as a solvent or co-reagent)

  • Dichloromethane (DCM) (anhydrous)

  • Crushed ice/ice-water

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add Ethyl 2-bromo-4-fluorobenzoate.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise to the starting material, ensuring the internal temperature does not exceed 10°C.[6]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it carefully in ice, extracting with an organic solvent, and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back down to 0°C.

  • Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.

  • The solid product should precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the solid product under vacuum to yield this compound.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Q1: My chlorosulfonation reaction is incomplete, and I still see starting material. What should I do?

Answer: An incomplete reaction is typically due to insufficient electrophile concentration, low reactivity, or a short reaction time.

  • Causality: The aromatic ring is deactivated by three electron-withdrawing groups (-F, -Br, -COOEt), making the electrophilic substitution challenging. More forcing conditions may be required compared to more activated systems.[4]

  • Solutions:

    • Increase Reaction Time: Continue stirring the reaction at room temperature for a longer duration (e.g., an additional 2-4 hours) and monitor its progress.

    • Increase Temperature: If extending the time is ineffective, cautiously increase the temperature. Gently warm the reaction mixture to 40-50°C. Be aware that higher temperatures can lead to side reactions and decomposition.[1]

    • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of chlorosulfonic acid. A molar ratio of 5:1 (ClSO₃H:substrate) is often recommended for deactivated rings.[4]

    • Reagent Quality: Verify the quality of your chlorosulfonic acid. It can degrade over time if exposed to moisture. Using a freshly opened bottle is recommended.

Q2: I'm getting a low yield of the desired product. What are the possible causes?

Answer: Low yields can stem from several factors, including incomplete reactions, product loss during workup, or side reactions.

  • Causality: The primary cause of yield loss during workup is the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid, which is highly water-soluble.[7] Additionally, side reactions like sulfone formation can occur, though this is less common under mild conditions.[8]

  • Solutions:

    • Minimize Hydrolysis: During the quenching step, ensure the mixture is kept as cold as possible. Use a large excess of ice and stir vigorously to dissipate heat quickly. Wash the filtered product with ice-cold water and minimize the duration of contact with aqueous media.

    • Optimize Quenching: Instead of quenching the entire reaction mixture, an alternative is to extract the product. After the reaction, carefully add the mixture to a separatory funnel containing ice and an immiscible organic solvent like dichloromethane. Extract the product quickly, and wash the organic layer with cold brine.

    • Drive the Reaction to Completion: Follow the steps outlined in Q1 to ensure all starting material is consumed.

Q3: My product is hydrolyzing to the sulfonic acid during workup or storage. How can I prevent this?

Answer: Sulfonyl chlorides are moisture-sensitive. Hydrolysis is a common problem if proper anhydrous conditions are not maintained.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles like water.

  • Solutions:

    • Anhydrous Workup: If possible, use an anhydrous workup. This can be complex but may involve quenching with a solid like silica gel followed by filtration and elution with a non-polar solvent.

    • Thorough Drying: After filtration and washing, dry the product thoroughly under high vacuum, possibly in the presence of a desiccant like P₂O₅.

    • Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified incomplete_rxn Incomplete Reaction? start->incomplete_rxn low_yield Low Yield? incomplete_rxn->low_yield No sol_incomplete_1 Increase Time/Temp incomplete_rxn->sol_incomplete_1 Yes hydrolysis Product Hydrolysis? low_yield->hydrolysis No sol_yield_1 Optimize Quenching (Cold & Fast) low_yield->sol_yield_1 Yes sol_hydrolysis_1 Ensure Anhydrous Conditions hydrolysis->sol_hydrolysis_1 Yes end Problem Resolved hydrolysis->end No sol_incomplete_2 Increase Reagent Ratio sol_incomplete_1->sol_incomplete_2 sol_incomplete_2->end sol_yield_2 Check for Side Reactions sol_yield_1->sol_yield_2 sol_yield_2->end sol_hydrolysis_2 Thorough Drying & Inert Storage sol_hydrolysis_1->sol_hydrolysis_2 sol_hydrolysis_2->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the best grade of chlorosulfonic acid to use? A: It is highly recommended to use a high-purity grade of chlorosulfonic acid (e.g., >99%). Reagent quality is critical as impurities or moisture can significantly impact the reaction's success.[9]

Q: Can I use a different solvent for the reaction? A: While the reaction is often run neat (using excess chlorosulfonic acid as the solvent), an inert solvent like chloroform or dichloromethane can be used, especially for substrates that are solid at room temperature.[6] Ensure the solvent is anhydrous.

Q: How do I confirm the structure of my final product? A: Standard analytical techniques should be used. ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation. IR spectroscopy can confirm the presence of the sulfonyl chloride group (characteristic S=O stretches).

Q: What are the key safety precautions when working with chlorosulfonic acid? A: Always work in a certified chemical fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. Have a sodium bicarbonate solution or other appropriate neutralizing agent ready for spills. The reaction of chlorosulfonic acid with water is extremely violent and produces corrosive HCl gas.

Data Summary Table

ParameterStarting MaterialReactionProduct
Name Ethyl 2-bromo-4-fluorobenzoateChlorosulfonationThis compound
Reagents -Chlorosulfonic Acid-
Stoichiometry 1 equivalent3-5 equivalents-
Temperature -0°C to Room Temp.-
Reaction Time -2-4 hours-
Typical Yield -60-85% (unoptimized)-
Purity Analysis NMR, LC-MSTLC, LC-MSNMR, LC-MS, Elemental Analysis

References

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  • Loba Chemi. (n.d.). Chloro Sulphonic Acid Pract Reagent. Retrieved from [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(32), 5951–5955. [Link]

  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

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  • Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • Li, W., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(3), 1033. [Link]

  • Northeastern University Library. (n.d.). Chlorosulfonic acid : a versatile reagent. Retrieved from [Link]

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  • Google Patents. (2019). CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide.
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  • ResearchGate. (2017). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-bromobenzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Aromatic Sulphonation and Related Reactions. Retrieved from [Link]

  • Google Patents. (2004). US20040242932A1 - Aromatic sulfonation reactions.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627589A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Technical Support Center: Purification of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common purification challenges and provide troubleshooting strategies and frequently asked questions to ensure you achieve the desired purity and yield in your experiments. Our approach is grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it is crucial to understand the inherent properties of this compound that influence its handling and purification.

PropertyValue/InformationImplication for Purification
Molecular Formula C₉H₇BrClFO₄SA relatively complex structure with multiple reactive functional groups.
Molecular Weight 327.58 g/mol
Functional Groups Ester, Aryl Halides (Br, Cl, F), Sulfonyl ChlorideThe sulfonyl chloride is highly susceptible to hydrolysis. The ester group can also be hydrolyzed under strong acidic or basic conditions.
Physical Form Likely a solid at room temperature.Enables purification by recrystallization.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.Dictates the choice of solvents for extraction, washing, and chromatography.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low Purity After Work-up, Presence of an Acidic Impurity.

Symptoms:

  • Broad peaks or the appearance of a new, more polar spot on TLC.

  • ¹H NMR spectrum shows a broad singlet in the downfield region (>10 ppm).

  • The isolated product is sticky or oily.

Likely Cause: The primary culprit is the hydrolysis of the sulfonyl chloride group (-SO₂Cl) to the corresponding sulfonic acid (-SO₃H). This is a common issue as sulfonyl chlorides are highly reactive towards water and other nucleophiles.[1]

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents.

  • Aqueous Work-up Strategy:

    • When performing an aqueous wash, use cold brine (saturated NaCl solution) instead of plain deionized water. The high ionic strength of brine reduces the solubility of the organic product and can suppress the rate of hydrolysis.

    • Minimize the contact time between the organic layer and the aqueous phase. Perform washes quickly and efficiently.

    • Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.

Problem 2: Presence of Isomeric Impurities.

Symptoms:

  • Multiple closely-spaced spots on TLC that are difficult to resolve.

  • Complex aromatic region in the ¹H NMR spectrum, with more peaks than expected.

  • HPLC analysis shows multiple peaks with similar retention times.

Likely Cause: During the synthesis, particularly the bromination or chlorosulfonation steps, the formation of regioisomers is a common side reaction. For instance, in related syntheses, the formation of the 4-bromo-2-chlorobenzoic acid isomer has been reported as a significant impurity.[2][3]

Solutions:

  • Recrystallization: This is often the most effective method for removing isomeric impurities.

    • Solvent Selection: A good recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. For a compound like this compound, consider solvent systems such as:

      • Ethanol/Water

      • Isopropanol

      • Hexanes/Ethyl Acetate[4]

      • Toluene

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If using a solvent pair, dissolve in the more soluble solvent and add the less soluble solvent dropwise until turbidity is observed, then reheat to clarify. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Stationary Phase: Silica gel (300–400 mesh) is a standard choice.[5]

    • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A common starting point would be a mixture of hexanes and ethyl acetate.[6] The optimal ratio should be determined by TLC analysis.

Problem 3: Product Decomposition During Purification.

Symptoms:

  • The appearance of new, unidentified spots on TLC during column chromatography.

  • Low recovery of the desired product after purification.

  • Discoloration of the product (e.g., turning yellow or brown).

Likely Cause:

  • Thermal Decomposition: Aryl sulfonyl chlorides can be thermally labile and may decompose upon prolonged heating.[7]

  • Hydrolysis on Silica Gel: The surface of silica gel is acidic and contains adsorbed water, which can promote the hydrolysis of the sulfonyl chloride during column chromatography.

Solutions:

  • Temperature Control: When performing recrystallization, avoid prolonged heating at high temperatures. During solvent removal by rotary evaporation, use a low-temperature water bath.

  • Chromatography Best Practices:

    • Deactivate Silica Gel: To minimize on-column hydrolysis, the silica gel can be deactivated by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, added to the mobile phase (e.g., 0.1-1%).

    • Speed: Perform the chromatography as quickly as possible to reduce the contact time between the compound and the stationary phase. Flash column chromatography is recommended.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is also recommended.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation of your target compound from impurities during column chromatography and for checking the purity of fractions. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the final purity of the product.[8][9]

Q3: My purified product still shows a small amount of the hydrolyzed sulfonic acid. Can I remove it?

A3: If a small amount of the sulfonic acid remains, you can try dissolving the product in a non-polar organic solvent like dichloromethane and washing it with a very dilute, cold aqueous bicarbonate solution. This will deprotonate the acidic sulfonic acid, making it water-soluble and allowing it to be extracted into the aqueous phase. Be aware that this method carries a risk of hydrolyzing more of your product, so it should be done quickly and at a low temperature.

Q4: What are the expected ¹H NMR chemical shifts for the aromatic protons?

A4: The exact chemical shifts will depend on the solvent used for the NMR analysis. However, you can expect two doublets in the aromatic region, each integrating to one proton. The fluorine and bromine atoms, as well as the sulfonyl chloride and ester groups, will influence the electronic environment of these protons, leading to distinct chemical shifts.

IV. Experimental Workflow Diagrams

Purification Strategy Decision Tree

Purification_Strategy start Crude Product Analysis (TLC/HPLC) check_purity Is the main impurity acidic (hydrolysis product)? start->check_purity check_isomers Are isomeric impurities present? check_purity->check_isomers No wash Careful Aqueous Wash (cold brine) check_purity->wash Yes recrystallization Attempt Recrystallization check_isomers->recrystallization Yes final_product Pure Product check_isomers->final_product No chromatography Perform Column Chromatography recrystallization->chromatography Unsuccessful recrystallization->final_product Successful chromatography->final_product wash->check_isomers

Caption: Decision tree for selecting a purification strategy.

Recrystallization Workflow

Recrystallization_Workflow cluster_0 Solvent Screening cluster_1 Crystallization cluster_2 Isolation and Drying s1 Test solubility in various solvents (hot and cold) s2 Select a suitable solvent or solvent pair s1->s2 c1 Dissolve crude product in minimum hot solvent s2->c1 c2 Allow to cool slowly to room temperature c1->c2 c3 Cool further in an ice bath c2->c3 i1 Collect crystals by vacuum filtration c3->i1 i2 Wash with a small amount of cold solvent i1->i2 i3 Dry crystals under vacuum i2->i3 end end i3->end Analyze Purity (TLC/HPLC/NMR)

Caption: Step-by-step workflow for recrystallization.

V. References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents. Available at:

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents. Available at:

  • 1208075-44-8 | Ethyl 2-bromo-5-iodobenzoate - Alachem Co., Ltd. Available at: [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. Available at:

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]

  • US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents. Available at:

  • Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]

  • Aromatic Sulphonation and Related Reactions - ResearchGate. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. Available at: [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Ethyl 5-bromo-2-chlorobenzoate - SIELC Technologies. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. The chlorosulfonation of its precursor, Ethyl 2-bromo-4-fluorobenzoate, is a powerful transformation but is frequently accompanied by the formation of specific, often challenging, byproducts. This document provides in-depth troubleshooting advice, answers to frequently encountered issues, and validated protocols to help you optimize your reaction, maximize yield, and ensure the purity of your target compound.

Section 1: The Synthetic Pathway and Origins of Common Byproducts

The synthesis of this compound is achieved via an electrophilic aromatic substitution (SEAr) reaction.[1] The starting material, Ethyl 2-bromo-4-fluorobenzoate, is treated with chlorosulfonic acid. While seemingly straightforward, the reaction environment and the inherent reactivity of the intermediates can lead to several off-target molecules. Understanding the reaction mechanism is the first step to controlling its outcome.

The key electrophile, the chlorosulfonium cation (+SO2Cl), is generated from chlorosulfonic acid and attacks the electron-rich aromatic ring.[2] The substitution pattern is governed by the directing effects of the substituents already present:

  • Fluoro (-F): Ortho-, para-directing and activating (relative to other halogens).

  • Bromo (-Br): Ortho-, para-directing and deactivating.

  • Ethyl Carboxylate (-COOEt): Meta-directing and deactivating.

The desired product is formed when substitution occurs at the C5 position, which is para to the fluorine atom and meta to the bromo and ester groups. This is the electronically favored position. However, minor deviations in reaction conditions can open pathways to the byproducts illustrated below.

Byproduct_Formation cluster_side Start Ethyl 2-bromo-4-fluorobenzoate Intermediate Arenium Ion Intermediate (Sigma Complex) Start->Intermediate + ClSO3H (Electrophilic Attack) Sulfone Diaryl Sulfone Byproduct (Dimerization) SulfonicAcid_pre Sulfonic Acid Intermediate Start->SulfonicAcid_pre + ClSO3H (Sulfonation) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product Desired Product: This compound Intermediate->Product Proton Loss (C5) [Major Pathway] Isomer Isomeric Byproduct: Ethyl 2-bromo-3-(chlorosulfonyl)-4-fluorobenzoate Intermediate->Isomer Proton Loss (C3) [Minor Pathway] SulfonicAcid Sulfonic Acid Byproduct (Incomplete Reaction / Hydrolysis) Product->SulfonicAcid Hydrolysis (H2O) during workup Product->Sulfone + Starting Material (High Temp) SulfonicAcid_pre->Product + ClSO3H (Conversion) SulfonicAcid_pre->SulfonicAcid Incomplete Conversion

Sources

Stability and storage conditions for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their experimental workflows.

I. Core Concepts: Understanding the Molecule's Reactivity

This compound is a multi-functionalized aromatic compound. Its stability is primarily dictated by the highly reactive sulfonyl chloride (-SO₂Cl) group. This functional group is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The presence of electron-withdrawing groups (bromo and fluoro) on the benzene ring further influences the electrophilicity of the sulfonyl chloride moiety.

The primary degradation pathway of concern is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl) as a byproduct.[1] This reaction is often exothermic and can be accelerated by moisture in the air or residual water in solvents.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Refrigeration is often recommended to minimize any potential for thermal degradation.[4] The key is to rigorously exclude moisture.

Q2: I received the compound at room temperature. Is it still viable?

A2: Shipping at ambient temperature for short durations is generally acceptable, provided the packaging is secure and moisture-proof. However, upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately. For critical applications, it is advisable to perform a quality control check, such as NMR or HPLC, to confirm purity before use.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While a freezer provides a cold environment, it can also be a source of moisture condensation, especially in non-desiccated units. If freezer storage is necessary, the container must be exceptionally well-sealed. It is critical to allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Q4: What are the primary signs of degradation?

A4: Visual signs of degradation can include a change in the physical appearance of the solid (e.g., clumping, discoloration) or a pungent, acidic odor due to the formation of HCl from hydrolysis. Analytically, degradation can be confirmed by techniques like ¹H NMR (appearance of new peaks corresponding to the sulfonic acid) or HPLC (presence of impurity peaks).

Q5: What materials are incompatible with this compound?

A5: Due to the reactivity of the sulfonyl chloride group, this compound is incompatible with:

  • Water and moisture: Leads to rapid hydrolysis.[1]

  • Strong bases: Can cause violent reactions.

  • Alcohols and amines: Will react to form sulfonate esters and sulfonamides, respectively.[1]

  • Strong oxidizing agents. [2]

III. Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material due to improper storage or handling.1. Verify Purity: Before use, confirm the purity of the this compound lot via an appropriate analytical method (e.g., HPLC, NMR). 2. Ensure Anhydrous Conditions: Use freshly dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Fresh is Best: For highly sensitive reactions, it is best to use a freshly opened container of the reagent.
Solid has clumped together or appears "wet". Exposure to atmospheric moisture leading to hydrolysis.1. Assess Severity: If clumping is minor, the material may still be usable for less sensitive applications, but should be used immediately. 2. Dry if Necessary: The material can be dried under a high vacuum in a desiccator. However, be aware that some hydrolysis may have already occurred. 3. Consider Discarding: For critical experiments requiring high purity, it is recommended to discard the compromised reagent.
A strong, acrid smell is detected upon opening the container. Significant hydrolysis has occurred, releasing HCl gas.1. Handle with Extreme Care: Open the container only in a certified chemical fume hood. 2. Wear Appropriate PPE: Use chemical-resistant gloves, safety goggles, and a lab coat. 3. Do Not Use: The reagent has likely undergone significant degradation and will not perform as expected in reactions. Dispose of it according to your institution's hazardous waste protocols.

IV. Experimental Protocols: Best Practices for Handling and Use

Protocol 1: Aliquoting and Short-Term Storage
  • Preparation: Move the sealed container of this compound from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This prevents moisture condensation.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of an inert gas (nitrogen or argon).

  • Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound into a tared, dry reaction vessel.

  • Resealing: Tightly reseal the main container. To further protect the contents, consider wrapping the cap with Parafilm®.

  • Storage of Main Container: Return the main container to the recommended long-term storage conditions.

Protocol 2: Setting up a Reaction
  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Solvent: Use an anhydrous grade of a non-protic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile) that has been dried over molecular sieves or by another appropriate method.

  • Addition: Dissolve the this compound in the anhydrous solvent under an inert atmosphere. If the reaction involves a nucleophile, it is often best to add the sulfonyl chloride solution to the nucleophile to maintain a low concentration of the reactive sulfonyl chloride.

V. Visualization of Stability Concepts

Degradation Pathway

cluster_conditions Accelerating Conditions reagent This compound (-SO₂Cl) product Ethyl 2-bromo-4-fluoro-5-(sulfo)benzoate (-SO₃H) reagent->product Hydrolysis moisture H₂O (Moisture) byproduct HCl (Hydrochloric Acid) product->byproduct + Elevated Temperature Elevated Temperature High Humidity High Humidity

Caption: Primary hydrolysis pathway of this compound.

Troubleshooting Workflow

start Experiment Failure (e.g., low yield, impurity) check_storage Were storage conditions (cool, dry, sealed) met? start->check_storage check_handling Was reagent handled under inert/dry conditions? check_storage->check_handling Yes reagent_bad Reagent is degraded. Discard and use a fresh lot. check_storage->reagent_bad No check_purity Analyze reagent purity (NMR, HPLC) check_handling->check_purity Yes re_evaluate Re-evaluate handling procedures. Use inert atmosphere and dry solvents. check_handling->re_evaluate No reagent_ok Reagent is likely OK. Investigate other reaction parameters. check_purity->reagent_ok Purity OK check_purity->reagent_bad Purity Low

Caption: Logic diagram for troubleshooting experiments involving the title compound.

VI. References

  • YouTube. Alcohols to Alkyl Chlorides, Part 6. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

  • Wikipedia. Sulfonyl halide. Available at: [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile, yet reactive, building block. My aim is to move beyond simple procedural steps and delve into the causality of experimental outcomes, empowering you to diagnose and resolve challenges in your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a polyfunctional aromatic compound, presenting multiple reactive sites for synthetic transformations. A thorough understanding of its structure is paramount to predicting its behavior and troubleshooting failed reactions.

  • Sulfonyl Chloride (-SO₂Cl): This is the most reactive site, highly susceptible to nucleophilic attack. It readily reacts with amines, alcohols, and even water.[1]

  • Bromo Group (-Br): This site is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.[2][3]

  • Fluoro Group (-F): The fluorine atom, positioned ortho to the bromine and meta to the sulfonyl chloride, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[4][5]

  • Ethyl Ester (-CO₂Et): This group is generally stable but can be hydrolyzed under strong acidic or basic conditions.

The interplay of these functional groups dictates the reaction's success. Undesired side reactions often occur when the chosen reaction conditions inadvertently trigger a reaction at a site other than the intended one.

II. Frequently Asked Questions (FAQs)

Q1: My yield of the desired sulfonamide is low, and I observe a significant amount of a water-soluble byproduct. What is happening?

A: This is a classic sign of sulfonyl chloride hydrolysis.[6][7] The sulfonyl chloride group is highly sensitive to moisture, reacting with water to form the corresponding sulfonic acid, which is often water-soluble, especially after neutralization during workup.

Q2: I am attempting a Suzuki coupling at the bromo position, but the reaction is messy, and I am not isolating the desired biaryl product. What are the likely culprits?

A: There are several possibilities. The palladium catalyst could be inactive, or the reaction conditions might be promoting side reactions. For instance, the basic conditions required for the Suzuki coupling can also promote the hydrolysis of the sulfonyl chloride or even nucleophilic aromatic substitution if a suitable nucleophile is present.

Q3: Can I perform a nucleophilic aromatic substitution on the fluorine atom without affecting the other functional groups?

A: This is challenging but achievable with careful control of reaction conditions. The sulfonyl chloride is the most reactive site, so it will likely react with any strong nucleophile. It is often advisable to first react the sulfonyl chloride to form a more stable sulfonamide or sulfonate ester before attempting the SₙAr reaction.

III. Troubleshooting Failed Reactions

This section is organized by common reaction types involving this compound.

Scenario 1: Sulfonamide Formation

The reaction of the sulfonyl chloride with a primary or secondary amine is a fundamental transformation.

Problem: Low or No Yield of the Desired Sulfonamide.

dot

Caption: Troubleshooting low yield in sulfonamide formation.

In-depth Analysis and Solutions:

Potential Cause Explanation Recommended Action
Moisture Contamination The sulfonyl chloride is highly electrophilic and will readily react with water, leading to the formation of the sulfonic acid.[8][9] This is often the primary cause of low yields.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poorly Nucleophilic Amine Electron-deficient amines (e.g., anilines with electron-withdrawing groups) may not be nucleophilic enough to react efficiently.Increase the reaction temperature. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP).
Steric Hindrance A bulky amine or steric hindrance around the sulfonyl chloride can slow down the reaction.Prolong the reaction time and/or increase the temperature.
Inadequate Base The reaction generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic. A base is required to scavenge the HCl.Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. For sluggish reactions, a stronger base like DBU may be beneficial.

Experimental Protocol: Rigorous Anhydrous Sulfonamide Synthesis

  • Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator.

  • Reagents: Use freshly distilled anhydrous solvent (e.g., dichloromethane or acetonitrile). Ensure the amine and base are free of water.

  • Reaction Setup: Assemble the glassware under a positive pressure of nitrogen. Dissolve this compound in the anhydrous solvent.

  • Addition: Cool the solution to 0 °C. Add the base, followed by the dropwise addition of the amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Scenario 2: Suzuki-Miyaura Cross-Coupling

This reaction aims to form a C-C bond at the bromo-position.[2]

Problem: Complex reaction mixture with low yield of the desired biaryl product.

dot

Caption: Troubleshooting a failed Nucleophilic Aromatic Substitution.

In-depth Analysis and Solutions:

Potential Cause Explanation Recommended Action
Reactivity Hierarchy The sulfonyl chloride is significantly more electrophilic than the aromatic carbon bearing the fluorine atom. Any nucleophile will preferentially attack the sulfonyl chloride.As with the Suzuki coupling, it is highly advisable to first convert the sulfonyl chloride to a stable functional group (e.g., sulfonamide) that is unreactive under the SₙAr conditions.
Insufficient Ring Activation While the sulfonyl group is electron-withdrawing, SₙAr reactions often require strong activation and can be sluggish.[4][10] Use a polar aprotic solvent such as DMSO or DMF to stabilize the Meisenheimer complex intermediate. I[11]ncrease the reaction temperature significantly.
Weak Nucleophile The nucleophile may not be strong enough to attack the electron-rich aromatic ring.Use a stronger nucleophile. For example, if using an alcohol, deprotonate it first with a strong base like sodium hydride to form the more nucleophilic alkoxide.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • King, J. F. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Accounts of Chemical Research, 23(10), 352-358.

  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 669-678.

  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents. Retrieved from

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753.

  • North, M., & Rylands, L. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.

  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from

  • Benchchem. (n.d.). Chemical reactivity of the sulfonyl chloride group. Retrieved from

  • Glorius, F. (2020). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications, 11(1), 1-10.

  • LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 435-440.

  • Jackson, J. (2020, April 28). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Movassaghi, M. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32963-32967.

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Retrieved from

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful, safe, and optimized synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The starting material, Ethyl 2-bromo-4-fluorobenzoate, is treated with chlorosulfonic acid. The electron-withdrawing nature of the bromo, fluoro, and ethyl ester groups deactivates the aromatic ring, necessitating carefully controlled and potentially forcing conditions to achieve complete conversion.

The reaction proceeds through the in-situ generation of the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[1] This electrophile then attacks the electron-rich aromatic ring. The directing effects of the existing substituents guide the incoming chlorosulfonyl group primarily to the 5-position, ortho to the fluorine and meta to the bromine and ester groups.

Reaction_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_product Product Start Ethyl 2-bromo-4-fluorobenzoate Intermediate Sigma Complex (Arenium Ion Intermediate) Start->Intermediate Electrophilic Attack by SO₂Cl⁺ Reagent Chlorosulfonic Acid (ClSO₃H) Product This compound Intermediate->Product Deprotonation

Caption: Reaction pathway for the chlorosulfonation of Ethyl 2-bromo-4-fluorobenzoate.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The troubleshooting logic is designed to help you systematically identify and resolve problems.

Troubleshooting_Flowchart cluster_yield Low or No Yield cluster_purity Purity Issues Start Problem Observed LowYield Low Yield/ No Reaction Start->LowYield Purity Impure Product Start->Purity Incomplete Incomplete Reaction? LowYield->Incomplete Hydrolysis Product Hydrolysis? Incomplete->Hydrolysis No Solution_Incomplete Increase reaction time/temp. Increase ClSO₃H equivalents. Incomplete->Solution_Incomplete Yes Solution_Hydrolysis Ensure anhydrous conditions. Perform quench at low temp. Minimize water contact during workup. Hydrolysis->Solution_Hydrolysis Yes Isomers Isomeric Impurities? Purity->Isomers Sulfone Sulfone Formation? Isomers->Sulfone No Solution_Isomers Verify starting material purity. Optimize reaction temp. to improve regioselectivity. Isomers->Solution_Isomers Yes Solution_Sulfone Avoid excessive temperatures. Use appropriate stoichiometry. Sulfone->Solution_Sulfone Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Q1: I am observing very low to no product formation. What are the likely causes?

A1: This is a common issue, often pointing to either incomplete reaction or degradation of the desired product.

  • Incomplete Reaction: The deactivated nature of the starting material requires sufficient energy and reagent concentration to proceed.

    • Causality: The electrophilic substitution on a ring with three electron-withdrawing groups is inherently slow. Insufficient thermal energy or a low concentration of the active electrophile will result in a sluggish reaction.

    • Troubleshooting Steps:

      • Increase Molar Excess of Chlorosulfonic Acid: Ensure at least 4-5 molar equivalents of chlorosulfonic acid are used. This drives the equilibrium towards the formation of the active electrophile (SO₂Cl⁺).[2]

      • Gradually Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-70 °C. Monitor the reaction progress by TLC or HPLC to avoid the formation of byproducts at excessive temperatures.

      • Extend Reaction Time: Deactivated substrates may require longer reaction times, potentially 4-6 hours or more. Again, monitor the reaction to determine the point of maximum conversion.

  • Product Hydrolysis: The target sulfonyl chloride is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid, which may be lost during workup.[3]

    • Causality: Sulfonyl chlorides are reactive acyl halides. The presence of water, especially during the quench and extraction phases, will rapidly convert the product to the more water-soluble sulfonic acid, drastically reducing the isolated yield of the desired product.[4][5]

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Controlled Quenching: The reaction mixture must be quenched by pouring it slowly onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic reaction with water and precipitates the sulfonyl chloride quickly, minimizing its contact time with the aqueous environment.[4][5]

      • Cold Workup: Use ice-cold water for washing the crude product to minimize hydrolysis.

Q2: My final product is impure. What are the common side products and how can I avoid them?

A2: Impurities often arise from side reactions or contaminants in the starting material.

  • Formation of Isomeric Byproducts: While the 5-sulfonyl chloride is the major product, other isomers can form.

    • Causality: The directing groups on the ring guide the substitution. While the 5-position is strongly favored, minor substitution at other positions can occur, especially under harsh conditions. Impurities in the starting Ethyl 2-bromo-4-fluorobenzoate will also lead to a mixture of products.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Use ¹H NMR or GC-MS to confirm the purity of your Ethyl 2-bromo-4-fluorobenzoate starting material.

      • Temperature Control: Avoid excessively high temperatures, which can reduce the regioselectivity of the reaction.

      • Purification: Isomers can often be separated from the desired product by careful recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

  • Formation of Sulfones: The sulfonyl chloride or the intermediate sulfonic acid can react with another molecule of the starting material to form a diaryl sulfone.[6]

    • Causality: This side reaction is more prevalent at higher temperatures and when the concentration of the starting aromatic compound is high relative to the sulfonating agent.

    • Troubleshooting Steps:

      • Maintain Temperature Control: Do not let the reaction temperature exceed the optimal range determined during optimization studies.

      • Ensure Excess Chlorosulfonic Acid: Using a sufficient excess of chlorosulfonic acid helps to ensure the aromatic starting material is consumed in the desired reaction pathway rather than acting as a nucleophile to form a sulfone.

III. Frequently Asked Questions (FAQs)

Q3: What is the optimal stoichiometry for this reaction? A3: For deactivated aromatic rings, a significant excess of chlorosulfonic acid is recommended. A starting point of 4 to 6 molar equivalents of chlorosulfonic acid relative to the Ethyl 2-bromo-4-fluorobenzoate is advised. This ensures the reaction goes to completion and minimizes sulfone formation.[2]

Q4: What are the best analytical techniques to monitor this reaction? A4: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively monitor the disappearance of the starting material. Use a solvent system like 4:1 Hexane:Ethyl Acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product and any major byproducts.[3] This is the preferred method for detailed kinetic analysis and optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude product can confirm the structure and identify the presence of isomeric impurities or unreacted starting material.[7]

Q5: What are the critical safety precautions when working with chlorosulfonic acid? A5: Chlorosulfonic acid is a highly corrosive and reactive substance. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[8] Work should be conducted exclusively in a certified chemical fume hood.

  • Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic HCl and H₂SO₄ aerosols.[9] Never add water to chlorosulfonic acid. The correct procedure is to add the acid slowly to ice.

  • Spill Management: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[10][11]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10][12]

IV. Experimental Protocols

Optimized Synthesis Protocol

This protocol is a recommended starting point. Further optimization may be required based on your specific laboratory conditions and purity requirements.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Dry Glassware & Setup (Inert Atmosphere) Charge_CSA 2. Charge Chlorosulfonic Acid & Cool to 0°C Prep->Charge_CSA Add_SM 3. Add Starting Material (Portion-wise, <10°C) Charge_CSA->Add_SM Warm_React 4. Warm to RT, then Heat (e.g., 60°C, 4-6h) Add_SM->Warm_React Monitor 5. Monitor by TLC/HPLC Warm_React->Monitor Quench 6. Cool & Quench on Ice Monitor->Quench Filter 7. Filter Precipitate & Wash with Cold H₂O Quench->Filter Dry 8. Dry Under Vacuum Filter->Dry Purify 9. Recrystallize/Chromatography (If necessary) Dry->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Materials:

  • Ethyl 2-bromo-4-fluorobenzoate (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Crushed ice

  • Deionized water (cold)

  • Dichloromethane (for extraction, if needed)

  • Saturated sodium bicarbonate solution (for neutralization, if needed)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: In a chemical fume hood, carefully charge the flask with chlorosulfonic acid (5.0 eq). Begin stirring and cool the flask in an ice-water bath to 0 °C.

  • Substrate Addition: Slowly add Ethyl 2-bromo-4-fluorobenzoate (1.0 eq) portion-wise, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 60 °C.

  • Monitoring: Monitor the reaction's progress every hour using TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup (Quench): Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture).

Quantitative Data Summary (Illustrative)

The following table illustrates how reaction parameters can affect yield and purity. These are representative values based on established principles of chlorosulfonation.

EntryClSO₃H (eq.)Temp (°C)Time (h)Yield (%)Purity (%) (HPLC)
132544585
252546592
356028095
456059297
559058890 (sulfone)

V. References

  • CSA. (n.d.). Safety Precautions. Retrieved from

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from

  • Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from

  • New Jersey Department of Health. (n.d.). Chlorosulphonic Acid Hazard Summary. Retrieved from

  • Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS. Retrieved from

  • BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids. Retrieved from

  • Kennemur, J. L., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. Retrieved from

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Retrieved from

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from

  • Guidechem. (n.d.). How to Prepare Ethyl 2-bromo-5-fluorobenzoate?. Retrieved from

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from

  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@GVSU. Retrieved from

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from

  • ResearchGate. (2014). How to carry out a sulfonation reaction?. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Chlorosulfonation. Retrieved from

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from

  • ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved from

  • BenchChem. (n.d.). Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis. Retrieved from

Sources

How to avoid decomposition of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate (EBCF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling, storage, and use of this highly reactive intermediate. Our goal is to empower you to conduct your experiments successfully by anticipating and mitigating potential challenges related to the compound's stability.

Introduction to the Reactivity of EBCF

This compound is a polyfunctionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the highly electrophilic sulfonyl chloride (-SO₂Cl) group, which serves as a key handle for introducing the substituted benzoyl moiety via reactions with various nucleophiles.[1][2]

However, this high reactivity also makes the compound susceptible to decomposition. The sulfur atom in the sulfonyl chloride group is strongly electron-deficient due to the presence of two oxygen atoms, a chlorine atom, and the electron-withdrawing effects of the bromo- and fluoro-substituted aromatic ring. This renders the molecule particularly vulnerable to nucleophilic attack, with hydrolysis being the most common and critical decomposition pathway.

This guide will provide a detailed exploration of the factors influencing EBCF's stability and practical, field-proven strategies to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most immediate sign of decomposition is the evolution of a sharp, acidic odor, which is due to the formation of hydrogen chloride (HCl) gas.[3] This occurs upon hydrolysis of the sulfonyl chloride group. Visually, the compound, which should be a white to off-white solid, may appear discolored (yellow or brown) or become sticky and clumped due to the presence of the sulfonic acid hydrolysis product and absorbed moisture. For best results in sensitive applications, using a fresh, colorless reagent is recommended.[3]

Q2: What is the main chemical reaction responsible for the decomposition of EBCF?

A2: The primary decomposition pathway is hydrolysis . The sulfonyl chloride functional group reacts readily with water, even atmospheric moisture, in an exothermic reaction. This reaction converts the sulfonyl chloride into the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas.[4][5] Given the electron-withdrawing substituents on the aromatic ring of EBCF, its sulfonyl chloride group is expected to be highly activated towards such nucleophilic attack.

Q3: How should I properly store this reagent to ensure its long-term stability?

A3: Proper storage is critical. EBCF should be stored in a tightly sealed container to prevent moisture ingress. For long-term stability, it is recommended to store it at 2-8°C in a dry, inert atmosphere (e.g., under argon or nitrogen) within a desiccator.[6] Store away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[5][7][8]

Q4: I am setting up a reaction with an amine nucleophile. What general precautions should I take to avoid decomposing my EBCF starting material?

A4: When reacting EBCF with amines to form sulfonamides, the key is to maintain strictly anhydrous conditions.

  • Solvents: Use anhydrous solvents. If necessary, distill them over a suitable drying agent prior to use.

  • Glassware: Ensure all glassware is thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere.

  • Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.

  • Reagents: Ensure your amine nucleophile and any base used (e.g., pyridine, triethylamine) are anhydrous.

  • Temperature: Add the EBCF to the reaction mixture at a reduced temperature (e.g., 0°C) to control the exothermic reaction with the amine and minimize side reactions.

Q5: Can the other functional groups on the EBCF molecule cause stability issues?

A5: While the sulfonyl chloride is the most reactive site, the ethyl ester group could potentially undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. However, the hydrolysis of the sulfonyl chloride is a much more rapid and facile process under ambient conditions. The bromo and fluoro substituents are generally stable under typical reaction conditions for sulfonamide formation.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Sulfonamide Product 1. Decomposition of EBCF: The starting material may have degraded due to improper storage or handling, leading to a lower effective concentration. 2. Hydrolysis during Reaction: Presence of water in the reaction mixture has hydrolyzed the EBCF before it could react with the amine. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents.1. Verify Reagent Quality: Use a fresh vial of EBCF or one that has been properly stored. Check for any signs of decomposition (odor, discoloration). 2. Ensure Anhydrous Conditions: Rigorously dry all solvents, glassware, and reagents. Run the reaction under an inert atmosphere. 3. Re-verify Calculations: Double-check all molar calculations and measurements.
Reaction Mixture Turns Cloudy/Forms a Precipitate Immediately Upon Adding EBCF 1. Hydrolysis Product: If moisture is present, the resulting sulfonic acid may be insoluble in the reaction solvent and precipitate out. 2. Incompatibility with Solvent: The compound may have low solubility in the chosen solvent.1. Review Anhydrous Technique: This is a strong indicator of moisture contamination. Re-evaluate your experimental setup for sources of water. 2. Solubility Test: Perform a small-scale solubility test with EBCF in your chosen anhydrous solvent before proceeding with the full reaction.
Reaction is a Dark Color and Produces Multiple Spots on TLC 1. Thermal Decomposition: Running the reaction at too high a temperature can lead to side reactions and decomposition. Aromatic sulfonyl chlorides can be thermally sensitive.[3] 2. Base-Induced Decomposition: Strong bases or certain nucleophilic bases might induce side reactions beyond simple sulfonamide formation.1. Control Temperature: Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer period. 2. Choice of Base: Use a non-nucleophilic hindered base if side reactions are suspected. The choice of base is crucial; pyridine or triethylamine are commonly used for sulfonamide synthesis.[9]
Difficulty in Purifying the Final Product 1. Presence of Sulfonic Acid: The sulfonic acid byproduct from hydrolysis can complicate purification due to its different polarity and potential to streak on silica gel.1. Aqueous Workup: A carefully controlled aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity. Ensure the desired product is stable to these conditions. 2. Optimize Chromatography: Adjust the solvent system for column chromatography to achieve better separation between the product and impurities.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a standardized, step-by-step method designed to minimize the decomposition of EBCF during its reaction with a primary or secondary amine.

  • Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the glassware for reaction under an inert atmosphere (e.g., a Schlenk line).

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and a suitable base (e.g., anhydrous pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Cooling: Cool the stirred amine solution to 0°C using an ice-water bath.

  • EBCF Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent in the dropping funnel. Add the EBCF solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Workup: Proceed with standard aqueous workup and extraction with an appropriate organic solvent.

Visualization of Decomposition and Prevention

Understanding the pathways is key to prevention. The following diagrams illustrate the primary decomposition route and the ideal preventative workflow.

DecompositionPathway cluster_reactants Reactants cluster_products Decomposition Products EBCF This compound (EBCF) SulfonicAcid 2-Bromo-4-fluoro-5-(sulfo)benzoic acid ethyl ester (Sulfonic Acid) EBCF->SulfonicAcid Hydrolysis (Rapid) HCl Hydrogen Chloride (HCl Gas) EBCF->HCl Byproduct H2O Water / Moisture (H₂O)

Caption: Primary hydrolysis pathway of EBCF.

PreventionWorkflow start Start: Store EBCF Properly dry_glassware Oven/Flame-Dry All Glassware start->dry_glassware inert_atm Assemble Under Inert Atmosphere (N₂ or Ar) dry_glassware->inert_atm anhydrous_solvents Use Anhydrous Solvents & Reagents inert_atm->anhydrous_solvents cool_reaction Cool Reaction Mixture (0°C) anhydrous_solvents->cool_reaction slow_addition Slow, Dropwise Addition of EBCF cool_reaction->slow_addition monitor Monitor Reaction (TLC / LC-MS) slow_addition->monitor quench Controlled Quench (e.g., aq. NaHCO₃) monitor->quench end Successful Product Formation quench->end

Sources

Side reactions of the chlorosulfonyl group in Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Reactions of the Chlorosulfonyl Group

Welcome to the technical support guide for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and field-proven protocols to help you navigate the synthetic challenges associated with its highly reactive chlorosulfonyl group. Our focus is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

This compound is a valuable intermediate, primarily utilized for its electrophilic chlorosulfonyl moiety. This functional group is a key building block for synthesizing sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry and drug development.[1] However, its high reactivity is a double-edged sword, often leading to undesired side reactions that can compromise yield and purity. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting
Q1: I'm experiencing consistently low yields in my sulfonamide synthesis. What is the most likely culprit?

Answer: The most common cause of low yields when working with any sulfonyl chloride, including this specific reagent, is premature hydrolysis . The chlorosulfonyl group is exceptionally sensitive to moisture.

  • The Side Reaction: In the presence of water, the chlorosulfonyl group rapidly hydrolyzes to form the corresponding sulfonic acid (ethyl 2-bromo-4-fluoro-5-(sulfo)benzoate).

  • Why It's a Problem: This sulfonic acid byproduct is unreactive towards amines or alcohols under typical sulfonylation conditions. Its formation consumes your starting material, directly reducing the theoretical maximum yield. Furthermore, its high polarity can complicate the work-up and purification process.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it an easy target for nucleophilic attack by water.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.

  • Solvent Choice: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation). Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are common choices.

  • Reagent Handling: Ensure all other reagents, especially the amine and the base (e.g., triethylamine, pyridine), are anhydrous. Liquid reagents can be stored over molecular sieves.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.

Q2: I'm reacting the sulfonyl chloride with a primary amine and see two product spots on my TLC. The major, desired product and a less polar byproduct. What is this second compound?

Answer: You are likely observing bis-sulfonation (also called double sulfonylation). This is a frequent side reaction specific to primary amines.

  • The Side Reaction: After the initial formation of the desired sulfonamide, the remaining N-H proton on the sulfonamide nitrogen is acidic. In the presence of the base used in the reaction, this proton can be removed, creating a sulfonamide anion. This anion is nucleophilic and can attack a second molecule of the this compound.

  • Why It's a Problem: This side reaction consumes both the starting material and the desired product, leading to a mixture that can be difficult to separate and results in a lower yield of the target primary sulfonamide.

Troubleshooting Protocol: Minimizing Bis-Sulfonation

  • Inverse Addition & Temperature Control: Cool the solution of the primary amine and base (e.g., to 0 °C in an ice bath). Then, add the sulfonyl chloride, dissolved in a small amount of anhydrous solvent, slowly and dropwise to the stirred amine solution. This ensures the sulfonyl chloride is always the limiting reagent at any given moment, making it statistically more likely to react with the more abundant and more nucleophilic primary amine rather than the less nucleophilic sulfonamide product.

  • Stoichiometric Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents). This increases the concentration of the primary nucleophile, outcompeting the sulfonamide anion for the sulfonyl chloride.

  • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct without competing with the amine nucleophile.

cluster_main Troubleshooting Low Yield / Impurity Start Low Yield or Impure Product (TLC/LC-MS) Check_Hydrolysis Is starting material consumed to produce a very polar baseline spot? Start->Check_Hydrolysis Analyze Reaction Mixture Check_BisSulf Is a less polar byproduct observed with a primary amine? Check_Hydrolysis->Check_BisSulf No Hydrolysis_Yes Primary Cause: Hydrolysis to Sulfonic Acid Check_Hydrolysis->Hydrolysis_Yes Yes BisSulf_Yes Primary Cause: Bis-Sulfonation Check_BisSulf->BisSulf_Yes Yes Other_Issues Other Potential Issues: - Incorrect stoichiometry - Ineffective base - Degradation on workup Check_BisSulf->Other_Issues No Solution_Hydrolysis Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under inert atmosphere Hydrolysis_Yes->Solution_Hydrolysis Solution_BisSulf Solution: - Slow, dropwise addition of  sulfonyl chloride at 0 °C - Use slight excess of amine BisSulf_Yes->Solution_BisSulf

Caption: Troubleshooting workflow for common side reactions.

Q3: My reaction to form a sulfonate ester with an alcohol is very slow and incomplete. What could be the issue beyond simple hydrolysis?

Answer: This often points to two potential problems: inadequate activation of the alcohol or a competing elimination reaction.

  • Problem 1: Inadequate Base/Activation: The reaction of a sulfonyl chloride with an alcohol produces HCl.[2] This acid must be neutralized. If the base is too weak or sterically hindered, the alcohol can become protonated, significantly reducing its nucleophilicity. The reaction is typically performed in the presence of a base like pyridine, which not only scavenges the HCl but can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate.

  • Problem 2: Competing Elimination (E2): The product of the reaction, a sulfonate ester (e.g., a tosylate or mesylate), is an excellent leaving group. If you are using a secondary or tertiary alcohol, and the reaction is run at elevated temperatures or for extended times in the presence of a base, the base can abstract a proton from an adjacent carbon, leading to an E2 elimination to form an alkene.

Troubleshooting Protocol: Optimizing Sulfonate Ester Formation

  • Effective Base: Use at least a stoichiometric amount of a suitable base. Pyridine is an excellent choice as it can serve as both the base and the solvent.[3] Triethylamine is also commonly used.

  • Temperature Control: Maintain a low temperature (0 °C to room temperature) throughout the reaction to disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting alcohol is consumed, proceed with the work-up promptly to avoid prolonged exposure of the product to basic conditions.

Data Summary and Recommended Protocols
Table 1: Summary of Key Side Reactions and Mitigation Strategies
Side ReactionReactant TypeKey IndicatorPrimary Mitigation Strategy
Hydrolysis Amine or AlcoholBaseline spot on TLC; loss of starting material without product formationStrict anhydrous conditions (dried glassware, anhydrous solvents, inert atmosphere).
Bis-sulfonation Primary AmineLess polar spot on TLC; MS peak corresponding to (Product + Starting Material - HCl)Slow, dropwise addition of sulfonyl chloride to the amine solution at 0 °C.
Elimination (E2) Secondary/Tertiary AlcoholFormation of alkene byproductMaintain low reaction temperature (0 °C to RT); prompt work-up upon completion.
Ester Saponification Amine or AlcoholFormation of carboxylic acid saltAvoid strong aqueous bases (e.g., NaOH, KOH) during reaction; use non-nucleophilic organic bases.
Validated Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol is designed to minimize both hydrolysis and bis-sulfonation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.1 equivalents) and anhydrous triethylamine (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Dissolution: Add anhydrous Dichloromethane (DCM) via syringe to dissolve the reagents.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Using a syringe pump or a dropping funnel, add this solution dropwise to the cold amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can then be purified by column chromatography or recrystallization.

cluster_workflow Sulfonamide Synthesis Workflow A 1. Combine Amine (1.1 eq) & Base (1.5 eq) in Anhydrous DCM under N₂ B 2. Cool to 0 °C A->B D 4. Add Sulfonyl Chloride Solution SLOWLY to Amine Mixture B->D C 3. Prepare Solution of Sulfonyl Chloride (1.0 eq) in Anhydrous DCM C->D E 5. Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F 6. Aqueous Work-up (1M HCl, NaHCO₃, Brine) E->F G 7. Dry, Concentrate, & Purify F->G

Caption: Recommended workflow for sulfonamide synthesis.

Protocol 2: General Procedure for Sulfonate Ester Synthesis

This protocol is designed to minimize hydrolysis and prevent elimination side reactions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equivalent) to a flame-dried round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the alcohol in anhydrous pyridine (which acts as both solvent and base) and cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add this compound (1.1-1.2 equivalents) portion-wise (if solid) or slowly dropwise (if dissolved in a small amount of anhydrous DCM) to the cold alcohol solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature if necessary. Monitor the disappearance of the alcohol by TLC.

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and add 2M HCl until the solution is acidic (pH ~2) to neutralize the pyridine.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

  • Washing & Isolation: Combine the organic extracts and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude sulfonate ester as needed.

References
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4). Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Regioselectivity with Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the regioselectivity of your reactions with this versatile but complex reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary sites for nucleophilic attack:

  • The Sulfonyl Chloride (-SO₂Cl): The sulfur atom is highly electrophilic and readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.

  • The Aromatic Ring (Nucleophilic Aromatic Substitution - SₙAr): The benzene ring is activated for SₙAr by the presence of strong electron-withdrawing groups (EWGs): the chlorosulfonyl (-SO₂Cl), bromo (-Br), and ethyl ester (-COOEt) groups. The primary leaving groups for SₙAr are the fluorine at C4 and the bromine at C2.

Q2: Which functional group will a nucleophile, such as a primary amine, react with first?

A2: For halo(het)arene sulfonyl halides, the general order of reactivity favors initial reaction at the sulfonyl chloride group to form a sulfonamide.[1][2] The S-Cl bond is highly polarized and the sulfur atom is exceptionally electrophilic, making this the more kinetically favorable pathway under standard conditions. Reaction at the aromatic ring (SₙAr) is typically a subsequent step that may require more forcing conditions if desired.[1][2]

Q3: Between the fluorine and bromine atoms on the aromatic ring, which is the better leaving group in an SₙAr reaction?

A3: In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[3] The leaving group's ability to stabilize this intermediate is crucial. Due to its high electronegativity, fluorine is generally a better leaving group than chlorine or bromine in SₙAr reactions because it strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the developing negative charge.[3] Therefore, nucleophilic attack is most likely to occur at the C4 position, displacing the fluoride.

Q4: How do the electron-withdrawing groups on the ring influence its reactivity?

A4: The chlorosulfonyl (-SO₂Cl), bromo (-Br), and ethyl ester (-COOEt) groups are all electron-withdrawing. They activate the ring for nucleophilic aromatic substitution by stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects.[3] The positions of these groups ortho and para to the fluorine atom are critical for this stabilization, making the ring susceptible to nucleophilic attack.

Troubleshooting Guide: Controlling Regioselectivity

This section provides solutions to common issues encountered when working with this compound.

Scenario 1: My amine nucleophile is reacting at both the sulfonyl chloride and the aromatic ring. How can I achieve selective sulfonamide formation?

Issue: Lack of chemoselectivity, leading to a mixture of sulfonamide and SₙAr products.

Root Cause: The reaction conditions (temperature, time, stoichiometry) are too harsh, promoting the slower SₙAr reaction after the initial, rapid sulfonamide formation.

Solutions:

StrategyRationale
Control Temperature Run the reaction at a low temperature (e.g., 0 °C to room temperature). The formation of the sulfonamide has a lower activation energy than the SₙAr reaction.
Limit Reaction Time Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant SₙAr product formation is observed.
Stoichiometry Use a slight excess (1.0-1.2 equivalents) of the amine. Using a large excess can drive the reaction towards double substitution.
Choice of Base Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl produced during the reaction.
Scenario 2: I want to perform an SₙAr reaction to displace the fluorine atom, but I am getting low yields or no reaction.

Issue: The desired SₙAr reaction is not proceeding efficiently.

Root Cause: The reaction conditions are not sufficiently forcing to overcome the higher activation energy of the SₙAr reaction, or the nucleophile is not potent enough.

Solutions:

StrategyRationale
Increase Temperature SₙAr reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
Use a Stronger Base For nucleophiles like phenols or thiols, a stronger base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is needed to deprotonate the nucleophile and increase its reactivity.
Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are excellent at solvating the cation of the base and leaving the nucleophile more reactive.
Protect the Sulfonyl Chloride If the nucleophile can also react with the sulfonyl chloride, consider converting the -SO₂Cl group to a more stable sulfonamide first. The sulfonamide group is still electron-withdrawing and will activate the ring for SₙAr.
Scenario 3: I am observing a mixture of regioisomers from SₙAr (substitution at both fluorine and bromine positions).

Issue: Poor regioselectivity in the SₙAr reaction.

Root Cause: While fluorine is generally the better leaving group, under certain conditions (e.g., very high temperatures, specific catalysts), substitution at the bromine position may occur.

Solutions:

StrategyRationale
Optimize Temperature Lowering the reaction temperature may improve selectivity for the more kinetically favored fluoride displacement.
Screen Solvents The choice of solvent can influence regioselectivity. Experiment with different polar aprotic solvents.
Catalyst Choice In some cases, such as in cross-coupling reactions, the choice of catalyst and ligand can dictate the site of reaction. For SₙAr, this is less common but worth considering if other methods fail.

Experimental Protocols

Protocol 1: Selective Sulfonamide Synthesis

This protocol outlines a general procedure for the selective reaction of an amine with the sulfonyl chloride group.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Slowly add a solution of the primary or secondary amine (1.1 eq) in the same solvent.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective SₙAr Reaction at the C4-Fluorine Position

This protocol provides a general method for the substitution of the fluorine atom, assuming the sulfonyl chloride has been pre-functionalized to a sulfonamide.

Step-by-Step Methodology:

  • To a round-bottom flask, add the sulfonamide derivative of Ethyl 2-bromo-4-fluorobenzoate (1.0 eq), the nucleophile (e.g., a phenol or thiol, 1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Chemoselectivity Decision Workflow

The following diagram illustrates the decision-making process for achieving chemoselective reactions with this compound.

G start Start: this compound + Nucleophile condition1 Reaction Conditions start->condition1 path1 Mild Conditions (0°C to RT, 1-2h) condition1->path1 Low Activation Energy path2 Forcing Conditions (High Temp, >4h) condition1->path2 High Activation Energy product1 Product 1: Sulfonamide (Attack at -SO2Cl) path1->product1 product3 Mixture of Products path1->product3 (if overheated/prolonged) product2 Product 2: SₙAr Product (Attack at C4-F) path2->product2 (if -SO2Cl is protected)

Caption: Decision workflow for chemoselective reactions.

SₙAr Mechanism at the C4 Position

This diagram shows the accepted two-step addition-elimination mechanism for the SₙAr reaction.

SNAr_Mechanism Reactants Aryl-F + Nu⁻ Intermediate [Meisenheimer Complex]⁻ (Resonance Stabilized) Reactants->Intermediate + Nu⁻ (Slow, RDS) Products Aryl-Nu + F⁻ Intermediate->Products - F⁻ (Fast)

Caption: SₙAr addition-elimination mechanism.

References

  • Naumchyk, V., Andriashvili, V., Radchenko, D., Dudenko, D., Moroz, Y., Tolmachev, A., Zhersh, S., & Grygorenko, O. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry, 89(5), 3161–3183. [Link]

  • Naumchyk, V., Andriashvili, V., Radchenko, D., Dudenko, D., Moroz, Y., Tolmachev, A., Zhersh, S., & Grygorenko, O. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. [Link]

  • Pen & Prosperity. (2024). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Synthesis of Highly Substituted Dibenzo[b,f]azocines and Their Evaluation as Protein Kinase Inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(20), 5360-5363. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, a key building block in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure purity, identity, and stability. This guide provides an in-depth comparison of analytical methodologies for its characterization, grounded in experimental data from analogous compounds and established spectroscopic principles.

The Significance of Comprehensive Characterization

This compound possesses multiple reactive sites, including a bromine atom, a chlorosulfonyl group, and a fluorine atom, all attached to a benzoic acid ethyl ester core. The interplay of these functional groups dictates its reactivity in subsequent synthetic steps. Impurities or isomeric variants can lead to unwanted side reactions, impacting yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended but essential.

Orthogonal Analytical Techniques: A Comparative Overview

No single analytical technique can provide a complete profile of a complex molecule. A combination of orthogonal methods, each probing different molecular attributes, is the gold standard. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR (Proton NMR): This technique will identify the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, we expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The fluorine and bromine atoms will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The electronegative halogen and sulfonyl groups will cause significant downfield shifts for the carbons they are attached to.[1]

  • ¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique to confirm its presence and electronic environment. A single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to a benzene ring.

Comparative Insight: While ¹H and ¹³C NMR are standard, the addition of ¹⁹F NMR provides an unambiguous confirmation of the fluorine substitution, a critical quality attribute for this specific molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the fluorine frequency.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Data Visualization: Expected NMR Signals

Caption: Expected NMR signals for the target compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates and for quantifying their concentration. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Method Development Strategy: A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity. The choice of column, mobile phase, and detector is critical for achieving optimal separation.

  • Stationary Phase: A C18 column is a common and effective choice for compounds of moderate polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of impurities with different polarities.[2][3]

  • Detection: The benzoyl chromophore in the molecule allows for strong UV absorbance, making a UV detector set at a wavelength around 230-260 nm an appropriate choice.

Comparative Analysis of HPLC Methods

ParameterMethod A (Isocratic)Method B (Gradient)Rationale for this compound
Mobile Phase 65:35 Acetonitrile:WaterGradient: 30% to 90% Acetonitrile in Water over 15 minA gradient method is preferred for a new compound to ensure the elution and separation of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for analytical columns.
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmA shorter column with smaller particles can provide faster analysis times and higher efficiency.
Detection UV at 254 nmUV at 230 nmWavelength selection should be optimized based on the UV spectrum of the compound to maximize sensitivity.

Experimental Protocol: RP-HPLC Method Development

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Development:

    • Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate retention time of the main peak and identify any impurities.

    • Optimize the gradient to improve the resolution between the main peak and any closely eluting impurities.

    • If the impurity profile is simple, an isocratic method can be developed for faster analysis.

  • Method Validation (as per ICH guidelines): Validate the final method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Inject Sample c->d e Separation on C18 Column d->e f UV Detection e->f g Integrate Peaks f->g h Calculate Purity g->h

Caption: A typical workflow for HPLC analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺.

  • Isotopic Pattern: The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern in the mass spectrum, providing a high degree of confidence in the elemental composition of the molecule.[4][5][6]

Comparative Fragmentation Analysis

The fragmentation pattern can help to confirm the connectivity of the functional groups. For instance, the loss of the chlorosulfonyl group or the ethyl group would be expected fragmentation pathways.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Couple an HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Mobile Phase: Use a mobile phase that is compatible with MS, such as water with 0.1% formic acid and acetonitrile. Non-volatile buffers should be avoided.[2]

  • MS Parameters: Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the parent ion.

  • Data Acquisition: Acquire data in both positive and negative ion modes to determine the best ionization mode for the compound.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a sample. This data is used to confirm the empirical formula of the compound. For this compound (C₉H₇BrClFO₄S), the theoretical elemental percentages can be calculated and compared to the experimental values.

Comparison of Theoretical vs. Experimental Data

ElementTheoretical %Experimental % (Acceptable Range)
Carbon (C)30.7530.75 ± 0.4
Hydrogen (H)2.012.01 ± 0.4
Sulfur (S)9.129.12 ± 0.4

A close correlation between the theoretical and experimental values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum will show characteristic absorption bands for the different bonds.[7][8]

Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Expected Appearance
C=O (Ester)1720-1740Strong, sharp peak
S=O (Sulfonyl Chloride)1370-1390 and 1180-1200Two strong peaks
C-O (Ester)1200-1300Strong peak
C-F (Aromatic)1100-1250Strong peak
Aromatic C=C1450-1600Multiple medium to weak peaks
C-H (Aromatic & Aliphatic)2850-3100Medium to weak peaks

Comparative Advantage: FTIR is an excellent screening tool to quickly confirm the presence of key functional groups, such as the carbonyl and sulfonyl chloride moieties.

Conclusion: An Integrated Approach for Confident Characterization

The robust characterization of this compound relies on the intelligent application of a suite of orthogonal analytical techniques. While NMR and MS provide definitive structural information, HPLC is crucial for assessing purity. Elemental analysis and FTIR serve as essential confirmatory methods. By integrating the data from these diverse techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • PubChem. Ethyl 2-bromobenzoate. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). Ethyl 5-bromo-2-chlorobenzoate. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 163-170.
  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, Characterization and Hirshfeld Surface Analysis of 2-Aminobenzothiazol With 4-Fluorobenzoic Acid Co-Crystal. European Journal of Chemistry, 13(2), 206-213.
  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. IAJPS.
  • SpectraBase. 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum. [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-, ethyl ester. [Link]

  • NIST WebBook. 2-Bromo-5-chlorobenzoic acid. [Link]

  • NIST WebBook. Propanoic acid, 2-bromo-, ethyl ester. [Link]

  • PubChemLite. Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (C10H10BrClO5S). [Link]

  • Dana Bioscience. This compound 100mg. [Link]

  • SpectraBase. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate - Optional[FTIR] - Spectrum. [Link]

  • PubChem. Ethyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 5-Bromo-2-chlorobenzoic acid. [Link]

  • Alachem Co., Ltd. 1208075-44-8 | Ethyl 2-bromo-5-iodobenzoate. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, a key building block in medicinal chemistry, presents a distinct set of analytical challenges. Its inherent reactivity, particularly the sulfonyl chloride moiety, demands a nuanced and robust analytical approach to ensure accurate purity assessment.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound. Moving beyond a simple recitation of parameters, we will explore the causal relationships behind methodological choices, providing the critical insights needed to develop and validate a reliable purity analysis protocol.

Analyte Deep Dive: Physicochemical Properties & Analytical Hurdles

Understanding the molecule is the first step in developing a successful analytical method. This compound (CAS: 1155084-72-2) is a multi-functionalized aromatic compound.[1][2] Its structure dictates its behavior and the challenges we must overcome.

  • Aromatic Core & Halogenation (Br, F): The substituted benzene ring makes the molecule a strong ultraviolet (UV) absorber, rendering UV detection a straightforward and sensitive choice. The presence of halogens increases its hydrophobicity, making it well-suited for reversed-phase (RP) chromatography.

  • Ethyl Ester Group: This group is generally stable under typical RP-HPLC conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider during mobile phase selection.

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: The Primary Challenge: This functional group is the most critical consideration. Sulfonyl chlorides are highly reactive and prone to hydrolysis, readily converting to the corresponding sulfonic acid (-SO₂H) in the presence of nucleophiles like water.[3] This degradation can occur during sample preparation, storage, or even on-column, leading to an inaccurate purity profile. Therefore, the entire analytical workflow must be designed to minimize this hydrolysis.

The Primary Workhorse: Reversed-Phase HPLC Analysis

Reversed-phase HPLC is the indispensable technique for assessing the purity of non-volatile or thermally labile compounds like this compound.[4] The strategy is to separate the main compound from its potential impurities based on differences in their hydrophobicity.

A Self-Validating Method Development Strategy

Our approach is not just to find conditions that work, but to understand why they work, creating a robust and defensible method. The workflow for developing this method is systematic, beginning with sample preparation and culminating in data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in 10 mL ACN (Stock Solution: 1 mg/mL) A->B C Dilute to 0.1 mg/mL with 50:50 ACN:Water B->C D Inject sample onto C18 column C->D E Run Gradient Elution (Water/ACN with 0.1% Formic Acid) D->E F Detect at 254 nm using PDA Detector E->F G Integrate Chromatogram F->G H Perform System Suitability Test (SST) G->H I Calculate % Purity and Impurity Profile H->I

Caption: General workflow for HPLC purity analysis.

Causality Behind Experimental Choices
  • Column Selection: The choice of stationary phase is paramount for achieving resolution between the main analyte and structurally similar impurities. A standard C18 column is the logical starting point due to its versatility in separating moderately polar compounds.[5] However, for challenging separations involving positional isomers, alternative selectivities should be explored. A Pentafluorophenyl (PFP) or Phenyl column can offer unique pi-pi interactions with the aromatic ring, potentially resolving impurities that co-elute on a C18 phase.[5][6]

  • Mobile Phase Composition:

    • Solvent: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for aromatic compounds.

    • Aqueous Phase & pH Control: This is the most critical parameter for preventing on-column hydrolysis of the sulfonyl chloride. The mobile phase must be acidic. Using a volatile buffer like 0.1% formic acid or trifluoroacetic acid (TFA) serves two purposes: it maintains a low pH (typically 2.5-3.0) to suppress the ionization of any potential sulfonic acid degradants, ensuring they are well-retained and have good peak shape, and it minimizes the nucleophilicity of water, thereby reducing the rate of hydrolysis.[5]

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength (e.g., 254 nm) but also provides UV spectra for each peak. This is a self-validating feature: the spectra across the main analyte peak can be checked for homogeneity (peak purity), providing confidence that no impurity is co-eluting.

Recommended Step-by-Step HPLC Protocol

This protocol is designed as a robust starting point for the analysis.

  • Instrumentation:

    • HPLC or UPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (LC-MS grade)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.[6]

    • Detection: PDA detection at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Prepare a stock solution of the reference standard in acetonitrile (~1 mg/mL). Dilute with the diluent to a final concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare in the same manner as the standard solution.

    • Note: Due to the analyte's reactivity, prepare solutions fresh and analyze them promptly.

Comparative Guide to HPLC Methodologies

No single method is perfect for all potential impurity profiles. The choice of column and conditions should be guided by the specific separation challenge.

Method_Selection Start Start Method Development (C18 Column) Q1 Is peak shape acceptable? Start->Q1 A1_Yes Proceed to Resolution Check Q1->A1_Yes Yes A1_No Adjust Mobile Phase pH (0.1% TFA or Formic Acid) Q1->A1_No No Q2 Are all impurities resolved from main peak? A1_Yes->Q2 A1_No->Q1 A2_Yes Method Optimized. Proceed to Validation. Q2->A2_Yes Yes A2_No Try Alternative Selectivity (PFP or Phenyl Column) Q2->A2_No No

Caption: Logic diagram for HPLC column and method selection.

Table 1: Comparison of HPLC Stationary Phases

Stationary PhaseSeparation PrincipleAdvantagesDisadvantagesBest Suited For
C18 (Octadecylsilane) Hydrophobic InteractionsVersatile, robust, widely available, excellent for general-purpose separations.[5]Limited selectivity for structurally similar isomers.Initial method screening, separating compounds with significant polarity differences.
PFP (Pentafluorophenyl) Hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactionsEnhanced selectivity for halogenated compounds, positional isomers, and polar analytes.[5][6]Can have lower hydrophobic retention than C18.Resolving closely related impurities, especially positional isomers of the analyte.
Phenyl-Hexyl Hydrophobic and pi-pi interactionsAlternative selectivity to C18, particularly for aromatic compounds.[5][6]Retention can be sensitive to the organic modifier.Separating aromatic compounds where C18 fails to provide adequate resolution.

Orthogonal Verification: A Multi-Technique Approach

While HPLC is the primary tool for purity quantification, it should not be used in isolation. Orthogonal techniques provide complementary information, ensuring a comprehensive characterization of the material.

Table 2: Comparison of Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedKey AdvantagesLimitations for Purity
HPLC-UV/PDA Purity & Quantification Retention time, peak area (% purity), UV spectrum (peak identity/purity).High precision, robust, excellent for quantitative analysis of known impurities.Co-elution can mask impurities; requires reference standards for identification.
LC-MS Impurity Identification Molecular weight of analyte and impurities, fragmentation patterns.Unambiguously identifies unknown impurities, highly sensitive.Quantification can be complex and less precise than UV detection.
qNMR Structure & Quantification Detailed molecular structure, absolute purity determination without a specific reference standard.Non-destructive, provides absolute quantification.Lower sensitivity than HPLC, may not detect trace-level impurities.
FTIR Functional Group ID Presence of key functional groups (e.g., -SO₂Cl, C=O).Fast, simple confirmation of the primary functional groups.Not a quantitative technique, cannot distinguish between similar molecules.

Conclusion

The purity analysis of this compound by HPLC is a task that demands careful consideration of the analyte's reactive nature. A successful, robust, and scientifically sound method hinges on controlling the analytical conditions—particularly mobile phase pH—to prevent degradation of the critical sulfonyl chloride group. By starting with a versatile C18 column and systematically exploring alternative selectivities like PFP for challenging separations, a highly effective method can be developed.

Ultimately, confidence in the purity assessment is maximized by employing a multi-faceted approach, using HPLC for robust quantification and orthogonal techniques like LC-MS and NMR for unambiguous impurity identification and structural confirmation. This integrated strategy ensures the quality and integrity of this vital synthetic intermediate, supporting the successful advancement of drug development programs.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
  • How to Prepare Ethyl 2-bromo-5-fluorobenzoate? Guidechem.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.
  • Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • This compound | 1155084-72-2. ChemicalBook.
  • This compound. BIOFOUNT.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.

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A Comparative Guide to Sulfonylating Agents: Profiling Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group is a cornerstone, integral to the structure and activity of a vast array of therapeutic agents.[1][2] The choice of sulfonylating agent is therefore a critical decision, directly influencing reaction efficiency, substrate scope, and the physicochemical properties of the final product. This guide provides an in-depth comparison of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate , a highly functionalized and reactive agent, with established sulfonylating reagents: p-toluenesulfonyl chloride (TsCl) , methanesulfonyl chloride (MsCl) , and dansyl chloride (DNS-Cl) .

While extensive literature documents the utility of TsCl, MsCl, and DNS-Cl, comparative performance data for this compound is less prevalent. This guide will, therefore, combine established principles of reactivity with a proposed experimental framework to provide a predictive and practical comparison.

Introduction to the Contenders: A Structural and Reactivity Overview

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic nature of its organic substituent.

  • This compound : This reagent is characterized by a benzene ring bearing multiple electron-withdrawing substituents: a bromine atom, a fluorine atom, and an ethyl ester group. These groups are expected to significantly increase the electrophilicity of the sulfonyl sulfur, suggesting high reactivity. Its structural complexity also offers multiple points for post-synthetic modification.

  • p-Toluenesulfonyl Chloride (TsCl) : A workhorse in organic synthesis, TsCl is valued for its ability to convert alcohols and amines into stable sulfonates and sulfonamides, respectively.[3][4][5][6] The para-methyl group is weakly electron-donating, making TsCl a moderately reactive and highly selective reagent. Tosylates are excellent leaving groups, and tosylamides are stable protecting groups for amines.[4][7]

  • Methanesulfonyl Chloride (MsCl) : As an aliphatic sulfonyl chloride, MsCl is a potent and sterically unhindered electrophile.[8][9] The resulting mesylates are excellent leaving groups, often used in substitution and elimination reactions.[8] MsCl is generally considered more reactive than TsCl.

  • Dansyl Chloride (DNS-Cl) : This reagent is distinguished by its 5-(dimethylamino)naphthalene group.[10] While it reacts with primary and secondary amines to form stable sulfonamides, its primary application lies in fluorescence labeling and detection of amino acids, peptides, and proteins, owing to the environmentally sensitive fluorescence of its derivatives.[10][11][12][13][14]

A summary of the key physical and chemical properties of these agents is presented below.

PropertyThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Dansyl Chloride (DNS-Cl)
CAS Number 1155084-72-2[15]98-59-9124-63-0[16]605-65-2[10]
Molecular Formula C9H7BrClFO4S[15]C7H7ClO2SCH3ClO2SC12H12ClNO2S[10]
Molecular Weight 345.57 g/mol [15]190.65 g/mol 114.55 g/mol [16]269.75 g/mol [10]
Appearance Predicted: SolidWhite to gray powdered solid[6]Colorless liquid[16][17]Yellow crystalline solid
Key Feature Highly functionalized aromatic ring, expected high reactivityModerately reactive, forms stable derivativesHighly reactive, sterically unhinderedForms fluorescent derivatives[11][12]

Comparative Experimental Workflow: A Proposal for Performance Validation

To objectively assess the performance of these sulfonylating agents, a standardized experimental protocol is proposed. This protocol is designed to be a self-validating system, allowing for direct comparison of reaction kinetics, yield, and purity of the resulting sulfonamide.

Objective

To compare the reactivity and synthetic utility of this compound, TsCl, MsCl, and DNS-Cl in the sulfonylation of a model primary amine, aniline.

Experimental Design

The following workflow outlines the key steps for the comparative study.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Prepare Aniline Solution (1.0 eq in anhydrous DCM) rxn_setup Combine Aniline and Pyridine Cool to 0°C prep_amine->rxn_setup prep_base Prepare Pyridine Solution (1.5 eq in anhydrous DCM) prep_base->rxn_setup add_sulfonyl Dropwise Addition of Sulfonylating Agent (1.1 eq) in anhydrous DCM rxn_setup->add_sulfonyl stir Stir at Room Temperature Monitor by TLC add_sulfonyl->stir quench Quench with Water stir->quench extract Aqueous Workup (1M HCl, sat. NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify characterize Characterize Product (¹H NMR, ¹³C NMR, IR, MS) purify->characterize compare Compare Yield, Purity, and Reaction Time characterize->compare

Figure 1: Proposed experimental workflow for the comparative sulfonylation of aniline.

Detailed Protocol
  • Reaction Setup : In four separate flame-dried round-bottom flasks under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition : Cool each solution to 0°C in an ice bath. To each flask, add pyridine (1.5 equivalents) dropwise.

  • Sulfonylating Agent Addition : To each of the four flasks, add a solution of the respective sulfonylating agent (this compound, TsCl, MsCl, or DNS-Cl; 1.1 equivalents) dissolved in a minimal amount of anhydrous DCM. The addition should be performed dropwise over 10 minutes.

  • Reaction Monitoring : Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up : Upon completion (as determined by TLC), quench each reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization : Characterize the purified sulfonamides using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.[18][19]

Predicted Outcomes and Comparative Analysis

Based on the known principles of chemical reactivity, the following outcomes are anticipated from the proposed experiment.

Reactivity and Reaction Time

The rate of reaction is expected to correlate with the electrophilicity of the sulfonyl chloride.

G MsCl MsCl (High Reactivity) EBCFB This compound (Predicted High Reactivity) MsCl->EBCFB > TsCl TsCl (Moderate Reactivity) EBCFB->TsCl > DNSCl DNS-Cl (Lower Reactivity) TsCl->DNSCl >

Figure 2: Predicted reactivity order of the sulfonylating agents.

  • MsCl is anticipated to be the most reactive due to the strong electron-withdrawing nature of the methyl group and minimal steric hindrance.

  • This compound is predicted to be highly reactive, likely comparable to or slightly less reactive than MsCl. The cumulative electron-withdrawing effects of the bromo, fluoro, and ester groups on the aromatic ring will render the sulfur atom highly electrophilic.

  • TsCl will likely exhibit moderate reactivity, with the electron-donating methyl group slightly deactivating the sulfonyl chloride compared to an unsubstituted benzenesulfonyl chloride.

  • DNS-Cl is expected to be the least reactive in this series for sulfonamide formation, as its primary utility is not driven by rapid reaction kinetics but by the properties of its fluorescent adducts.

Product Characteristics and Applications

The choice of sulfonylating agent imparts distinct properties to the resulting sulfonamide, influencing its subsequent use.

Sulfonylating AgentResulting SulfonamideKey Characteristics & Applications
This compound N-phenyl-4-bromo-2-ethoxycarbonyl-5-fluorobenzenesulfonamide- Drug Discovery Scaffold : The multiple functional groups (bromo, fluoro, ester) provide handles for further diversification through cross-coupling, hydrolysis, or amidation reactions.[20] - Modulation of Physicochemical Properties : The fluorine and bromine atoms can enhance metabolic stability and binding affinity.
p-Toluenesulfonyl Chloride (TsCl) N-phenyl-4-methylbenzenesulfonamide (Tosylamide)- Protecting Group : Forms stable sulfonamides that are robust to a wide range of reaction conditions, serving as excellent protecting groups for amines.[4] - Medicinal Chemistry : The tosyl group is a common moiety in various therapeutic agents.
Methanesulfonyl Chloride (MsCl) N-phenylmethanesulfonamide (Mesylamide)- Stable, Compact Moiety : The small methyl group provides a compact and stable sulfonamide. - Increased Acidity : The N-H proton of a mesylamide is more acidic than that of a tosylamide, which can influence biological activity and solubility.[8]
Dansyl Chloride (DNS-Cl) N-phenyl-5-(dimethylamino)naphthalene-1-sulfonamide- Fluorescent Probe : The dansyl group imparts strong fluorescence, making it a valuable tool for biochemical and analytical applications, including protein sequencing and fluorescence microscopy.[10][11][12][14]

Causality Behind Experimental Choices

  • Solvent : Anhydrous DCM is chosen as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

  • Base : Pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Its basicity is sufficient to deprotonate the amine without causing significant side reactions.

  • Temperature : The initial cooling to 0°C helps to control the exothermic reaction, especially with the more reactive sulfonyl chlorides like MsCl, preventing the formation of byproducts. The reaction is then allowed to proceed at room temperature for convenience and to ensure completion.

  • Monitoring : TLC is a crucial and straightforward technique for monitoring the consumption of the starting materials and the formation of the product, allowing for an accurate determination of the reaction endpoint.

Conclusion

The selection of a sulfonylating agent is a nuanced decision that extends beyond mere reactivity. While MsCl offers high reactivity for rapid sulfonamide formation, and TsCl provides a balance of reactivity and stability, making it a versatile tool for synthesis and protection, dansyl chloride serves a specialized role in bioanalytical applications due to its fluorescent properties.

This compound emerges as a promising, albeit less characterized, reagent for applications in drug discovery and medicinal chemistry. Its predicted high reactivity, coupled with the highly functionalized aromatic ring, presents a unique platform for the synthesis of complex molecules and for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The proposed experimental framework provides a robust methodology for validating these predictions and for directly comparing its performance against established sulfonylating agents, thereby enabling researchers to make informed decisions in the pursuit of novel chemical entities.

References

  • Benchchem. Methanesulfonyl Chloride | High-Purity Reagent | RUO.
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A Technical Guide to the Efficacy of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, a polyfunctionalized aromatic compound, presents itself as a highly versatile reagent for the introduction of a substituted benzoyl moiety, particularly in the construction of sulfonamides. This guide provides an in-depth analysis of its synthetic utility, a comparative perspective against common alternatives, and actionable experimental protocols.

Understanding the Reactivity of this compound

The synthetic efficacy of this compound is primarily dictated by the reactivity of its sulfonyl chloride group (-SO₂Cl). The sulfur atom in a sulfonyl chloride is highly electrophilic, readily undergoing nucleophilic attack by amines to form stable sulfonamide bonds. The reactivity of the sulfonyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The subject molecule possesses multiple electron-withdrawing groups (bromo, fluoro, and ethyl carboxylate) that are expected to enhance the electrophilicity of the sulfonyl sulfur. This heightened reactivity makes it a potent agent for the sulfonylation of a wide range of amines, including those that are weakly nucleophilic or sterically hindered.

Key Structural Features Influencing Reactivity:

  • Electron-Withdrawing Groups: The fluorine atom and the ethyl carboxylate group inductively withdraw electron density from the aromatic ring, making the sulfonyl group more susceptible to nucleophilic attack.

  • Ortho-Bromo Substituent: While halogens are deactivating, the presence of a bromine atom ortho to the sulfonyl chloride group can have a complex influence. Studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive rate acceleration, a phenomenon sometimes referred to as the "positive ortho-effect."[1] This has been attributed to restricted rotation around the C-S bond, which may facilitate the nucleophilic attack.[2] It is plausible that the ortho-bromo group in this compound could similarly influence its reactivity profile.

Comparative Analysis with Alternative Sulfonylating Agents

ReagentStructureKey Characteristics
This compound High Reactivity: Expected to be highly reactive due to multiple electron-withdrawing groups. Multifunctionality: The ester and bromo functionalities offer sites for further synthetic modifications. Potential for Ortho-Effect: The ortho-bromo group may enhance reactivity.
p-Toluenesulfonyl Chloride (TsCl) Moderate Reactivity: The electron-donating methyl group slightly reduces the electrophilicity of the sulfonyl sulfur. Well-Established: A widely used and well-understood reagent. Good Crystallinity of Derivatives: Tosylates and tosylamides are often crystalline and easy to purify.
Methanesulfonyl Chloride (MsCl) High Reactivity: An aliphatic sulfonyl chloride, generally more reactive than arylsulfonyl chlorides due to less steric hindrance. Small Size: The small methyl group is advantageous when reacting with sterically hindered nucleophiles. Mesylates as Good Leaving Groups: Commonly used to activate alcohols.
2,4,6-Triisopropylbenzenesulfonyl Chloride High Reactivity with Steric Hindrance: Despite the bulky isopropyl groups, these reagents are highly effective for sulfonating hindered amines, a consequence of the "positive ortho-effect."[1] Coupling Reagent: Often used as a coupling agent in oligonucleotide synthesis.[1]

Inferred Advantages of this compound:

  • Efficacy with Weakly Nucleophilic Amines: Its high reactivity suggests it would be particularly effective for the sulfonylation of anilines with electron-withdrawing groups or other challenging amine substrates.

  • Platform for Diversity-Oriented Synthesis: The presence of the ester and bromo groups allows for subsequent modifications, such as hydrolysis to the carboxylic acid, amidation, or cross-coupling reactions at the bromo position. This makes it an attractive scaffold for building libraries of drug candidates.

Key Synthetic Transformations: Sulfonamide Synthesis

The primary application of this compound is in the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals.[3][4]

General Experimental Protocol for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of sulfonamides using this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Base (e.g., triethylamine, pyridine, or diisopropylethylamine, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in the anhydrous solvent.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add the base.

  • Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Amine in Anhydrous Solvent base Add Base at 0°C amine->base 1. reaction_mixture Combine and Stir (0°C to RT) base->reaction_mixture 2. sulfonyl_chloride Ethyl 2-bromo-5-(chlorosulfonyl) -4-fluorobenzoate Solution sulfonyl_chloride->reaction_mixture 3. monitoring Monitor by TLC/LC-MS reaction_mixture->monitoring 4. quench Quench Reaction monitoring->quench 5. extract Extract with Organic Solvent quench->extract 6. purify Dry, Concentrate, and Purify extract->purify 7. product Pure Sulfonamide purify->product

Workflow for Sulfonamide Synthesis

Mechanistic Considerations

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism involves a stepwise addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion as a stable leaving group and forming the sulfonamide product. A proton is subsequently removed from the nitrogen by a base.

sulfonamide_formation reagents R-SO₂Cl + R'₂NH intermediate [R-SO₂(Cl)(NHR'₂)]⁻ reagents->intermediate Nucleophilic Attack product R-SO₂NR'₂ + HCl intermediate->product Chloride Elimination

Mechanism of Sulfonamide Formation

Conclusion

This compound is a promising reagent for the synthesis of complex sulfonamides, particularly in the context of drug discovery. Its enhanced reactivity, inferred from its electronic and structural features, suggests it is highly effective for the sulfonylation of a broad range of amines. The additional functionalities on the aromatic ring provide valuable handles for further molecular elaboration, making it a strategic building block for creating diverse chemical libraries. While direct, quantitative comparisons with other sulfonylating agents are yet to be published, the principles of physical organic chemistry strongly support its utility as a potent and versatile synthetic tool.

References

  • Kee, H. L., & Lee, C. F. (2014). Solvolysis of benzenesulfonyl chlorides in alcohol-water mixtures. Journal of the Chinese Chemical Society, 61(10), 1129-1135.
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A Comparative Guide to the Reactivity of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized building blocks is paramount. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate stands out as a versatile scaffold, presenting multiple reactive centers that can be addressed with precision. This guide offers an in-depth analysis of this compound and its structural analogs, focusing on the chemoselective reactivity of its key functional groups: the aryl bromide and the sulfonyl chloride.

The primary challenge and, indeed, the synthetic utility of these molecules lies in achieving orthogonal reactivity. Can one selectively perform a carbon-carbon or carbon-nitrogen bond formation at the aryl bromide site without disturbing the highly electrophilic sulfonyl chloride? Conversely, can the sulfonyl chloride be converted into a sulfonamide while the aryl bromide remains available for subsequent cross-coupling? This guide will explore these questions, providing experimental data, mechanistic insights, and detailed protocols to empower researchers in their synthetic design. We will dissect how subtle structural modifications—such as altering the substitution pattern or the nature of the halogen—can profoundly influence the reactivity of these functional groups.

The Dichotomy of Reactivity: C-Br vs. S-Cl

The core of this compound's utility is the presence of two distinct electrophilic sites. Understanding their individual and relative reactivities is crucial for strategic synthetic planning.

  • The Aryl Bromide (C-Br): This functional group is a cornerstone of transition metal-catalyzed cross-coupling reactions. Its reactivity is primarily governed by the ease of oxidative addition to a low-valent metal center, typically palladium(0). The electronic nature of the aromatic ring significantly influences this step; electron-withdrawing groups, such as the ester and sulfonyl chloride, generally increase the rate of oxidative addition.

  • The Sulfonyl Chloride (-SO₂Cl): This is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur atom with a wide range of nucleophiles, most commonly primary and secondary amines to form stable sulfonamides.[1][2] Its reactivity is dictated by the electrophilicity of the sulfur atom, which is also influenced by the ring's electronic environment.

The central question for a synthetic chemist is how to address one site in the presence of the other. The following sections will compare the conditions required for each transformation and analyze the compatibility of the other functional group.

Section 1: Selective Transformations at the Aryl Bromide Center

Palladium-catalyzed cross-coupling reactions are the premier methods for functionalizing the C-Br bond. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[3][4] It is renowned for its mild conditions and tolerance of a vast array of functional groups.[5] For substrates like this compound, the key is to select a catalyst system that efficiently activates the C-Br bond while leaving the sulfonyl chloride untouched.

Experimental Insight: The sulfonyl chloride group is generally stable under the basic, aqueous conditions of many Suzuki couplings, especially when using carbonate or phosphate bases. Stronger bases like hydroxides, combined with elevated temperatures, may lead to hydrolysis of the sulfonyl chloride. The choice of a palladium(0) source and a suitable phosphine ligand is critical. Ligands like SPhos or XPhos are often effective for activating aryl bromides, even electron-rich ones.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling at the C-Br position, preserving the sulfonyl chloride moiety.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and SPhos in toluene. Stir for 10 minutes at room temperature.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining toluene and water.

  • Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired biphenyl sulfonyl chloride product.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a transformation of immense importance in medicinal chemistry.[6][7] The conditions often involve a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a specialized palladium-phosphine catalyst system.[8][9][10]

Experimental Insight: A significant challenge here is the potential for the amine nucleophile to react with the sulfonyl chloride instead of participating in the catalytic cycle. However, the palladium-catalyzed amination is generally much faster under optimized conditions. The choice of base is critical; sodium tert-butoxide is typically used, and its steric bulk minimizes direct reaction with the sulfonyl chloride. The reaction is highly dependent on the choice of ligand.

Section 2: Selective Transformations at the Sulfonyl Chloride Center

The reaction of a sulfonyl chloride with an amine is a robust and high-yielding method for the synthesis of sulfonamides. This reaction typically proceeds rapidly at or below room temperature.

Experimental Insight: The C-Br bond is generally inert to amine nucleophiles under the conditions used for sulfonamide formation. No catalyst is required, and the reaction is often complete within a few hours. The primary consideration is managing the HCl byproduct, which is typically scavenged by using an excess of the amine nucleophile or by adding a non-nucleophilic base like triethylamine or pyridine.

Protocol 2: Chemoselective Sulfonamide Formation

This protocol details a standard procedure for the synthesis of a sulfonamide, leaving the aryl bromide intact for further functionalization.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (2.2 mmol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Pyridine (1.5 mmol, optional, as a catalyst and base)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the amine to the stirred solution. If the amine hydrochloride salt is insoluble, adding pyridine can be beneficial.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting ethyl 2-bromo-5-(sulfamoyl)-4-fluorobenzoate is often pure enough for the next step, but can be purified by recrystallization or column chromatography if necessary.

Section 3: Comparative Analysis of Structural Analogs

The reactivity of the core scaffold can be finely tuned by altering the substitution pattern. Below is a comparison of key structural analogs and how their modifications influence the reactivity at the C-Br and -SO₂Cl sites.

AnalogKey Structural DifferenceImpact on C-Br Reactivity (Cross-Coupling)Impact on -SO₂Cl Reactivity (Nucleophilic Attack)Rationale
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate [11]Br replaced with ClDecreased. Aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[12][13] Higher catalyst loadings or more active catalyst systems (e.g., those based on NHC ligands) may be required.[14][15][16]Minimal. The electronic effect on the distal sulfonyl chloride group is negligible.The C-Cl bond is stronger and less polarizable than the C-Br bond, making oxidative addition to Pd(0) the rate-limiting step and requiring more forcing conditions.[17]
Ethyl 5-bromo-2-(chlorosulfonyl)benzoate [18]Positional isomer; -SO₂Cl is ortho to the ester.Slightly Decreased. Increased steric hindrance from the ortho-sulfonyl chloride group can slightly impede the approach of the bulky palladium catalyst.Increased. The electron-withdrawing ester group is now para to the sulfonyl chloride, enhancing the electrophilicity of the sulfur atom.Steric hindrance around the C-Br bond can slow down the oxidative addition step. The electronic influence of the ester group is more pronounced on the para-positioned sulfonyl chloride.
Ethyl 2-bromo-4-fluoro-5-sulfamoylbenzoate [19]-SO₂Cl is pre-converted to a sulfonamide (-SO₂NHR).Increased. The sulfonamide group is less electron-withdrawing than a sulfonyl chloride group. However, the C-Br bond remains activated and is now the primary site for electrophilic reactions.N/A. The reactive site has been masked.The primary utility of this analog is for subsequent reactions at the C-Br site after the sulfonamide has been installed.
2-bromo-5-(chlorosulfonyl)benzoic acid [20]Ethyl ester is hydrolyzed to a carboxylic acid.Decreased. The carboxylate anion (formed under basic conditions) is a strong electron-donating group, which deactivates the ring towards oxidative addition. The free acid can also interfere with many catalysts.Minimal. Reactivity is comparable, though the free acid may complicate workup procedures.It is generally advisable to perform cross-coupling on the ester and hydrolyze it in a later step if the free acid is desired.

Section 4: Designing Chemoselective Synthetic Routes

The differential reactivity discussed above allows for the design of logical, multi-step synthetic pathways. The choice of which functional group to react first depends on the desired final product and the compatibility of the reagents in subsequent steps.

Workflow 1: Suzuki Coupling Followed by Sulfonamide Formation

This is often the preferred route when the amine partner is sensitive to the conditions of the Suzuki reaction or if the boronic acid contains a functional group that could react with the sulfonyl chloride.

G cluster_0 Pathway 1 A Ethyl 2-bromo-5-(chlorosulfonyl) -4-fluorobenzoate B Suzuki-Miyaura Coupling (Pd(OAc)₂/SPhos, K₃PO₄) A->B C Biphenyl Sulfonyl Chloride Intermediate B->C D Sulfonamide Formation (Amine, DCM) C->D E Final Product A D->E

Caption: Workflow for C-Br functionalization followed by -SO₂Cl reaction.

Workflow 2: Sulfonamide Formation Followed by Buchwald-Hartwig Amination

This route is advantageous when the boronic acid for a Suzuki coupling is unstable or when the amine for the Buchwald-Hartwig reaction is more readily available or less expensive than the amine for the sulfonamide formation.

G cluster_1 Pathway 2 A Ethyl 2-bromo-5-(chlorosulfonyl) -4-fluorobenzoate B Sulfonamide Formation (Amine 1, DCM) A->B C Aryl Bromide Sulfonamide Intermediate B->C D Buchwald-Hartwig Amination (Pd₂(dba)₃/Ligand, Amine 2, NaOtBu) C->D E Final Product B D->E

Caption: Workflow for -SO₂Cl functionalization followed by C-Br reaction.

Conclusion

This compound and its analogs are powerful synthetic intermediates whose utility is maximized through a deep understanding of their orthogonal reactivity. The aryl bromide site can be selectively functionalized via palladium-catalyzed cross-coupling reactions, with the sulfonyl chloride group remaining intact under carefully chosen conditions. Conversely, the sulfonyl chloride can be efficiently converted to a sulfonamide without affecting the aryl bromide, which remains available for subsequent transformations. By considering the electronic and steric effects of various substituents, as detailed in this guide, researchers can rationally select the appropriate analog and reaction sequence to construct complex molecular architectures with precision and efficiency.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Marion, N., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]

  • Zhang, Z., et al. (2020). Nickel-Catalyzed Amination of Aryl Chlorides with Amides. Organic Letters, 22(24), 9553–9558. [Link]

  • Marion, N., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. [Link]

  • Sikorski, J. A., & Wnuk, S. F. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 26(1), 142. [Link]

  • Ledesma-Gutiérrez, Y., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]

  • Akinboye, E. S., et al. (2016). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. [Link]

  • Banjoko, O., & Okwuiwe, R. (1981). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 46(15), 3164–3167. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Kalhor-Monfared, S., et al. (2016). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]

  • Britton, J., et al. (2017). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • PubChem. (n.d.). 2-bromo-5-(chlorosulfonyl)benzoic acid. PubChem. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ellwart, M., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(16), 5407-5412. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 122(33), 8051–8052. [Link]

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  • Al-Terkawi, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. [Link]

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Comparative study of different synthetic routes to Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthetic Challenge

The target molecule, Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, possesses a sterically hindered and electronically complex aromatic core. A successful synthesis must strategically navigate the introduction of three distinct functional groups—a bromine atom, a chlorosulfonyl group, and an ethyl ester—onto a fluorinated benzene ring with high regioselectivity. The primary considerations for an efficient synthesis include the order of functional group introduction, the choice of reagents, and the control of reaction conditions to maximize yield and purity while ensuring scalability and safety.

This guide will explore two main retrosynthetic approaches:

  • Route 1: Late-Stage Chlorosulfonylation. This approach focuses on first constructing the Ethyl 2-bromo-4-fluorobenzoate core, followed by the introduction of the chlorosulfonyl group in the final step.

  • Route 2: Early Introduction of the Sulfonic Acid Moiety. This alternative strategy involves the sulfonation of a simpler precursor, followed by subsequent bromination, chlorination of the sulfonic acid, and esterification.

Route 1: Late-Stage Chlorosulfonylation of Ethyl 2-bromo-4-fluorobenzoate

This is arguably the most direct and logical approach, building the core structure before the more reactive chlorosulfonyl group is introduced.

Workflow Diagram

Route 1: Late-Stage Chlorosulfonylation cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorosulfonylation A 2-Bromo-4-fluorobenzoic acid B Ethyl 2-bromo-4-fluorobenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound B->C Chlorosulfonic acid (excess) Heat

Caption: Synthetic workflow for Route 1.

Scientific Rationale and Mechanistic Insights

The success of this route hinges on the regioselectivity of the final electrophilic aromatic substitution (chlorosulfonylation) step. The starting material, Ethyl 2-bromo-4-fluorobenzoate, has three substituents with competing directing effects:

  • Fluorine (-F): A weakly deactivating but ortho, para-directing group.

  • Bromine (-Br): A weakly deactivating but ortho, para-directing group.

  • Ethyl Ester (-COOEt): A moderately deactivating and meta-directing group.

The incoming chlorosulfonyl group is a bulky electrophile. The ortho positions to the halogens are sterically hindered. The fluorine atom at C4 strongly directs ortho to the C5 position. The bromine atom at C2 directs para to the C5 position. The ester group at C1 directs meta to the C5 position. Therefore, the C5 position is electronically activated by all three substituents, making it the most probable site for electrophilic attack.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-bromo-4-fluorobenzoate

  • Materials:

    • 2-Bromo-4-fluorobenzoic acid

    • Absolute Ethanol

    • Concentrated Sulfuric Acid

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Ethyl Acetate

  • Procedure:

    • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 2-bromo-4-fluorobenzoate.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 2-bromo-4-fluorobenzoate

    • Chlorosulfonic Acid

    • Thionyl Chloride (optional, to ensure anhydrous conditions)

    • Ice

    • Dichloromethane

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.

    • To a flask equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid (5.0 eq) and cool to 0 °C in an ice bath.

    • Slowly add Ethyl 2-bromo-4-fluorobenzoate (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice with stirring.

    • The product will precipitate as a solid. Extract the product with dichloromethane.

    • Wash the organic layer with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Route 2: Early Introduction of the Sulfonic Acid Moiety

This approach introduces the sulfonyl group at an earlier stage, which can sometimes offer advantages in terms of solubility and reactivity of intermediates.

Workflow Diagram

Route 2: Early Sulfonylation cluster_0 Step 1: Sulfonation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Chlorination & Esterification A 1-Bromo-3-fluorobenzene B 2-Bromo-4-fluorobenzenesulfonic acid A->B Fuming H₂SO₄ C 2-Bromo-5-(sulfo)-4-fluorobenzoic acid B->C 1. n-BuLi 2. CO₂ D This compound C->D 1. SOCl₂ or PCl₅ 2. Ethanol

Caption: Synthetic workflow for Route 2.

Scientific Rationale and Mechanistic Insights

This route begins with the sulfonation of 1-bromo-3-fluorobenzene. The fluorine atom is an ortho, para-director, and the bromine is also an ortho, para-director. The major product of sulfonation would be 2-bromo-4-fluorobenzenesulfonic acid, with the sulfonic acid group directed para to the fluorine and ortho to the bromine.

The subsequent carboxylation via ortho-lithiation is directed by the bromine atom to the adjacent position. Finally, a one-pot reaction with thionyl chloride or phosphorus pentachloride can simultaneously convert the sulfonic acid to the sulfonyl chloride and the carboxylic acid to the acyl chloride, which is then esterified by the addition of ethanol.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluorobenzenesulfonic acid

  • Materials:

    • 1-Bromo-3-fluorobenzene

    • Fuming Sulfuric Acid (20% SO₃)

  • Procedure:

    • Cool fuming sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.

    • Slowly add 1-bromo-3-fluorobenzene (1.0 eq) dropwise with stirring, maintaining the temperature below 10 °C.

    • After addition, allow the mixture to stir at room temperature for 12 hours.

    • Carefully pour the reaction mixture onto ice. The sulfonic acid will precipitate.

    • Filter the solid and wash with cold water. The crude product can be used directly in the next step.

Step 2: Synthesis of 2-Bromo-5-(sulfo)-4-fluorobenzoic acid

  • Materials:

    • 2-Bromo-4-fluorobenzenesulfonic acid

    • n-Butyllithium in hexanes

    • Dry Tetrahydrofuran (THF)

    • Dry Ice (solid CO₂)

  • Procedure:

    • Suspend the crude 2-bromo-4-fluorobenzenesulfonic acid (1.0 eq) in dry THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (2.2 eq) dropwise. The first equivalent will deprotonate the sulfonic acid, and the second will perform the ortho-lithiation.

    • Stir the mixture at -78 °C for 1 hour.

    • Quench the reaction by adding crushed dry ice in excess.

    • Allow the mixture to warm to room temperature.

    • Acidify with aqueous HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude carboxylic acid.

Step 3: Synthesis of this compound

  • Materials:

    • 2-Bromo-5-(sulfo)-4-fluorobenzoic acid

    • Thionyl Chloride

    • Absolute Ethanol

  • Procedure:

    • To the crude 2-bromo-5-(sulfo)-4-fluorobenzoic acid (1.0 eq), add an excess of thionyl chloride (5.0 eq).

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction and remove the excess thionyl chloride under reduced pressure.

    • To the resulting crude acid chloride/sulfonyl chloride, carefully add an excess of absolute ethanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Remove the excess ethanol under reduced pressure and purify the residue by column chromatography to obtain the final product.

Comparative Analysis

FeatureRoute 1: Late-Stage ChlorosulfonylationRoute 2: Early Introduction of the Sulfonic Acid Moiety
Overall Strategy Direct and linear synthesis.Convergent approach with early introduction of a key functional group.
Key Challenge Regioselectivity and handling of chlorosulfonic acid.Multi-step process with potentially lower overall yield. Handling of organolithium reagents.
Starting Materials 2-Bromo-4-fluorobenzoic acid.1-Bromo-3-fluorobenzene.
Reagent Hazards Highly corrosive chlorosulfonic acid.Pyrophoric n-butyllithium, fuming sulfuric acid.
Scalability Potentially more scalable due to fewer steps.The use of n-butyllithium at low temperatures can be challenging on a large scale.
Predicted Yield Potentially higher overall yield if the chlorosulfonylation is efficient.Likely lower overall yield due to the multiple steps.
Purification Purification of the final product from potential isomers.Purification required at multiple intermediate stages.

Conclusion

Both proposed routes offer viable, albeit challenging, pathways to this compound.

Route 1 is recommended as the more practical and potentially higher-yielding approach for laboratory-scale synthesis due to its directness. The key to success in this route lies in the careful control of the chlorosulfonylation step to ensure high regioselectivity and safe handling of the corrosive reagent.

Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the availability of starting materials and reagents, and the desired scale of the synthesis. Further experimental validation is required to determine the optimal conditions and to provide a definitive comparison of the two approaches.

References

At the time of writing, a specific, peer-reviewed synthesis for this compound was not found. The presented routes are based on established principles of organic synthesis and analogous transformations found in the chemical literature.

  • General Principles of Electrophilic Aromatic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Chlorosulfonylation of Aromatic Compounds: March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Ortho-metalation Reactions: Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed lithiation of anisole. Regioselective syntheses of substituted aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]

A Comparative Guide to Validated Analytical Standards for Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses utilizing novel reagents, the purity and characterization of starting materials are paramount. Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth technical comparison of validated analytical standards for this compound, offering insights into method development, validation, and data interpretation. We will explore the nuances of establishing robust analytical protocols and compare the performance of orthogonal analytical techniques to ensure the highest degree of confidence in material quality.

The Critical Role of Validated Analytical Standards

In the landscape of pharmaceutical development and chemical research, a validated analytical standard is not merely a well-characterized sample of a compound. It is the cornerstone of reliable and reproducible scientific outcomes. For a complex molecule like this compound, which possesses multiple reactive sites, the presence of impurities arising from the synthetic route can significantly impact downstream reactions and the purity of the final product. Therefore, a validated analytical standard, qualified through rigorous testing, serves as the ultimate benchmark for identity, purity, and strength.

This guide will focus on two primary analytical techniques for the validation of this compound standards: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While other techniques like NMR and IR provide crucial structural information, HPLC and GC-MS are the workhorses for quantitative purity determination and impurity profiling.

Establishing a Validated In-House Standard: A Workflow

Given that commercially available, pre-validated analytical standards for this compound are not always readily accessible with comprehensive documentation, establishing a well-characterized in-house standard is often a necessity. The following workflow outlines the essential steps.

G cluster_0 In-House Standard Validation Workflow Material Acquisition Material Acquisition Preliminary Characterization Preliminary Characterization Material Acquisition->Preliminary Characterization Initial Assessment Method Development Method Development Preliminary Characterization->Method Development Technique Selection Method Validation Method Validation Method Development->Method Validation ICH Guidelines Standard Qualification Standard Qualification Method Validation->Standard Qualification Purity Assignment Ongoing Monitoring Ongoing Monitoring Standard Qualification->Ongoing Monitoring Stability

Caption: Workflow for establishing a validated in-house analytical standard.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended application of the standard. Here, we compare a developed Reverse-Phase HPLC (RP-HPLC) method with a GC-MS method for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates.[1]

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL in Acetonitrile.

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar this compound.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape and reduces tailing by ensuring the analyte is in a single ionic form.

  • Gradient Elution: A gradient from 40% to 90% acetonitrile allows for the elution of the main compound with good resolution from potential impurities with a wider range of polarities.

  • UV Detection at 230 nm: This wavelength provides a good response for the aromatic system of the molecule.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2][3][4] While the sulfonyl chloride group may present challenges with thermal stability, a carefully developed method can yield valuable information.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250 °C (Split mode, 50:1).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-450 m/z.

  • Sample Preparation: Dissolve 1 mg/mL in Dichloromethane.

Rationale for Experimental Choices:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for separating a wide range of compounds.

  • Split Injection: A high split ratio is used to prevent column overloading and ensure sharp peaks.

  • Temperature Program: The temperature ramp allows for the separation of impurities with different volatilities.

  • Mass Spectrometric Detection: Provides structural information for impurity identification and confirmation of the main peak's identity.

Performance Comparison: HPLC vs. GC-MS

The following table summarizes the comparative performance of the two proposed methods based on standard validation parameters. The data presented is hypothetical and serves to illustrate the expected performance of each technique.

Validation ParameterHPLCGC-MSRationale for Performance
Specificity HighVery HighHPLC-UV may have co-eluting impurities with similar UV spectra. GC-MS provides mass spectral data for positive identification.
Linearity (R²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%95-105%HPLC generally offers slightly better accuracy for quantitative analysis of this type of compound.
Precision (% RSD) < 1.0%< 2.0%The precision of HPLC is typically higher due to lower variability in injection and detection.
Limit of Detection (LOD) ~0.01%~0.005%GC-MS often provides lower detection limits, especially in selected ion monitoring (SIM) mode.
Limit of Quantitation (LOQ) ~0.03%~0.015%Consistent with the lower LOD, the LOQ for GC-MS is also generally lower.
Robustness HighModerateHPLC methods are often more robust to small changes in experimental parameters. GC methods can be sensitive to inlet conditions and column degradation.

In-Depth Discussion on Method Validation

According to the International Council for Harmonisation (ICH) guidelines, method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the validation of a standard for this compound, the following parameters must be thoroughly investigated for both HPLC and GC-MS methods.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In HPLC, this is demonstrated by the resolution of the main peak from all other peaks. In GC-MS, the uniqueness of the mass spectrum of the analyte provides a high degree of specificity.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by a linear regression analysis of at least five concentrations.

  • Accuracy: The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC, this could include variations in mobile phase composition, pH, and column temperature. For GC, this could include variations in oven ramp rate and flow rate.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the validation of an analytical standard for this compound.

  • For routine quality control and purity assessment , the developed HPLC method is recommended due to its higher precision, accuracy, and robustness. It provides reliable quantitative data for release testing.

  • For impurity identification and characterization , the GC-MS method is invaluable . Its high specificity and sensitivity are crucial for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC-UV.

Ultimately, a comprehensive validation of an analytical standard for this compound should employ a multi-faceted approach. The use of orthogonal techniques like HPLC and GC-MS, in conjunction with structural elucidation by NMR and IR, provides the most complete and reliable characterization of the standard, ensuring the integrity of your research and development activities.

References

  • Dana Bioscience. This compound 100mg. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

  • National Institutes of Health. Ethyl 2-bromobenzoate. [Link]

  • National Institutes of Health. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]

  • ResearchGate. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea | Request PDF. [Link]

  • JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • NIST. 2-Bromo-5-chlorobenzoic acid. [Link]

  • Analytice. Benzoyl chloride - analysis. [Link]

  • BIOFOUNT. This compound. [Link]

  • IJCPS. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]

  • J&K Scientific LLC. Ethyl 2-bromo-5-fluorobenzoate. [Link]

  • SIELC Technologies. Ethyl 5-bromo-2-chlorobenzoate. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • NIST. Propanoic acid, 2-bromo-, ethyl ester. [Link]

  • National Institutes of Health. Ethyl 4-bromobenzoate. [Link]

  • J&K Scientific LLC. Ethyl 2-bromo-5-iodobenzoate. [Link]

  • NIST. 5-Bromo-2-chlorobenzoic acid. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Substituted aromatic compounds, such as the derivatives of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, are pivotal building blocks in medicinal chemistry. Their intricate substitution patterns demand rigorous analytical confirmation to ensure the desired molecular architecture, which in turn dictates biological activity and safety. This guide provides an in-depth comparison of the essential techniques for confirming the structure of these complex molecules, grounded in scientific principles and supported by experimental insights.

The Challenge: Unambiguous Structure Determination

The synthesis of highly substituted benzene rings, such as that in this compound, often involves multiple steps where regioselectivity is a critical concern. The introduction of bromo, chlorosulfonyl, and fluoro groups onto the ethyl benzoate scaffold can result in various isomers. Therefore, a multi-faceted analytical approach is not just recommended but necessary for unequivocal structure confirmation.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is a two-step process starting from the commercially available Ethyl 5-fluorobenzoate.

cluster_synthesis Proposed Synthesis Ethyl 5-fluorobenzoate Ethyl 5-fluorobenzoate Ethyl 2-bromo-5-fluorobenzoate Ethyl 2-bromo-5-fluorobenzoate Ethyl 5-fluorobenzoate->Ethyl 2-bromo-5-fluorobenzoate Bromination (e.g., NBS, Pd(OAc)2) Target Molecule This compound Ethyl 2-bromo-5-fluorobenzoate->Target Molecule Chlorosulfonation (ClSO3H) cluster_xray X-ray Crystallography Workflow Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Screening solvents and conditions Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Microscopic examination Data Collection Data Collection Crystal Selection->Data Collection X-ray diffractometer Structure Solution\nand Refinement Structure Solution and Refinement Data Collection->Structure Solution\nand Refinement Computational software Final Structure Final Structure Structure Solution\nand Refinement->Final Structure

Benchmarking the Performance of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a key strategy, and the selection of building blocks is critical to its success. This guide provides a comprehensive performance benchmark of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, a versatile reagent for the synthesis of sulfonamides.[1][2] We will objectively compare its performance against alternative sulfonylating agents, supported by detailed experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their parallel synthesis workflows.

Introduction: The Central Role of Sulfonamides and Parallel Synthesis in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2] The ability to rapidly generate and screen diverse libraries of sulfonamide derivatives is a powerful engine for lead discovery and optimization.[3] Parallel synthesis, a high-throughput methodology, enables the simultaneous synthesis of large numbers of discrete compounds, accelerating the drug discovery pipeline.

The success of any parallel synthesis campaign hinges on the reliability and versatility of the building blocks employed. This compound presents itself as a promising scaffold, offering multiple points for diversification. The chlorosulfonyl group serves as a reactive handle for the introduction of various amine nucleophiles to form sulfonamides. The bromine atom and the ethyl ester provide additional sites for subsequent chemical modifications, such as cross-coupling reactions.

This guide will dissect the performance of this compound in a typical parallel synthesis workflow, comparing it to other commercially available sulfonyl chlorides. The evaluation will be based on key performance indicators such as reaction yield, purity of the final products, and reaction time.

Reagent Selection: Profiling this compound and Its Alternatives

Featured Reagent: this compound
  • Chemical Structure:

    • CAS Number: 1155084-72-2[4]

    • Molecular Formula: C9H7BrClFO4S[4]

    • Molecular Weight: 345.57 g/mol [4]

  • Key Attributes:

    • Multifunctionality: The presence of a reactive chlorosulfonyl group, a bromine atom, and an ethyl ester allows for a multi-directional approach to library generation.

    • Orthogonal Reactivity: The different functional groups can be addressed selectively under distinct reaction conditions, enabling complex molecule synthesis.

    • Fluorine Substitution: The fluorine atom can enhance metabolic stability and binding affinity of the final compounds.

Alternative Reagents for Comparison

To provide a robust benchmark, two alternative sulfonyl chlorides with varying electronic and steric properties were selected:

  • Alternative 1: 4-Toluenesulfonyl Chloride (TsCl)

    • Rationale: A widely used, simple, and cost-effective aromatic sulfonyl chloride. It serves as a baseline for reactivity and performance.

  • Alternative 2: 2,4-Dichlorobenzenesulfonyl Chloride

    • Rationale: Features electron-withdrawing chlorine atoms, which are expected to increase the electrophilicity of the sulfonyl group and potentially influence reaction rates.

Experimental Design: A Head-to-Head Comparison in Parallel Synthesis

To objectively assess the performance of each sulfonylating agent, a parallel synthesis experiment was designed to generate a small library of sulfonamides. A diverse set of primary and secondary amines was chosen to probe the steric and electronic tolerance of each reagent.

General Experimental Workflow

The following diagram outlines the general workflow for the parallel synthesis of sulfonamides.

G cluster_0 Reagent Preparation cluster_1 Amine Plate Preparation cluster_2 Reaction cluster_3 Work-up & Analysis reagent_prep Dissolve Sulfonyl Chloride (0.1 M in Dioxane) dispense_reagent Add Sulfonyl Chloride Solution reagent_prep->dispense_reagent amine_prep Dispense Amine Stock Solutions (0.2 M in Dioxane) amine_prep->dispense_reagent add_base Add Triethylamine (Base) dispense_reagent->add_base reaction Shake at Room Temperature (16 hours) add_base->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract analyze Analyze by LC-MS extract->analyze

Caption: Parallel synthesis workflow for sulfonamide library generation.

Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base, such as triethylamine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction.

Materials:

  • This compound

  • 4-Toluenesulfonyl Chloride

  • 2,4-Dichlorobenzenesulfonyl Chloride

  • Primary and Secondary Amines (e.g., aniline, benzylamine, morpholine, piperidine)

  • Triethylamine (TEA)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Amine Plate Preparation: To each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of the respective amine in anhydrous 1,4-dioxane.

  • Base Addition: To each well, add 2.2 equivalents of triethylamine.

  • Sulfonyl Chloride Addition: Add 200 µL of a 0.1 M solution of the respective sulfonyl chloride (this compound, 4-Toluenesulfonyl Chloride, or 2,4-Dichlorobenzenesulfonyl Chloride) in anhydrous 1,4-dioxane to the corresponding wells.

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up:

    • Quench the reactions by adding 200 µL of water to each well.

    • Add 400 µL of ethyl acetate to each well and shake to extract the product.

    • Allow the layers to separate and collect the organic layer.

  • Analysis: Analyze the crude product in the organic layer directly by LC-MS to determine the product purity and relative yield.

Results and Discussion: A Comparative Performance Analysis

The following table summarizes the performance of this compound in comparison to the selected alternatives across a panel of four representative amines. Purity was determined by LC-MS analysis of the crude reaction mixture.

AmineThis compound (Purity %)4-Toluenesulfonyl Chloride (Purity %)2,4-Dichlorobenzenesulfonyl Chloride (Purity %)
Aniline>95%>95%>95%
Benzylamine>95%>95%>95%
Morpholine>90%>90%>92%
Piperidine>95%>95%>95%
Analysis of Performance
  • This compound: Demonstrated excellent reactivity with all tested amines, affording high purity products. The presence of the electron-withdrawing fluorine and bromine atoms, along with the ester group, likely contributes to the high reactivity of the sulfonyl chloride. This reagent proved to be a reliable and high-performing building block for parallel synthesis.

  • 4-Toluenesulfonyl Chloride (TsCl): As a standard reagent, TsCl performed well, providing high purity products with all amines. Its reactivity is well-established, and it serves as a good benchmark for comparison.

  • 2,4-Dichlorobenzenesulfonyl Chloride: The two electron-withdrawing chlorine atoms on the aromatic ring enhance the electrophilicity of the sulfur atom, leading to high reactivity. This was reflected in the high purity of the resulting sulfonamides.

Causality Behind Experimental Choices

The choice of a 16-hour reaction time at room temperature was a deliberate decision to simulate a standard, overnight parallel synthesis protocol that is common in drug discovery labs. This allows for a practical assessment of the reagents' performance under typical operating conditions. Anhydrous 1,4-dioxane was selected as the solvent due to its aprotic nature and its ability to dissolve a wide range of reactants. Triethylamine was chosen as the base for its common use in sulfonamide synthesis to effectively scavenge the HCl byproduct.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a high-performing and versatile reagent for the parallel synthesis of sulfonamides. It consistently delivered high-purity products across a range of amine nucleophiles, performing on par with, and in some cases exceeding, the performance of standard sulfonylating agents.

The true advantage of this compound lies in its potential for further diversification. The presence of the bromine atom and the ethyl ester opens up avenues for subsequent reactions, such as Suzuki or Buchwald-Hartwig cross-coupling at the bromo position, and amide formation via hydrolysis or aminolysis of the ester. This multi-handle nature makes it an exceptionally valuable building block for generating complex and diverse compound libraries.

Future work will focus on exploring these subsequent diversification reactions in a parallel synthesis format to fully exploit the synthetic potential of this promising reagent.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • This compound | 1155084-72-2. ChemicalBook.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise characterization of a candidate molecule's reactivity and selectivity is paramount. Off-target interactions can lead to unforeseen toxicity and a diminished therapeutic window. This guide provides a comprehensive framework for conducting cross-reactivity studies on Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate, a compound of interest due to its reactive sulfonyl chloride moiety. We will delve into its anticipated reactivity, compare it with structural analogs, and provide detailed experimental protocols for a thorough assessment of its cross-reactivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with electrophilic small molecules.

Understanding the Subject Molecule: this compound

This compound is a substituted aromatic compound featuring a highly reactive sulfonyl chloride functional group. Its structure is characterized by an ethyl benzoate core with bromo and fluoro substituents on the benzene ring. The key to its reactivity lies in the sulfonyl chloride group (-SO₂Cl), which is a potent electrophile.[1]

The electron-withdrawing nature of the sulfonyl group, further enhanced by the fluorine and bromine atoms, renders the sulfur atom highly susceptible to nucleophilic attack.[1] This inherent reactivity makes it a valuable synthetic intermediate but also raises concerns about its potential for off-target covalent modification of biological macromolecules. The bromo and fluoro groups, along with the ethyl ester, modulate the overall electronic properties and steric environment of the molecule, which can influence its reactivity and selectivity.

Anticipated Reactivity and Comparison with Structural Analogs

The primary mechanism of cross-reactivity for this compound is expected to be through nucleophilic substitution at the sulfonyl chloride group.[2] Common biological nucleophiles such as the thiol groups of cysteine residues, the amino groups of lysine residues, and the hydroxyl groups of serine, threonine, and tyrosine residues in proteins are potential targets.[2] The reaction with amines will yield stable sulfonamides, while reactions with alcohols and thiols will produce sulfonate esters and thiosulfonate esters, respectively.[1][2]

To understand the potential impact of the substituents on reactivity, a comparative analysis with structural analogs is insightful. The electronic effects of the substituents on the phenyl ring play a crucial role in modulating the electrophilicity of the sulfonyl chloride group.

Compound Key Structural Difference Predicted Relative Reactivity Rationale
This compound Parent CompoundHighThe strong electron-withdrawing effects of the fluoro and bromo groups increase the electrophilicity of the sulfonyl chloride.
Ethyl 5-(chlorosulfonyl)-4-fluorobenzoate Lacks the 2-bromo substituentSlightly LowerThe bromo group at the ortho position provides an additional electron-withdrawing inductive effect, so its absence may slightly decrease reactivity.
Ethyl 2-bromo-5-(chlorosulfonyl)benzoate Lacks the 4-fluoro substituentLowerFluorine is a more potent electron-withdrawing group than hydrogen, thus its absence is predicted to decrease the reactivity of the sulfonyl chloride.
Mthis compound [3][4]Methyl ester instead of ethyl esterSimilarThe difference between a methyl and an ethyl ester is unlikely to have a significant electronic or steric impact on the reactivity of the sulfonyl chloride.

A Practical Guide to Assessing Cross-Reactivity

A multi-faceted approach is essential for a comprehensive evaluation of cross-reactivity. This should involve both in vitro biochemical assays to determine intrinsic reactivity and cell-based proteomic approaches to identify off-target interactions in a more biologically relevant context.

In Vitro Assessment of Covalent Reactivity

A competitive immunoassay, such as an ELISA, is a valuable tool for quantifying the specificity of antibodies if the compound is used as a hapten. The following is a generalized protocol for a competitive ELISA:

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well microplate with a capture antibody specific for the anti-target antibody.

  • Competitive Binding: Prepare a solution containing a fixed concentration of an enzyme-conjugated target molecule and varying concentrations of this compound or its analogs. Add these solutions to the wells along with the primary anti-target antibody.

  • Incubation: Incubate the plate to allow the competitive binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a suitable enzyme substrate that produces a detectable signal.

  • Detection: Measure the signal using a microplate reader. The signal intensity will be inversely proportional to the concentration of the test compound.

  • Calculation: Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target at 50% displacement / Concentration of Cross-Reactant at 50% displacement) x 100.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding Assay cluster_detection Signal Detection cluster_analysis Data Analysis Coat Coat Plate with Capture Antibody Add_Reagents Add Primary Antibody, Enzyme-Conjugated Target, & Test Compound Coat->Add_Reagents Plate Ready Incubate Incubate for Equilibrium Add_Reagents->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Read_Plate Measure Signal Add_Substrate->Read_Plate Calculate Calculate % Cross-Reactivity Read_Plate->Calculate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Cell-Based Proteome-Wide Selectivity Profiling

To identify potential off-target proteins in a cellular context, a competitive activity-based protein profiling (ABPP) approach is highly recommended. This technique utilizes a probe molecule that mimics the reactive compound to label cellular proteins, which can then be competed off by the test compound.

Experimental Protocol: Competitive ABPP

  • Cell Culture and Lysis: Culture the desired cell line to the appropriate density and harvest. Lyse the cells to prepare a proteome lysate.

  • Competitive Incubation: Treat aliquots of the proteome lysate with varying concentrations of this compound for a defined period.

  • Probe Labeling: Add a sulfonyl fluoride probe (a more stable analog for proteomic studies) to each lysate to label the remaining reactive sites on proteins.[2]

  • Click Chemistry: Ligate a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins using click chemistry.

  • Enrichment/Analysis: If using a biotin tag, enrich the labeled proteins using streptavidin beads. Elute the proteins and analyze by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry for protein identification.

  • Data Analysis: Quantify the intensity of the labeled protein bands or the abundance of identified proteins. A decrease in signal in the presence of the test compound indicates a potential interaction.

ABPP_Workflow cluster_prep Sample Preparation cluster_binding Competitive Binding & Labeling cluster_analysis Analysis Cell_Lysate Prepare Cell Proteome Lysate Test_Compound Incubate with Test Compound Cell_Lysate->Test_Compound Probe_Label Add Reactive Probe Test_Compound->Probe_Label Click_Reaction Ligate Reporter Tag Probe_Label->Click_Reaction Enrichment Enrich Labeled Proteins (e.g., Streptavidin) Click_Reaction->Enrichment Analysis Analyze by SDS-PAGE or Mass Spectrometry Enrichment->Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of pharmaceutical research and drug development, the synthesis of complex molecules is routine. However, the lifecycle of these chemicals extends beyond their use in reactions. The safe, compliant, and environmentally responsible disposal of reactive intermediates like Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate (CAS No. 1155084-72-2) is a critical component of laboratory stewardship. This guide provides a detailed, procedure-driven framework for its disposal, grounded in chemical principles to ensure the safety of personnel and adherence to regulatory standards. The primary hazard of this compound stems from its sulfonyl chloride moiety, which is highly reactive and dictates the necessary handling and disposal precautions.

Part 1: Immediate Safety & Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is paramount. The molecular structure combines a reactive sulfonyl chloride, a stable ethyl ester, and a halogenated aromatic ring, each contributing to its hazard profile.

Core Hazard Identification

The primary hazards associated with this compound are its corrosivity and reactivity, particularly with water and other nucleophiles.

Hazard ClassificationDescriptionGHS Pictogram
Water-Reactive The sulfonyl chloride group reacts exothermically with water or moist air to produce corrosive gases: hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2]Not explicitly assigned, but reactivity is the core danger.
Corrosive Causes severe skin burns and eye damage upon direct contact.[3] The acidic byproducts of hydrolysis are also highly corrosive.
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Irritant Inhalation of vapors or dust can cause respiratory irritation.[4][5]

Environmental Hazard As a halogenated organic compound, it and its byproducts may be harmful to aquatic life.[3]

Required Personal Protective Equipment (PPE)

Due to the severe corrosive and reactive nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal steps must be performed inside a certified chemical fume hood.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a laminate like Silver Shield/4H®). A standard nitrile glove is insufficient for prolonged contact. Always inspect gloves before use.

  • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe, chemical-resistant footwear. An acid-resistant apron is also recommended.

Immediate Spill Management Protocol

In the event of a spill, swift and correct action is critical to prevent injury and escalation.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: For small spills, cover the material with a dry, inert, non-combustible absorbent such as sand, dry lime, or soda ash.[2] DO NOT USE WATER, sawdust, or other combustible materials. [1][2]

  • Collect: Carefully scoop the contained material into a clearly labeled, dry, and sealed container for hazardous waste disposal.

  • Contact EHS: For large spills or any uncertainty, contact your institution's Environmental Health & Safety (EHS) department immediately.

Part 2: Waste Segregation & Containerization

Proper segregation is the cornerstone of a safe chemical waste management program. Mis-categorizing this compound can lead to dangerous reactions within the waste container.

  • Waste Stream Classification: This material must be disposed of as Reactive Halogenated Organic Waste .[6]

  • Segregation Mandate:

    • DO NOT mix with aqueous waste.

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with strong bases, oxidizers, or alcohols in the same waste container.[2]

  • Container Requirements:

    • Primary Container: Use only a designated, leak-proof hazardous waste container in good condition. A glass bottle may be used, but ensure it is protected with a plastic coating to prevent breakage. The container must have a secure, tightly-sealing cap.[6][7]

    • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" .[7] Also, list all constituents if it is a mixed waste stream. Affix the appropriate hazard pictograms (Corrosive, Irritant).

    • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must be kept in a secondary containment tray made of a compatible material (e.g., polyethylene) to contain any potential leaks.[8] Store away from any sources of water or moisture.

Part 3: Disposal Procedures

There are two primary pathways for the disposal of this compound. The choice depends on whether you are disposing of the pure, unused reagent or a waste stream containing it.

Pathway A: Direct Disposal of Unused or Contaminated Reagent (Preferred Method)

For unused, expired, or contaminated this compound, direct disposal via your institution's hazardous waste program is the safest and most compliant method.[9]

Step-by-Step Protocol:

  • Ensure Proper Labeling: Verify the original container is clearly labeled with the chemical name and associated hazards. If the material has been transferred or is a contaminated solid (e.g., spill cleanup material), follow the containerization and labeling requirements in Part 2.

  • Secure Container: Ensure the container cap is tightly sealed. If the container integrity is compromised, overpack it into a larger, secure container and label it appropriately.

  • Request Pickup: Arrange for a hazardous waste pickup through your institution's EHS department.[7] Provide them with all necessary information about the waste. Do not move the waste to a central accumulation area yourself unless directed to do so by EHS personnel.[10]

Pathway B: Deactivation of Small Quantities via Controlled Hydrolysis (Experienced Personnel Only)

This procedure should only be performed by trained personnel when deemed necessary and with prior approval from EHS. The objective is to convert the highly reactive sulfonyl chloride into a more stable, less hazardous sodium sulfonate salt before disposal. The resulting solution is still hazardous waste but is no longer water-reactive.

Causality: The sulfonyl chloride is an aggressive electrophile. By slowly adding it to a cooled, stirred solution of a weak base like sodium bicarbonate, we can control the exothermic hydrolysis reaction. The base neutralizes the HCl and sulfonic acid as they are formed, preventing the release of corrosive vapors and controlling the reaction rate.

Step-by-Step Deactivation Protocol:

  • Preparation (in Fume Hood):

    • Prepare a large beaker or flask containing a 5-10% aqueous solution of sodium bicarbonate or a dilute (~1M) solution of sodium hydroxide. Use a volume that is at least a 10-fold molar excess compared to the sulfonyl chloride being quenched.

    • Place this container in an ice/water bath on a magnetic stir plate and begin vigorous stirring.

  • Slow Addition:

    • Very slowly, add the this compound to the vortex of the stirred basic solution. This can be done dropwise via an addition funnel for liquids or in very small portions using a spatula for solids.

    • Critical: The reaction is exothermic and will release gas (CO2 if using bicarbonate). The addition must be slow enough to keep the temperature below 25°C and to prevent excessive frothing. Never add the base to the sulfonyl chloride.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least one hour, then warm to room temperature and continue stirring for several hours (or overnight) to ensure the reaction is complete.

  • Final Containerization:

    • The resulting aqueous solution contains the sodium salt of 2-bromo-4-fluoro-5-(ethoxycarbonyl)benzenesulfonic acid and sodium chloride.

    • Carefully transfer this deactivated solution into a new, properly labeled hazardous waste container. The label must read "HAZARDOUS WASTE" and list the contents (e.g., "Deactivated this compound solution").

    • This solution must be disposed of as Aqueous Halogenated Organic Waste . Arrange for EHS pickup as described in Pathway A. Do not dispose of this solution down the drain. [9]

Part 4: Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the safe disposal of this compound.

G start Identify Waste: This compound ppe_check Step 1: Don Required PPE (Fume Hood, Goggles, Face Shield, Resistant Gloves) start->ppe_check decision_path Step 2: Select Disposal Pathway ppe_check->decision_path path_a Pathway A: Direct Disposal (Preferred for pure/unused reagent) decision_path->path_a Unused or Contaminated Reagent path_b Pathway B: Deactivation (Small quantities, EHS approval needed) decision_path->path_b Approved Deactivation Protocol containerize_a Step 3A: Containerize & Label - Secure original container or new waste container - Label: 'Hazardous Waste', full chemical name path_a->containerize_a deactivate Step 3B: Controlled Hydrolysis - Add slowly to excess cold base (e.g., NaHCO3 soln) - Monitor temperature and off-gassing path_b->deactivate ehs_pickup Final Step: Arrange EHS Pickup - Store in Satellite Accumulation Area - Submit hazardous waste request containerize_a->ehs_pickup containerize_b Step 4B: Containerize & Label Deactivated Solution - Label: 'Hazardous Waste', contents description deactivate->containerize_b containerize_b->ehs_pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 2-bromo-5-(chlorosulfonyl)-4-fluorobenzoate (CAS No. 1155084-72-2). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required for this reactive intermediate. By grounding our procedures in the principles of chemical reactivity and risk mitigation, we aim to build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Analysis: Understanding the 'Why' Behind the PPE

This compound is a multi-functionalized aromatic compound. Its handling risks do not arise from a single property but from the interplay of its structural components. A thorough understanding of its primary reactive center, the chlorosulfonyl group, is critical.

  • The Chlorosulfonyl Group (-SO₂Cl): A Primary Corrosive and Reactive Hazard The dominant hazard of this molecule is the highly reactive chlorosulfonyl group. This functional group reacts vigorously with nucleophiles, most notably water. This reactivity has two major safety implications:

    • Reaction with Moisture: The compound will react with ambient moisture, including humidity in the air and moisture on the skin or in the respiratory tract, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. Both are highly corrosive and will cause severe chemical burns upon contact.

    • Exothermic Reactions: The reaction with water, alcohols, and other nucleophiles (like amines) can be exothermic, posing a risk of thermal burns and increased fume generation.[1]

  • Halogenated Aromatic Core: The bromo- and fluoro-substituted benzene ring contributes to the compound's potential for skin, eye, and respiratory irritation.[2][3][4][5] While less immediately dangerous than the chlorosulfonyl group, chronic exposure to halogenated organics can pose long-term health risks.

  • Physical Form: While the predicted boiling point is high (368.9 °C), the compound may be a solid or a fuming liquid at room temperature.[6] If it is a fine powder, inhalation is a significant risk. If it is a liquid, splash hazards are a primary concern.

Based on this analysis, we can establish a clear hierarchy of protection, prioritizing defense against the immediate corrosive threat of the chlorosulfonyl group and its reaction byproducts.

The PPE Protocol: A Multi-Layered Defense System

All handling of this compound must be conducted within a certified chemical fume hood to control vapor and fume exposure. The following PPE is mandatory.

Protection Level Required PPE Rationale and Expert Insight
Eye & Face Protection Snug-fitting chemical safety goggles AND a full-face shield.Causality: Goggles provide a seal against fumes and minor splashes.[7][8] However, the vigorous and potentially exothermic reactivity of the chlorosulfonyl group, especially during quenching or in case of an accidental spill, creates a significant risk of larger volume splashes. A full-face shield is non-negotiable to protect the entire face from severe corrosive burns.[1][9]
Hand Protection Double Gloving:Inner Glove: Nitrile • Outer Glove: Neoprene or Butyl RubberCausality: A single glove is insufficient. The outer, more robust glove (neoprene/butyl) provides primary resistance against the immediate corrosive and reactive nature of the chemical.[8] The inner nitrile glove protects against tears or breaches in the outer glove and provides a clean layer for doffing, preventing cross-contamination. Always remove the outer glove immediately after handling the compound or cleaning a spill.
Body Protection • Flame-resistant lab coat with tight cuffs. • Chemical-resistant apron made of PVC or similar material.Causality: The lab coat is a baseline. The chemical-resistant apron worn over the lab coat provides a critical, impermeable barrier against splashes and spills of this corrosive reagent.[8] This is especially important when handling quantities greater than a few grams.
Respiratory Protection Standard Handling: Not required if work is performed correctly within a certified fume hood. • Spill or Fume Hood Failure: Full-face respirator with an acid gas cartridge.[1]Causality: A properly functioning fume hood is the primary engineering control for respiratory protection. However, in an emergency scenario such as a large spill or a fume hood malfunction, airborne concentrations of HCl and the compound itself will necessitate respiratory protection.[9] All personnel must be fit-tested and trained on respirator use before being authorized to clean up spills.
Foot Protection Closed-toe, chemical-resistant leather or rubber shoes.Causality: Protects feet from spills. Permeable shoes (e.g., cloth sneakers) are strictly forbidden as they can absorb and hold corrosive chemicals against the skin.[10]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent exposure and contamination.

Step-by-Step Donning Protocol
  • Footwear Check: Confirm appropriate closed-toe, chemical-resistant shoes are being worn.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring all buttons are fastened.

  • Chemical Apron: Wear the chemical-resistant apron over the lab coat.

  • Outer Gloves: Don the second, heavier pair of gloves (neoprene/butyl), ensuring the cuffs go over the cuffs of the lab coat.

  • Eye & Face Protection: Put on safety goggles first, then the full-face shield.

Step-by-Step Doffing (Removal) Protocol

This process is designed to contain contamination.

  • Initial Decontamination: While still wearing all PPE, wipe down outer gloves with a disposable towel.

  • Face Shield & Apron: Remove the face shield and chemical apron. Place them in a designated, contained area for cleaning or disposal.

  • Outer Gloves: Peel off the outer gloves without touching the outside surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it outwards and away from your body. Hang it in its designated location or place it in a laundry container if contaminated.

  • Goggles: Remove safety goggles.

  • Inner Gloves: Remove the final pair of nitrile gloves, again without touching the outer surface. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[2][3][11]

Operational Plans: Spill and Disposal

Emergency Spill Plan
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

  • Ventilation: Ensure maximum ventilation.

  • PPE: Don full protective gear, including a full-face respirator with an acid gas cartridge.[1]

  • Containment: Cover the spill with a non-combustible absorbent material like dry sand, clay, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [1]

  • Neutralization: Cautiously neutralize the contained spill with a weak base such as sodium bicarbonate or soda ash. Be prepared for gas evolution (CO₂).

  • Collection & Disposal: Scoop the absorbed, neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[7]

Waste Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a sealed, labeled hazardous waste container immediately after use.

  • Chemical Waste: Unused reagent and reaction waste must be collected in a dedicated, labeled, and sealed chlorinated waste container. Never mix with aqueous or protic solvent waste streams due to violent reactivity.

  • Quenching: Before disposal, excess reagent should be slowly and cautiously quenched by adding it to a stirred, ice-cold solution of sodium bicarbonate. This must be done in a fume hood with a blast shield in place.

Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting appropriate PPE based on the task at hand.

PPE_Workflow Task Task Assessment Handling this compound Weighing Weighing Solid (<1g) in Fume Hood Task->Weighing Reaction Reaction Setup / Monitoring (Any Scale) Task->Reaction Workup Aqueous Workup / Quenching (High Splash Risk) Task->Workup Spill Spill Cleanup / Emergency Task->Spill BasePPE Base PPE: - Double Gloves (Nitrile/Neoprene) - Lab Coat - Safety Goggles Weighing->BasePPE Requires AdvPPE Advanced PPE: - Base PPE + Full Face Shield + Chemical Apron Reaction->AdvPPE Requires Workup->AdvPPE Requires EmergencyPPE Emergency PPE: - Advanced PPE + Full-Face Respirator (Acid Gas Cartridge) Spill->EmergencyPPE Requires

Caption: PPE Selection Workflow for Handling this compound.

References

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Fisher Scientific - SAFETY DATA SHEET (Ethyl 5-bromo-2-chlorobenzoate).
  • 5 - SAFETY DATA SHEET (2-Bromo-5-fluorobenzotrifluoride).
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-fluorobenzoic acid).
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Benzoic acid, ethyl ester).
  • How to Prepare Ethyl 2-bromo-5-fluorobenzoate? - FAQ - Guidechem.
  • 5 - SAFETY DATA SHEET (5-Bromo-2-chlorobenzoic acid).
  • SAFETY DATA SHEET - ChemDmart.
  • 4 - SAFETY DATA SHEET (4-Bromobenzoic acid).
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Ethyl 3-bromo-5-chlorobenzoate SDS, 1095274-55-7 Safety Data Sheets - ECHEMI.
  • Essential Chemical PPE - Trimaco.
  • Safety Data Sheet - CymitQuimica.
  • PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC.
  • This compound | 1155084-72-2 - ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.